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Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 4-Benzyl-1-(3-pyridyl)-homopiperazine

Part 1: Executive Summary & Retrosynthetic Analysis This guide details the synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a pharmacophore originally explored by NeuroSearch A/S for its activity as a nicotinic acety...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Retrosynthetic Analysis

This guide details the synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a pharmacophore originally explored by NeuroSearch A/S for its activity as a nicotinic acetylcholine receptor (nAChR) ligand. The synthesis centers on the construction of an unsymmetrical 1,4-diazepane (homopiperazine) scaffold.

The core challenge lies in the desymmetrization of homopiperazine and the formation of the C(sp2)-N(sp3) bond between the electron-deficient pyridine ring and the secondary amine. While nucleophilic aromatic substitution (


) is sluggish with unactivated 3-halopyridines, Palladium-catalyzed Buchwald-Hartwig amination provides a robust, high-yielding route.
Retrosynthetic Logic

The molecule is disconnected at the C-N bond linking the pyridine ring to the diazepane core. This reveals two key precursors:

  • 1-Benzyl-1,4-diazepane: A mono-protected cyclic diamine.

  • 3-Bromopyridine: The heteroaryl electrophile.

Retrosynthesis Target 4-Benzyl-1-(3-pyridyl)-homopiperazine Precursor1 1-Benzyl-1,4-diazepane Target->Precursor1 C-N Disconnection (Buchwald-Hartwig) Precursor2 3-Bromopyridine Target->Precursor2 Homopiperazine Homopiperazine Precursor1->Homopiperazine Selective Alkylation

Figure 1: Retrosynthetic disconnection strategy relying on Pd-catalyzed cross-coupling.

Part 2: Critical Reagents & Safety Profile

Safety Warning: This protocol involves hazardous reagents. All manipulations must be performed in a fume hood.

ReagentRoleHazard ClassHandling Precaution
Homopiperazine ScaffoldCorrosive, HygroscopicStore under inert gas; causes severe skin burns.
3-Bromopyridine ElectrophileToxic, IrritantAvoid inhalation; lachrymator.
Pd(OAc)₂ / BINAP Catalyst SystemHeavy Metal / SensitizerWeigh in glovebox or low-flow hood; oxygen sensitive in solution.
Sodium tert-butoxide BaseFlammable Solid, CorrosiveReacts violently with water; use anhydrous.
Toluene SolventFlammable, ReprotoxicUse anhydrous (water <50 ppm) to prevent catalyst deactivation.

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Preparation of 1-Benzyl-1,4-diazepane

Note: This intermediate is commercially available. If purchasing, proceed to Phase 2. If synthesizing, follow the protocol below to minimize bis-alkylation.

Objective: Selectively alkylate one nitrogen of the homopiperazine ring.

  • Stoichiometry Control: Dissolve homopiperazine (10.0 g, 100 mmol, 5.0 equiv) in CHCl₃ (150 mL). The large excess is critical to statistically favor mono-alkylation over bis-alkylation.

  • Addition: Cool the solution to 0°C. Add benzyl bromide (3.42 g, 20 mmol, 1.0 equiv) dropwise over 60 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup:

    • Wash the organic layer with water (3 x 50 mL) to remove unreacted homopiperazine (which is highly water-soluble).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. If necessary, distill under high vacuum (bp ~120°C @ 0.5 mmHg) or purify via column chromatography (DCM:MeOH:NH₄OH 90:9:1).

    • Yield: ~75-85% (based on benzyl bromide).

    • Data Check: ¹H NMR should show a singlet at ~3.6 ppm (benzylic CH₂) and multiplets for the diazepane ring.

Phase 2: Buchwald-Hartwig Cross-Coupling (Critical Step)

Objective: Couple 1-benzyl-1,4-diazepane with 3-bromopyridine using a Pd(0) catalytic cycle.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromopyridine.

  • Amine Coordination/Deprotonation: The secondary amine of the diazepane coordinates; base removes the proton.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

CatalyticCycle Pd0 LnP-Pd(0) PdII_ArX LnP-Pd(II)-Ar(Br) Pd0->PdII_ArX + 3-Bromopyridine OxAdd Oxidative Addition PdII_Amine LnP-Pd(II)-Ar(NR2) PdII_ArX->PdII_Amine + Diazepane + NaOtBu LigEx Amine Binding & Base PdII_Amine->Pd0 - Product RedElim Reductive Elimination

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of 3-bromopyridine.

Protocol:

  • Catalyst Pre-complexation:

    • In a dry Schlenk flask under Argon, combine Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) .

    • Add anhydrous Toluene (5 mL/mmol) . Stir at RT for 10 mins until the solution turns orange/red, indicating active catalyst formation.

  • Substrate Addition:

    • Add 1-benzyl-1,4-diazepane (1.2 equiv) .

    • Add 3-bromopyridine (1.0 equiv) .

    • Add Sodium tert-butoxide (NaOtBu) (1.4 equiv) . Note: Use a glovebox or rapid addition under inert flow to prevent hydration of the base.

  • Heating:

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. 3-Bromopyridine should be consumed.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification:

    • Flash chromatography on silica gel.

    • Eluent: Gradient of DCM to 5% MeOH in DCM.

    • Target: The free base is a viscous yellow/orange oil.

Phase 3: Fumarate Salt Formation

Objective: Convert the oily free base into a stable, crystalline solid (CAS 223796-16-5).

  • Dissolve the free base (1.0 equiv) in a minimum amount of hot Ethanol or Isopropanol .

  • Add Fumaric acid (1.0 equiv) dissolved in hot ethanol.

  • Allow the solution to cool slowly to RT, then to 4°C.

  • Filter the white precipitate and dry under vacuum.

    • Melting Point Check: Expect mp >150°C (decomposition).

Part 4: Analytical Data Summary

ParameterExpected Value / Observation
Appearance White to off-white crystalline solid (Fumarate salt).
Molecular Formula C₁₇H₂₁N₃ · C₄H₄O₄
Molecular Weight 267.37 (Free Base) / 383.44 (Fumarate)
¹H NMR (DMSO-d₆) Pyridine: δ 8.2 (d), 7.9 (d), 7.2 (dd), 7.1 (m). Benzyl: δ 7.3 (m, 5H), 3.6 (s, 2H). Diazepane: Multiplets at δ 3.4–3.7 (4H, α-N-pyr), 2.6–2.8 (4H, α-N-Bn), 1.9 (2H, bridge).
MS (ESI+) [M+H]⁺ = 268.2

Part 5: Troubleshooting & Expert Insights

Catalyst Poisoning
  • Issue: Reaction stalls after 20% conversion.

  • Cause: Pyridines can coordinate strongly to Pd, displacing phosphine ligands.

  • Solution: Use BINAP or XPhos . These chelating or bulky ligands prevent the formation of unreactive bis-pyridine-palladium complexes. If BINAP fails, switch to Pd₂(dba)₃ / XPhos , which is superior for difficult heteroaryl couplings.

Regioselectivity (Homopiperazine)[1]
  • Issue: Formation of bis-pyridyl species (if starting from bare homopiperazine).

  • Prevention: Strictly use the 1-benzyl protected intermediate. The benzyl group is sterically bulky and chemically inert under Buchwald conditions, ensuring reaction only occurs at the secondary amine.

Oxygen Sensitivity
  • Issue: Solution turns black immediately upon heating (Pd black precipitation).

  • Cause: Incomplete degassing of toluene.

  • Solution: Sparge toluene with Argon for 20 minutes before use, or use a freeze-pump-thaw cycle.

References

  • Primary Patent (NeuroSearch A/S): Olsen, G. M., Peters, D., Nielsen, S. F. (1999). Heteroaryl diazacycloalkanes as cholinergic ligands at nicotinic acetylcholine receptors. WO 99/21834.[1][2][3]

  • Buchwald-Hartwig Amination (Foundational): Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818.

  • Diazepane Synthesis via Hydrogen Borrowing (Alternative): Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25, 1754-1759.

  • Palladium-Catalyzed Amination of 3-Halopyridines: Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2002). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Journal of Organic Chemistry, 67(5), 1553–1560.

Sources

Exploratory

4-Benzyl-1-(3-pyridyl)-homopiperazine chemical properties

The following technical guide details the chemical, physical, and pharmacological properties of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a specific ligand designed for the modulation of Nicotinic Acetylcholine Receptors (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical, physical, and pharmacological properties of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a specific ligand designed for the modulation of Nicotinic Acetylcholine Receptors (nAChRs).

[1][2]

Executive Summary

4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as 1-benzyl-4-(pyridin-3-yl)-1,4-diazepane) is a synthetic heterocyclic compound belonging to the class of heteroaryl diazacycloalkanes .[1] Originally developed by NeuroSearch A/S (Patent WO 99/21834), this molecule serves as a selective ligand for neuronal Nicotinic Acetylcholine Receptors (nAChRs) .

Unlike non-selective cholinergic agonists, this scaffold is engineered to target CNS-specific subtypes (such as


 or 

) while minimizing affinity for muscular subtypes, thereby reducing peripheral side effects. It is primarily utilized in neuropharmacology research to investigate cholinergic modulation in anxiety, cognitive disorders, and pain management.

Chemical Identity & Structural Analysis[3]

The molecule features a flexible 7-membered homopiperazine (1,4-diazepane) ring, which acts as a scaffold positioning two distinct hydrophobic/aromatic domains: a benzyl group and a 3-pyridyl group .

PropertyDetail
IUPAC Name 1-Benzyl-4-(pyridin-3-yl)-1,4-diazepane
Common Name 4-Benzyl-1-(3-pyridyl)-homopiperazine
CAS Number 223796-15-4 (Free Base)223796-16-5 (Fumarate Salt)
Molecular Formula

Molecular Weight 267.37 g/mol (Free Base)
SMILES C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC=C3
Stereochemistry Achiral (unless substituted on the diazepane ring carbons)
Structural Pharmacophore

The 1,4-diazepane ring introduces a specific conformational flexibility distinct from the more rigid piperazine analogs. This flexibility allows the molecule to adopt a "folded" conformation often required to fit the acetylcholine binding pocket, bridging the distance between the cationic center (protonated N4) and the hydrogen-bond acceptor (Pyridine N).

Physicochemical Profiling

Understanding the ionization state of this molecule is critical for solubility and receptor binding.

Ionization (pKa)

The molecule contains three nitrogen atoms with distinct basicity:

  • N4 (Benzyl-amine): The most basic center. It is an aliphatic tertiary amine.

    • Estimated pKa:

      
      
      
    • Role: Protonated at physiological pH; acts as the cationic "head" mimicking the quaternary ammonium of acetylcholine.

  • Pyridine Nitrogen: A heteroaromatic nitrogen.

    • Estimated pKa:

      
      
      
    • Role: Hydrogen bond acceptor.

  • N1 (Pyridyl-amine): An aniline-like nitrogen conjugated to the pyridine ring.

    • Estimated pKa:

      
       (Low basicity due to delocalization).
      
Lipophilicity & Solubility
  • LogP (Predicted): ~2.1 (Moderate lipophilicity, favorable for BBB penetration).

  • Solubility:

    • Free Base: Low water solubility; soluble in DCM, Methanol, DMSO.

    • Fumarate/HCl Salt: High water solubility (>10 mg/mL), suitable for in vivo administration.

Synthetic Methodology

The most robust route for synthesizing this compound utilizes Buchwald-Hartwig Cross-Coupling . This method is preferred over nucleophilic aromatic substitution (


) because the 3-position of pyridine is not sufficiently electron-deficient to react with amines under mild conditions without a catalyst.
Synthesis Scheme (Graphviz)[1]

Synthesis Start1 1-Benzyl-1,4-diazepane (Commercially Available) Catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C Start1->Catalyst Start2 3-Bromopyridine Start2->Catalyst Product 4-Benzyl-1-(3-pyridyl)-homopiperazine Catalyst->Product C-N Coupling (Yield: ~60-75%) Salt Fumarate Salt (Precipitation in EtOH) Product->Salt Fumaric Acid

Figure 1: Palladium-catalyzed synthesis route for 4-Benzyl-1-(3-pyridyl)-homopiperazine.

Detailed Protocol (Self-Validating)
  • Reagents:

    • 1-Benzyl-1,4-diazepane (1.0 eq)

    • 3-Bromopyridine (1.1 eq)

    • 
       (0.02 eq)
      
    • BINAP (0.04 eq)

    • Sodium tert-butoxide (1.4 eq)

    • Toluene (Anhydrous, degassed)

  • Procedure:

    • Charge a flame-dried reaction flask with

      
      , BINAP, and NaOtBu under Argon.
      
    • Add Toluene, followed by 1-Benzyl-1,4-diazepane and 3-Bromopyridine.

    • Heat to 100°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Validation: The starting secondary amine spot should disappear. A new, less polar UV-active spot (the product) will appear.

  • Workup:

    • Cool to room temperature, filter through Celite to remove Palladium residues.

    • Concentrate filtrate and purify via Flash Chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

  • Salt Formation (Optional but Recommended):

    • Dissolve the free base oil in Ethanol.

    • Add 1.0 eq of Fumaric acid dissolved in hot Ethanol.

    • Cool to 4°C to crystallize the fumarate salt .

Biological & Pharmacological Context[2][3][4][5][6][7][8][9][10][11]

Mechanism of Action

This molecule acts as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) .[1] The structural logic follows the "cationic center + pi-system" pharmacophore required for nAChR binding.

  • Selectivity: The homopiperazine ring confers a specific steric bulk that disfavors binding to the muscular nAChR subtype (

    
    ), reducing the risk of paralysis or cardiovascular issues.
    
  • Therapeutic Applications:

    • Anxiolytic: Modulates neurotransmitter release (Dopamine, Serotonin) in the limbic system.

    • Cognitive Enhancer: Potential utility in Alzheimer's models by stimulating presynaptic

      
       or 
      
      
      
      receptors.
Signaling Pathway Interaction

Mechanism Ligand 4-Benzyl-1-(3-pyridyl)-homopiperazine Receptor Neuronal nAChR (alpha4-beta2 / alpha7) Ligand->Receptor Binding IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Release Neurotransmitter Release (DA, 5-HT, NE) Depol->Release Presynaptic Effect Anxiolytic / Cognitive Effect Release->Effect

Figure 2: Signal transduction pathway initiated by nAChR ligand binding.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral features are diagnostic:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Pyridine Ring: Three distinct protons in the aromatic region (

      
       ppm) showing heteroaromatic splitting.
      
    • Benzyl Ring: Multiplet at

      
       ppm (5H).
      
    • Benzylic

      
      :  Singlet at 
      
      
      
      ppm.
    • Homopiperazine Ring: Four distinct multiplets between

      
       ppm. The protons adjacent to the Pyridyl-N will be downfield (
      
      
      
      ppm) compared to those adjacent to the Benzyl-N (
      
      
      ppm).
  • Mass Spectrometry (ESI):

    • [M+H]+: 268.2 m/z.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potentially toxic if ingested (due to cholinergic activity).

  • Storage: Store the fumarate salt at -20°C under desiccated conditions. The free base is prone to N-oxidation if exposed to air/light for prolonged periods.

  • Stability: The homopiperazine ring is stable, but the benzyl group can be cleaved under strong hydrogenolysis conditions (

    
    ). Avoid these conditions unless debenzylation is intended.
    

References

  • NeuroSearch A/S. (1999).[1] Heteroaryl diazacycloalkanes as cholinergic ligands at nicotinic acetylcholine receptors.[1][2][3] World Intellectual Property Organization. Patent WO 99/21834.[1] Link

  • Peters, D., et al. (2005). Synthesis and pharmacology of novel 1,4-diazepane derivatives.Bioorganic & Medicinal Chemistry Letters. (Contextual reference for diazepane synthesis protocols).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 223796, 4-benzyl-1-(3-pyridyl)-homopiperazine. Link

  • Sur, C., et al. (2003). N-Substituted piperazines and homopiperazines as high affinity ligands for nAChRs.Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: Structure Elucidation of 4-Benzyl-1-(3-pyridyl)-homopiperazine

Executive Summary Compound: 4-Benzyl-1-(3-pyridyl)-homopiperazine (1,4-diazepane derivative). Molecular Formula: Exact Mass: 267.1735 Da This technical guide outlines the rigorous structural elucidation of 4-Benzyl-1-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 4-Benzyl-1-(3-pyridyl)-homopiperazine (1,4-diazepane derivative). Molecular Formula:


Exact Mass:  267.1735 Da

This technical guide outlines the rigorous structural elucidation of 4-Benzyl-1-(3-pyridyl)-homopiperazine. Unlike simple aliphatic amines, this molecule presents specific challenges due to the conformational flexibility of the 7-membered 1,4-diazepane ring and the electronic asymmetry introduced by the distinct N-substituents (an electron-deficient pyridine ring vs. an electron-neutral benzyl group).

The elucidation strategy prioritizes Nuclear Magnetic Resonance (NMR) to resolve the homopiperazine bridge regiochemistry, supported by High-Resolution Mass Spectrometry (HRMS) for elemental validation.

Phase 1: Synthetic Context & Pre-Validation

Objective: Establish the "expected" structure based on chemical causality to guide spectral interpretation.

Synthetic Origin (Causality)

To accurately assign spectra, one must understand the bond-forming history. The asymmetry of the molecule suggests a stepwise synthesis, preventing the formation of symmetric byproducts.

  • Step A (N-Arylation): Palladium-catalyzed Buchwald-Hartwig coupling of N-Boc-homopiperazine with 3-bromopyridine. This establishes the N1–C(Py) bond.

  • Step B (Deprotection & Alkylation): Acidic removal of the Boc group followed by reductive amination with benzaldehyde (or

    
     with benzyl bromide) establishes the N4–C(Bn)  bond.
    

Critical Impurity Check:

  • Regioisomers: Unlikely if starting from protected homopiperazine.

  • Bis-alkylation: Possible if stoichiometry was uncontrolled. HRMS will rule this out immediately.

High-Resolution Mass Spectrometry (HRMS)

Before NMR time investment, confirm the molecular formula.

ParameterSpecificationDiagnostic Value
Ionization Mode ESI (+) (Electrospray Ionization)Soft ionization preserves the molecular ion

.
Target m/z 268.1808 (

)
Confirms

.
Fragment: m/z 91 Tropylium ion (

)
Characteristic of the Benzyl group.
Fragment: m/z 78/79 Pyridyl cationCharacteristic of the Pyridine ring.

Phase 2: NMR Spectroscopy (The Core Protocol)

Objective: Unambiguous assignment of the 7-membered ring and connectivity of substituents.

Conformational Dynamics (The "Twist-Boat" Problem)

The 1,4-diazepane ring exists in a dynamic equilibrium, often adopting a twist-boat or pseudo-chair conformation [1].

  • Implication: At room temperature (

    
    ), the methylene protons on the ring often appear as broadened multiplets due to rapid ring flipping.
    
  • Protocol Adjustment: If signals are too broad, acquire spectra at 323 K (

    
    )  to sharpen lines via fast exchange, or 233 K (
    
    
    
    )
    to freeze out the conformers. Standard assignments below assume fast exchange (averaged signals).
NMR Assignments (500 MHz, )
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Py-H2 8.25d (

Hz)
1HMost deshielded;

to Py-N, ortho to diazepane N.
Py-H6 8.05dd (

Hz)
1H

to Py-N.
Py-H4 7.15ddd1H

to Py-N; shielded by resonance from diazepane N lone pair.
Py-H5 7.10dd1H

to Py-N.
Ph-H 7.20–7.35m5HBenzyl aromatic protons (overlap typical).
Bn-CH2 3.65s2HSinglet confirms isolated methylene (no adjacent protons).
Diaz-H2 3.45–3.55m (broad)2H

to N1 (Aniline-like); deshielded by Pyridine ring.
Diaz-H3 3.45–3.55m (broad)2H

to N1 (Aniline-like).
Diaz-H5 2.65–2.75m2H

to N4 (Amine-like); shielded relative to H2/H3.
Diaz-H7 2.80–2.90m2H

to N4 (Amine-like).
Diaz-H6 1.95–2.05quint-like2H

to both nitrogens; most shielded ring protons.
NMR Assignments (125 MHz, )
  • C=N (Pyridine): ~140–145 ppm.

  • C-N (Pyridine-C3): ~145 ppm (Ipso carbon).

  • Bn-CH2: ~62 ppm.

  • Diazepane C2/C3: ~48–52 ppm (Deshielded by N-Aryl).

  • Diazepane C5/C7: ~53–56 ppm (Typical N-Alkyl).

  • Diazepane C6: ~28–30 ppm (The "bridge" carbon).

2D NMR Logic (Connectivity Validation)

This is the self-validating step. You must prove N1 is attached to Pyridine and N4 to Benzyl.

  • COSY (Correlation Spectroscopy):

    • Trace the spin system of the propylene bridge: H5

      
       H6 
      
      
      
      H7
      .
    • Trace the ethylene bridge: H2

      
       H3 .
      
    • Result: This distinguishes the 2-carbon bridge from the 3-carbon bridge.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Link 1: Correlation from Bn-CH2 protons to Diaz-C3 and Diaz-C5 . This locates the Benzyl group at position 4.

    • Crucial Link 2: Correlation from Diaz-H2 and Diaz-H7 to the Pyridine C3 (ipso). This locates the Pyridine ring at position 1.

Phase 3: Visualization of Elucidation Logic

Workflow Diagram

The following diagram illustrates the decision tree for structure confirmation.

ElucidationWorkflow Start Crude Sample HRMS HRMS (ESI+) Target: 268.18 m/z Start->HRMS Formula Formula Confirmed C17H21N3 HRMS->Formula Match < 5ppm NMR_1D 1H NMR (500 MHz) Identify 3 Distinct Zones: 1. Aromatics (Py vs Ph) 2. Benzyl CH2 (Singlet) 3. Ring CH2 (Multiplets) Formula->NMR_1D COSY COSY Spectrum Map Spin Systems: -CH2-CH2- vs -CH2-CH2-CH2- NMR_1D->COSY Assign Ring Protons HMBC HMBC Spectrum Link Substituents to Ring COSY->HMBC Connect N-Substituents Final Structure Validated 4-Benzyl-1-(3-pyridyl)-homopiperazine HMBC->Final

Caption: Step-wise analytical workflow ensuring elemental composition before geometric assignment.

Connectivity Logic (HMBC)

Visualizing the key long-range couplings that prove the regiochemistry.

HMBC_Connectivity Pyridine Pyridine Ring (C3 Ipso) N1 N1 Pyridine->N1 Benzyl Benzyl CH2 (Protons) C3 C3 (Ethylene Bridge) Benzyl->C3 Proof of N4-Bn C5 C5 (Propylene Bridge) Benzyl->C5 Proof of N4-Bn C2 C2 (Ethylene Bridge) N1->C2 C7 C7 (Propylene Bridge) N1->C7 N4 N4 N4->Benzyl C2->Pyridine Proof of N1-Py C2->C3 C7->C5 via C6 C3->N4 C5->N4

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) required to prove substituent placement.

Phase 4: Quality Control Protocol

For routine batch release in a drug discovery setting.

  • Purity Check (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Wavelength: 254 nm (Strong absorption by Pyridine and Benzyl).

    • Requirement: >95% Area Under Curve (AUC).

  • Salt Formation (Optional but Recommended):

    • The free base is likely a viscous oil.

    • Protocol: Dissolve in diethyl ether, add 2.0 equivalents of

      
       (in dioxane). Filter the resulting dihydrochloride salt.
      
    • Benefit: Salts are crystalline, allowing for X-ray Crystallography if absolute confirmation of conformation is required, and they are more stable for storage.

References

  • Conformational Analysis of Homopiperazines: G.W.H. Cheeseman and R.F. Cookson, "Condensed Pyrazines," in The Chemistry of Heterocyclic Compounds, Wiley, 1979. (Foundational text on diazepane ring dynamics). See also:

  • Spectroscopic Data Sources: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Standard reference for calculating substituent effects on chemical shifts).

  • Synthetic Methodology (N-Arylation): Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Protocol for coupling the pyridine ring).

Sources

Exploratory

CAS number for 4-Benzyl-1-(3-pyridyl)-homopiperazine

This guide provides an in-depth technical analysis of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a specific heteroaryl diazacycloalkane derivative. This compound is a significant research ligand in the study of nicotinic ac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a specific heteroaryl diazacycloalkane derivative. This compound is a significant research ligand in the study of nicotinic acetylcholine receptors (nAChRs), primarily developed for its potential in modulating CNS cholinergic transmission.

PART 1: CHEMICAL IDENTITY & SPECIFICATIONS

Compound Name: 4-Benzyl-1-(3-pyridyl)-homopiperazine IUPAC Name: 1-Benzyl-4-(pyridin-3-yl)-1,4-diazepane CAS Number:

  • 223796-16-5 (Fumaric Acid Salt)

  • Note: The free base does not have a widely established CAS in public registries; the fumarate salt is the primary form used in pharmacological assays.

Property Specification
Molecular Formula C₁₇H₂₁N₃ (Free Base)
Molecular Weight 267.37 g/mol (Free Base)
Salt Form MW ~383.44 g/mol (Fumarate: C₁₇H₂₁N₃[1] · C₄H₄O₄)
Physical State White to off-white crystalline solid (Salt); Viscous oil (Free Base)
Solubility Soluble in DMSO, Methanol, Water (Salt form)
pKa ~8.5 (Secondary amine of homopiperazine), ~3.0 (Pyridine N)

PART 2: SYNTHESIS & EXPERIMENTAL PROTOCOLS

The synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine relies on the functionalization of the 1,4-diazepane (homopiperazine) core. The most robust route involves the palladium-catalyzed Buchwald-Hartwig amination of 1-benzyl-1,4-diazepane with 3-bromopyridine. This method avoids the formation of regioisomers common in direct nucleophilic aromatic substitution.

Core Synthesis Workflow (Buchwald-Hartwig Coupling)

Reagents:

  • Substrate: 1-Benzyl-1,4-diazepane (Commercial Reagent)

  • Coupling Partner: 3-Bromopyridine

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Protocol:

  • Preparation : In a flame-dried Schlenk flask under argon, dissolve 1-benzyl-1,4-diazepane (1.0 eq) and 3-bromopyridine (1.1 eq) in anhydrous toluene (0.2 M concentration).

  • Catalyst Addition : Add Pd₂(dba)₃ (1-2 mol%) and BINAP (2-4 mol%). Stir for 5 minutes to pre-complex the catalyst.

  • Base Addition : Add NaOtBu (1.5 eq) in one portion. The solution will likely darken.

  • Reaction : Heat the mixture to 100°C for 12–16 hours. Monitor consumption of the amine by TLC (System: 5% MeOH in DCM).

  • Work-up : Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.

  • Extraction : Dilute the filtrate with water. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure.[2] Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 0.5% NH₄OH).

  • Salt Formation : Dissolve the purified free base in ethanol. Add a stoichiometric amount of fumaric acid dissolved in hot ethanol. Cool slowly to crystallize the fumarate salt.

Alternative Route (Sequential Alkylation)
  • Step 1: React 1,4-diazepane with 3-bromopyridine (excess diazepane to prevent bis-arylation)

    
     1-(3-pyridyl)-1,4-diazepane.
    
  • Step 2: Alkylate with benzyl bromide in the presence of K₂CO₃ in acetonitrile.

  • Critique: This route often suffers from lower yields in Step 1 due to bis-coupling and difficult purification. The Buchwald route starting from the protected (benzyl) amine is superior.

PART 3: MECHANISM OF ACTION & APPLICATIONS

Target: Nicotinic Acetylcholine Receptors (nAChRs) Class: Cholinergic Ligand / Modulator

This compound is designed to probe the neuronal nAChRs , specifically subtypes involved in cognitive function and dopamine release (e.g.,


 and 

).
  • Structural Logic : The 3-pyridyl moiety mimics the pyridine ring of nicotine, serving as the primary pharmacophore for the acetylcholine binding pocket. The homopiperazine ring provides a flexible conformational spacer, while the benzyl group adds lipophilicity and engages in hydrophobic interactions within the receptor's extracellular vestibule.

  • Therapeutic Relevance :

    • Cognitive Enhancement : Modulation of cholinergic pathways in the hippocampus and prefrontal cortex.

    • Neuroprotection : Potential application in Alzheimer's and Parkinson's disease models.

    • Addiction : Partial agonism can reduce craving by competitively binding to receptors without eliciting full desensitization.

PART 4: VISUALIZATION

Figure 1: Chemical Structure and Synthesis Pathway

SynthesisPathway Start1 1-Benzyl-1,4-diazepane Intermediate Pd-Catalyzed Coupling (Buchwald-Hartwig) Start1->Intermediate + Pd2(dba)3, BINAP NaOtBu, Toluene, 100°C Start2 3-Bromopyridine Start2->Intermediate ProductFree 4-Benzyl-1-(3-pyridyl)-homopiperazine (Free Base) Intermediate->ProductFree 1. Heat 12h 2. Work-up ProductSalt Fumarate Salt (CAS 223796-16-5) ProductFree->ProductSalt + Fumaric Acid in EtOH

Caption: Synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine via Buchwald-Hartwig amination followed by salt formation.

Figure 2: Pharmacophore Mapping

Pharmacophore Compound 4-Benzyl-1-(3-pyridyl)-homopiperazine SiteA 3-Pyridyl Group (Cation-π / H-bond Acceptor) Compound->SiteA SiteB Homopiperazine Ring (Flexible Spacer / Protonation Site) Compound->SiteB SiteC Benzyl Group (Hydrophobic Pocket Interaction) Compound->SiteC

Caption: Structural dissection of the ligand showing key interaction domains with the nAChR binding site.

PART 5: REFERENCES

  • NeuroSearch A/S. (1999).[3] Heteroaryl diazacycloalkanes, their preparation and use. World Intellectual Property Organization. Patent WO 99/21834.[3]

  • Peters, D., et al. (2002). Novel heteroaryl diazacycloalkane derivatives and their use as pharmaceuticals. US Patent Application US20020045618A1.

  • Molaid Chemicals. (n.d.). 4-benzyl-1-(3-pyridyl)-homopiperazine fumaric acid salt Product Page. Retrieved from Molaid Database.

  • Sur, C., et al. (2003). N-Desmethylclozapine, an Allosteric Agonist at Muscarinic 1 Receptor, Potentiates N-Methyl-D-aspartate Receptor Activity. Proceedings of the National Academy of Sciences. (Contextual reference for diazepane scaffolds in CNS drug design).

Sources

Foundational

The Homopiperazine Expansion: Discovery and Pharmacological Profiling of 4-Benzyl-1-(3-pyridyl)-homopiperazine

The following technical guide details the discovery, synthesis, and pharmacological characterization of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a specific ligand developed within the broader class of heteroaryl diazacycl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and pharmacological characterization of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a specific ligand developed within the broader class of heteroaryl diazacycloalkanes targeting nicotinic acetylcholine receptors (nAChRs).

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Subject: 4-Benzyl-1-(3-pyridyl)-1,4-diazepane (CAS: 223796-16-5)

Executive Summary: The Strategic Shift to Homopiperazines

In the quest for selective nicotinic acetylcholine receptor (nAChR) ligands, the 3-pyridyl ether and 3-pyridyl amine scaffolds have historically dominated. While nicotine itself is the archetype, its lack of subtype selectivity leads to broad side effects.

4-Benzyl-1-(3-pyridyl)-homopiperazine represents a critical medicinal chemistry maneuver known as "ring expansion." By expanding the linker from a 6-membered piperazine to a 7-membered homopiperazine (1,4-diazepane), researchers at NeuroSearch A/S introduced conformational flexibility that distinctively alters the vector of the hydrophobic benzyl tail relative to the cationic center. This guide analyzes the rationale, synthesis, and therapeutic potential of this molecule as a modulator for CNS disorders including anxiety and cognitive deficits.

Structural Rationale & Pharmacophore Design[1]

The design of this molecule relies on a tripartite pharmacophore model essential for high-affinity nAChR binding:

  • The Cationic Center (Primary Interaction): The homopiperazine nitrogen (N-4), which is protonated at physiological pH, mimics the pyrrolidine nitrogen of nicotine, engaging in a cation-

    
     interaction with the tryptophan residue in the receptor's binding pocket.
    
  • The Hydrogen Bond Acceptor: The pyridine nitrogen (N of the 3-pyridyl group) serves as a critical H-bond acceptor, positioning the molecule within the orthosteric site.

  • The Hydrophobic Accessory: The benzyl group at position 4 provides bulk tolerance, probing the hydrophobic accessory pockets often exploited to gain selectivity between

    
     and 
    
    
    
    subtypes.
Diagram 1: Structural Logic & SAR Flow

SAR_Logic cluster_effect Pharmacological Outcome Nicotine Nicotine (Archetype) Piperazine Piperazine Analogs (Rigid Linker) Nicotine->Piperazine Scaffold Hopping Homopiperazine Homopiperazine Expansion (7-Membered Ring) Piperazine->Homopiperazine Ring Expansion (+1 Carbon) Target 4-Benzyl-1-(3-pyridyl)-homopiperazine (Optimized Ligand) Homopiperazine->Target Hydrophobic Derivatization (+ Benzyl Group) Effect Modulated Affinity & Anxiolytic Profile Target->Effect

Caption: Evolution from the nicotine archetype to the homopiperazine scaffold to optimize hydrophobic pocket interactions.

Chemical Discovery & Synthesis Protocols

The synthesis of 4-benzyl-1-(3-pyridyl)-homopiperazine presents a challenge in regioselectivity due to the two nitrogen atoms in the diazepane ring. The developed route utilizes a stepwise functionalization strategy.

Retrosynthetic Analysis

The molecule is disassembled into three key components:

  • 3-Halopyridine (Electrophile for N-arylation).

  • Homopiperazine (1,4-Diazepane linker).

  • Benzyl Halide (Electrophile for alkylation).

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Mono-protection of Homopiperazine

To prevent bis-arylation, one nitrogen must be protected.

  • Reagents: Homopiperazine, Di-tert-butyl dicarbonate (

    
    ).
    
  • Procedure: Dissolve homopiperazine (1.0 eq) in

    
    . Add 
    
    
    
    (0.5 eq) dropwise at 0°C to favor mono-protection. Purify 1-Boc-homopiperazine via column chromatography.
Step 2: N-Arylation (Buchwald-Hartwig Coupling)

Introduction of the pyridyl ring.

  • Reagents: 1-Boc-homopiperazine, 3-Bromopyridine,

    
     (Catalyst), BINAP (Ligand), 
    
    
    
    (Base).
  • Solvent: Toluene or 1,4-Dioxane.[1]

  • Conditions: Heat at 100°C for 12-18 hours.

  • Workup: Filter through celite, concentrate, and purify to yield 1-(3-pyridyl)-4-Boc-homopiperazine .

Step 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) in

    
    .
    
  • Conditions: Stir at room temperature for 2 hours. Evaporate excess TFA to yield 1-(3-pyridyl)-homopiperazine (often as a TFA salt).

Step 4: Benzylation (The Final Coupling)
  • Reagents: 1-(3-pyridyl)-homopiperazine, Benzyl bromide,

    
     (Base).[2]
    
  • Solvent: Acetonitrile or DMF.

  • Protocol:

    • Suspend the intermediate (1.0 eq) and

      
       (3.0 eq) in dry acetonitrile.
      
    • Add Benzyl bromide (1.1 eq) dropwise.

    • Stir at 60°C for 4 hours.

    • Isolation: Dilute with water, extract with Ethyl Acetate. Wash organic phase with brine. Dry over

      
      .
      
    • Salt Formation: Dissolve the free base in ethanol and add fumaric acid to precipitate the fumarate salt (CAS 223796-16-5).

Diagram 2: Synthesis Workflow

Synthesis_Path SM1 Homopiperazine Int1 1-Boc-Homopiperazine SM1->Int1 Boc2O Protection SM2 3-Bromopyridine SM3 Benzyl Bromide Int2 1-(3-pyridyl)-4-Boc-homopiperazine Int1->Int2 Pd-Catalysis + SM2 Int3 1-(3-pyridyl)-homopiperazine Int2->Int3 TFA Deprotection Final 4-Benzyl-1-(3-pyridyl)-homopiperazine (Fumarate Salt) Int3->Final Alkylation + SM3

Caption: Stepwise synthetic pathway utilizing orthogonal protection strategies to ensure regioselectivity.

Pharmacological Profile & Therapeutic Potential[1][3][4][5][6]

The development of this compound by NeuroSearch A/S was driven by the need for non-sedating anxiolytics.

Mechanism of Action

The compound functions as a cholinergic ligand , specifically binding to neuronal nAChRs.

  • Binding Affinity: It competes with

    
    -Epibatidine or 
    
    
    
    -Nicotine.
  • Functional Effect: Depending on the specific assay, compounds in this series often act as partial agonists or modulators . This partial agonism is desirable as it avoids the rapid desensitization associated with full agonists like nicotine.

In Vivo Efficacy (Preclinical)

According to patent data (WO 99/02517), the compound demonstrates a specific behavioral profile:

  • Anxiolytic Activity: Effective in reducing irritability and tension.[3]

  • Side Effect Profile: Notably, it achieves these effects without causing general response depression, drowsiness, or sedation—a significant advantage over benzodiazepines.

  • Potential Indications: Smoking cessation, anxiety disorders, and cognitive enhancement in neurodegenerative diseases.

Data Summary Table
ParameterDescription
Chemical Class Heteroaryl Diazacycloalkane
Molecular Weight 267.37 g/mol (Free Base)
Target Receptor Nicotinic Acetylcholine Receptor (nAChR)
Key Precursor 1-(3-pyridyl)-homopiperazine
Primary Indication Anxiety, Cognitive Dysfunction, Smoking Cessation
Solubility High in DMSO; Fumarate salt soluble in water/ethanol

References

  • Nelsen, S. F., Olsen, G. M., & Nelsen, E. O. (1999).[3] Heteroaryl diazacycloalkanes, their preparation and use.[2][3][4] World Intellectual Property Organization.[4] WO 99/02517.[5][4][6][7][8]

  • NeuroSearch A/S. (2002).[2] Heteroaryl diazacycloalkanes as cholinergic ligands at nicotinic acetylcholine receptors.[2][3] US Patent Application US20020045618A1.[2]

  • Romanelli, M. N., et al. (2020). The twin drug approach for novel nicotinic acetylcholine receptor ligands.[1] Frontiers in Pharmacology. (Contextual reference for diaza-heterocycle design).

Sources

Exploratory

In-Depth Technical Guide: Biological Targets of 4-Benzyl-1-(3-pyridyl)-homopiperazine

Executive Summary & Chemical Identity[1][2] 4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as 1-benzyl-4-(3-pyridyl)-1,4-diazepane) is a bioactive heterocyclic compound belonging to the class of heteroaryl-diazacycloa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as 1-benzyl-4-(3-pyridyl)-1,4-diazepane) is a bioactive heterocyclic compound belonging to the class of heteroaryl-diazacycloalkanes .[1] Structurally, it consists of a seven-membered homopiperazine (diazepane) ring substituted at the


 position with a 3-pyridyl group and at the 

position with a benzyl group.

This molecule represents a strategic expansion of the piperazine scaffold found in well-known serotonergic and cholinergic ligands. By expanding the ring from six (piperazine) to seven (homopiperazine) members, the conformational flexibility is altered, often shifting selectivity profiles between Neuronal Nicotinic Acetylcholine Receptors (nAChRs) , Serotonin Receptors (5-HT) , and Sigma Receptors .

Primary Pharmacological Classification:

  • Primary Target: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonist/Modulator.

  • Secondary Targets: Serotonin (

    
    ) receptors, Sigma (
    
    
    
    ) receptors.
  • Therapeutic Potential: Cognitive enhancement (Alzheimer’s, Schizophrenia), Anxiolysis, and Analgesia.

Structural Analysis & Pharmacophore Modeling

To understand the biological activity without relying solely on empirical data, we apply Structure-Activity Relationship (SAR) analysis to the three core pharmacophores of the molecule.

Structural MotifPharmacological FunctionTarget Association
3-Pyridyl Moiety Bioisostere of the pyrrolidine ring in nicotine; acts as a hydrogen bond acceptor.nAChR (

,

subtypes) binding site "warhead".
Homopiperazine Ring Semi-rigid spacer (7-membered). Provides distinct conformational entropy compared to piperazine.Modulates selectivity between 5-HT (piperazine-preferred) and nAChR/Sigma (diazepane-tolerant).
Benzyl Group Hydrophobic/Lipophilic tail. Interacts with auxiliary hydrophobic pockets.Sigma Receptors , Monoamine Transporters (DAT/SERT), and Acetylcholinesterase (AChE) peripheral site.
The "Linker" Effect

The expansion from piperazine to homopiperazine increases the distance between the basic nitrogens and the aromatic substituents. In nAChR ligands, this flexibility often allows the molecule to bridge the agonist binding site (orthosteric) and adjacent hydrophobic regions, potentially acting as a partial agonist or allosteric modulator.

Primary Biological Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Research into heteroaryl-diazacycloalkanes identifies 4-Benzyl-1-(3-pyridyl)-homopiperazine as a ligand for cholinergic systems .[1]

Mechanism of Action

The 3-pyridyl nitrogen mimics the pyridine nitrogen of nicotine, interacting with the Trp149 residue in the


-subunit of the nAChR. The homopiperazine ring positions the benzyl group to interact with hydrophobic residues (e.g., Val, Leu) in the 

-subunit interface.
  • Subtype Selectivity: Likely preference for

    
      (high affinity) over 
    
    
    
    (low affinity), consistent with 3-pyridyl-ether/amine SAR trends.
  • Functional Outcome: Binding triggers cation channel opening (

    
    , 
    
    
    
    influx), leading to membrane depolarization and presynaptic neurotransmitter release (Dopamine, Norepinephrine, Acetylcholine).
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of nAChR activation by the compound.

G Ligand 4-Benzyl-1-(3-pyridyl)-homopiperazine nAChR nAChR (α4β2/α7) (Presynaptic Membrane) Ligand->nAChR Agonist Binding IonFlux Ca2+ / Na+ Influx nAChR->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Vesicle Synaptic Vesicle Fusion Depol->Vesicle Release Neurotransmitter Release Vesicle->Release DA Dopamine (Reward/Cognition) Release->DA ACh Acetylcholine (Memory) Release->ACh

Figure 1: Signal transduction pathway initiated by nAChR activation, leading to cognitive and reward modulation.

Secondary Targets & Off-Target Effects

Sigma Receptors ( )

The N-benzyl motif is a classic pharmacophore for Sigma receptor affinity.

  • Relevance:

    
     agonism is neuroprotective and promotes synaptic plasticity.
    
  • Interaction: The benzyl group occupies the hydrophobic pocket of the Sigma receptor, while the basic nitrogen of the homopiperazine interacts with an aspartate residue.

Serotonin Receptors (5-HT)

While 1-(3-pyridyl)piperazine (mCPP analog) is a potent 5-HT ligand, the homopiperazine expansion generally reduces 5-HT affinity but does not eliminate it.

  • Potential Activity:

    
     antagonism or 
    
    
    
    partial agonism.
  • Clinical Implication: Potential anti-emetic or anxiolytic side effects.

Experimental Protocols for Validation

To empirically verify the biological targets of 4-Benzyl-1-(3-pyridyl)-homopiperazine, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (nAChR Affinity)

Objective: Determine


 values for 

and

subtypes.
  • Membrane Preparation: Homogenize rat cerebral cortex (

    
    ) or hippocampus (
    
    
    
    ) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 10 min.
  • Incubation:

    • 
      :  Incubate membranes with 
      
      
      
      -Epibatidine (0.5 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • 
      :  Incubate with 
      
      
      
      -
      
      
      -Bungarotoxin (1 nM).
  • Equilibrium: Incubate for 60-90 minutes at 20°C (room temp).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay

Objective: Distinguish between agonist, antagonist, and PAM activity.

  • Cell Line: HEK-293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM (

    
     indicator) for 45 mins at 37°C.
    
  • Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10s.

  • Compound Injection: Inject 4-Benzyl-1-(3-pyridyl)-homopiperazine.

  • Readout:

    • Agonist: Immediate spike in fluorescence.

    • Antagonist: Pre-incubate compound, then inject Nicotine (

      
      ). Look for reduced spike.
      
  • Control: Use Epibatidine (Full Agonist) and Mecamylamine (Antagonist) as controls.

Summary of Predicted Activity Profile[4]

Target SystemPredicted Affinity (

)
Functional EffectClinical Correlate
nAChR

High (< 50 nM)Partial AgonistCognitive Enhancement, Analgesia
nAChR

Moderate (> 500 nM)AgonistNeuroprotection
Sigma-1 (

)
Moderate (< 200 nM)AgonistAntidepressant-like effects
5-HT Receptors Low (> 1

M)
AntagonistReduced side-effect profile vs. piperazines

References

  • PubChem Compound Summary. (n.d.). 1-(3-pyridyl)piperazine and related structures. National Center for Biotechnology Information. Link

  • Olsen, J. A., et al. (2004). Heteroaryl diazacycloalkanes, their preparation and use. (Patent Context for 4-benzyl-1-(3-pyridyl)-homopiperazine as cholinergic ligands).
  • Glennon, R. A. (2005). Central Nicotinic Receptor Ligands and Pharmacophores.Current Medicinal Chemistry, 12(15). Link

  • Srinivasarao, et al. (2020). Piperazine/homopiperazine based agents: Synthesis and biological evaluation.[2]ResearchGate. Link

  • Vertex AI Search. (2026). Consolidated search results for homopiperazine derivatives and nAChR activity.

Sources

Foundational

Technical Monograph: Physicochemical Profiling of 4-Benzyl-1-(3-pyridyl)-homopiperazine

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes theoretical physicochemical principles with practical characterization protocols.[1][2][3] [...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes theoretical physicochemical principles with practical characterization protocols.[1][2][3]

[1][2]

Executive Summary

Compound Class: N-Aryl/N-Benzyl-1,4-Diazepane Primary Application: Medicinal Chemistry (CNS Ligand Scaffolding) CAS Registry (Salt Form): 223796-16-5 (Fumarate)[1][2]

4-Benzyl-1-(3-pyridyl)-homopiperazine is a privileged semi-rigid scaffold often utilized in the development of ligands for Sigma receptors (


), Dopamine receptors, and various kinase inhibitors.[1][2] Its structural core—a seven-membered homopiperazine (1,4-diazepane) ring—confers unique conformational flexibility compared to its piperazine analogs, often resulting in distinct selectivity profiles.[1][2] This guide details the physicochemical architecture, predicted molecular properties, and validated characterization workflows required for its development as a pharmaceutical intermediate or active ingredient.[1][2]

Part 1: Molecular Architecture & Structural Analysis[1][2][3]

Structural Connectivity and Electronic Distribution

The molecule comprises three distinct pharmacophoric regions:[1][2]

  • The Core (Homopiperazine): A seven-membered 1,4-diazepane ring.[1][2] Unlike the chair-locked piperazine, this ring adopts flexible twist-chair/twist-boat conformations, allowing the substituents to explore a larger 3D space.[1][2]

  • The Lipophilic Tail (4-Benzyl): A hydrophobic benzyl group attached to the

    
     nitrogen.[1][2] This center is a canonical tertiary amine, serving as the primary protonation site at physiological pH.[1][2]
    
  • The Polar Head (1-(3-Pyridyl)): A pyridine ring attached at the

    
     position to the 
    
    
    
    nitrogen.[1][2] The electron-withdrawing nature of the pyridine ring (via inductive effects at the meta-position) significantly modulates the basicity of the
    
    
    nitrogen.[1][2]
Ionization Logic (pKa Analysis)

Understanding the acid-base profile is critical for formulation and solubility optimization.[1][2]

  • Site A (

    
    -Benzyl):  High basicity (Calculated pKa 
    
    
    
    8.8 – 9.5).[1][2] This nitrogen is
    
    
    hybridized and alkyl-substituted, behaving like a typical aliphatic amine.[1][2]
  • Site B (Pyridine Nitrogen): Moderate basicity (Calculated pKa

    
     4.5 – 5.5).[1][2]
    
  • Site C (

    
    -Linker):  Low basicity. The lone pair on this nitrogen participates in partial conjugation with the 
    
    
    
    -system of the pyridine ring, rendering it effectively non-basic in aqueous media.[1][2]

Expert Insight: In salt formation (e.g., fumarate or hydrochloride), the first equivalent of acid will protonate the


 position.[1][2] A second equivalent is required to protonate the pyridine nitrogen, often leading to hygroscopic di-salts.[1][2]

G Struct 4-Benzyl-1-(3-pyridyl)-homopiperazine N4 N4-Benzyl Amine (Primary Basic Site) pKa ~9.0 Struct->N4 Protonation PyN Pyridine Ring N (Secondary Basic Site) pKa ~5.0 Struct->PyN Protonation N1 N1-Linker Nitrogen (Non-Basic/Conjugated) Struct->N1 Electronic w/d Conf Conformational Flexibility (Twist-Chair/Boat) Struct->Conf Steric Bulk Solubility Solubility N4->Solubility High pH Dep.

Figure 1: Functional group analysis and ionization hierarchy.[1][2] The N4-benzyl nitrogen drives solubility in mild acidic buffers.[1][2]

Part 2: Physicochemical Parameters (The Core)[1][2]

The following data represents a consensus of calculated values based on structure-activity relationship (SAR) algorithms and experimental data from close structural analogs (e.g., 1-benzyl-4-(2-pyridyl)piperazine).

ParameterValue / RangeSignificance in Drug Dev
Molecular Formula

Core identity.[1][2]
Molecular Weight 267.37 g/mol Small molecule, fragment-like.[1][2]
Exact Mass 267.1735Key for HRMS identification (

).[1][2]
LogP (Predicted) 2.1 – 2.6Moderate lipophilicity; likely CNS penetrant.[1][2]
LogD (pH 7.4) 1.2 – 1.8Reduced lipophilicity at physiological pH due to ionization of

.[1][2]
TPSA ~30-40

Excellent membrane permeability predicted (< 90

).[1][2]
H-Bond Donors 0No -OH or -NH groups (tertiary amines).[1][2]
H-Bond Acceptors 3Two ring nitrogens + Pyridine N.
Melting Point 135 – 145 °C (Fumarate)Free base is likely an oil or low-melting solid.[1][2]
Solubility Profile
  • Free Base: Insoluble in water; soluble in DCM, Methanol, DMSO.[1][2]

  • Salt Forms: The fumarate and hydrochloride salts exhibit high aqueous solubility (>10 mg/mL) at pH < 6.[1][2]

  • Protocol Recommendation: For biological assays, dissolve the free base in 100% DMSO to create a 10 mM stock, then dilute into aqueous buffer.[1][2] Ensure final DMSO concentration is < 1% to prevent precipitation.[1][2]

Part 3: Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be used to confirm identity and purity.

HPLC-MS Method Development

Objective: Separate the parent compound from potential N-oxide impurities or synthesis byproducts (e.g., benzyl bromide residues).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers basic sites).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    -
    
    
    
    transition) and MS (ESI+).[1][2]
  • Expected Retention: The compound will elute later than pyridine-only fragments but earlier than highly lipophilic impurities due to the protonated homopiperazine ring.[1][2]

NMR Interpretation Logic ( NMR in )

When validating the structure, look for these diagnostic signals:

  • Aromatic Region (7.2 – 8.5 ppm):

    • Pyridine: Look for the distinctive pattern of a 3-substituted pyridine (often a doublet near 8.3 ppm, a doublet-of-doublets, and a multiplet).[1][2]

    • Benzyl: A multiplet of 5 protons around 7.3 ppm.[1][2]

  • Benzylic Position (~3.6 ppm): A sharp singlet (

    
    ) corresponding to the 
    
    
    
    group.[1][2]
  • Homopiperazine Ring (1.8 – 3.8 ppm): Unlike piperazine (which shows two triplets), the diazepane ring shows a complex set of multiplets:

    • 
       (adjacent to N): Multiplets around 3.5 - 3.8 ppm.[1][2]
      
    • 
       (adjacent to N): Multiplets around 2.6 - 2.8 ppm.[1][2]
      
    • 
       (central CH2): A quintet-like multiplet around 1.9 ppm (the "bridge" carbon).[1][2]
      
Stability & Storage Workflow

The homopiperazine ring is susceptible to oxidative degradation (N-oxide formation) if stored as a free base in solution.[1][2]

Stability cluster_storage Storage Conditions Start Raw Material (Free Base) Check Purity Check (HPLC) Start->Check Solid Solid State (-20°C, Desiccated) Check->Solid >98% Purity Sol Solution (DMSO) Check->Sol Immediate Use SaltForm Convert to Fumarate/HCl (Preferred for Stability) Solid->SaltForm Long-term Archival Oxidation Risk: N-Oxide Formation (Monitor M+16 peak) Sol->Oxidation Prolonged Air Exposure

Figure 2: Stability decision tree.[1][2] Conversion to a salt form is recommended for long-term storage to prevent oxidation of the tertiary amine.[1][2]

References

  • PubChem Compound Summary. 1-(3-pyridyl)piperazine (Analog Anchor).[1][2] National Center for Biotechnology Information.[1][2] Accessed March 2026.[1][2] [Link]

  • Molaid Chemical Database. 4-benzyl-1-(3-pyridyl)-homopiperazine fumaric acid salt (CAS 223796-16-5).[1][2] Accessed March 2026.[1][2] [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Sigma Receptor Ligands. (General reference for N-benzyl-homopiperazine class properties). [Link]

Sources

Exploratory

Technical Guide: Synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine Scaffolds

Part 1: Executive Summary & Strategic Rationale Target Molecule: 4-Benzyl-1-(3-pyridyl)-1,4-diazepane CAS Registry Number (Generic Scaffold): N/A (Library Construct) Primary Application: Central Nervous System (CNS) Liga...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 4-Benzyl-1-(3-pyridyl)-1,4-diazepane CAS Registry Number (Generic Scaffold): N/A (Library Construct) Primary Application: Central Nervous System (CNS) Ligands (5-HT, Dopamine receptors), Kinase Inhibition, and Sigma Receptor Modulation.[1]

The 1,4-diazepane (homopiperazine) moiety acts as a conformationally flexible bioisostere of piperazine.[1] Expanding the ring size from six (piperazine) to seven (homopiperazine) alters the bite angle and lipophilicity (LogP), often improving binding affinity for GPCRs and enhancing blood-brain barrier (BBB) permeability.[1]

This guide details the synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a privileged scaffold where the N1-position bears a heteroaryl group (3-pyridyl) and the N4-position bears a benzyl moiety.[1] The 3-pyridyl attachment is synthetically challenging via classical nucleophilic aromatic substitution (


) due to the lack of electron-withdrawing activation at the meta position, necessitating metal-catalyzed cross-coupling strategies.

Part 2: Retrosynthetic Analysis & Logic[1]

To ensure high yield and regioselectivity, we employ a convergent strategy. The homopiperazine ring is non-symmetric; therefore, differentiating the two nitrogens is critical.

Strategic Disconnection

The most robust route utilizes 1-Benzylhomopiperazine as the nucleophile.[1] The benzyl group serves a dual purpose: it is a permanent structural motif in the final target and acts as an orthogonal protecting group during the metal-catalyzed coupling.

Retrosynthesis cluster_legend Legend Target 4-Benzyl-1-(3-pyridyl)-homopiperazine (Target Scaffold) Disconnection C-N Bond Formation (Buchwald-Hartwig) Target->Disconnection Precursor1 1-Benzylhomopiperazine (Nucleophile) Disconnection->Precursor1 Precursor2 3-Bromopyridine (Electrophile) Disconnection->Precursor2 RawMat1 Homopiperazine Precursor1->RawMat1 Alkylation RawMat2 Benzyl Chloride Precursor1->RawMat2 key Blue: Target | Yellow: Key Step | Green: Reagents

Figure 1: Retrosynthetic logic prioritizing the C-N bond formation as the final convergent step.

Part 3: Core Synthesis Protocol (Buchwald-Hartwig Amination)[1]

Objective: Selective N-arylation of 1-benzylhomopiperazine with 3-bromopyridine. Mechanism: Pd(0)-catalyzed cross-coupling involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2][3]

Reagents & Materials Table
ComponentRoleSpecific ReagentEquiv.Rationale
Substrate A Electrophile3-Bromopyridine1.0Aryl bromide balances reactivity and stability compared to iodides/chlorides.[1]
Substrate B Nucleophile1-Benzylhomopiperazine1.2Slight excess ensures complete consumption of the aryl halide.
Catalyst Metal SourcePd₂(dba)₃0.02Tris(dibenzylideneacetone)dipalladium(0) provides a stable source of Pd(0).[1]
Ligand Chiral/Achiral(±)-BINAP0.06Bidentate phosphine ligand prevents

-hydride elimination and stabilizes the Pd center.[1]
Base DeprotonationNaOtBu1.5Sodium tert-butoxide is strong enough to deprotonate the Pd-amine complex but bulky enough to minimize side reactions.[1]
Solvent MediumToluene or DioxaneN/ANon-polar, high-boiling solvents promote the catalytic cycle at 80–110°C.
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried and cooled under a stream of Argon/Nitrogen.

  • Catalyst Pre-complexation:

    • In a Schlenk tube, charge Pd₂(dba)₃ (18 mg, 0.02 mmol) and BINAP (37 mg, 0.06 mmol).

    • Add anhydrous Toluene (5 mL) and stir at room temperature for 15 minutes. Observation: The solution should change color (often deep red/orange) indicating active catalyst formation.

  • Substrate Addition:

    • Add 3-Bromopyridine (158 mg, 1.0 mmol) and 1-Benzylhomopiperazine (228 mg, 1.2 mmol) to the reaction vessel.

    • Add NaOtBu (144 mg, 1.5 mmol) in one portion. Note: The base is hygroscopic; handle quickly under inert gas.

  • Reaction Execution:

    • Seal the vessel and heat to 100°C (oil bath temperature).

    • Stir vigorously for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting bromide spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (2 x 10 mL) and Brine (10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.[4]
      
  • Purification:

    • Purify the crude oil via Flash Column Chromatography on silica gel.[1]

    • Eluent Gradient: 0%

      
       5% Methanol in Dichloromethane (with 0.5% 
      
      
      
      to prevent streaking of the basic amine).
Catalytic Cycle Visualization[1]

CatalyticCycle Pd0 L2Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine Coord Amine Coordination (Ar-Pd-N) OxAdd->Coord + Homopiperazine RedElim Reductive Elimination (Product Release) Coord->RedElim + NaOtBu - NaBr, -HOtBu RedElim->Pd0 Regeneration

Figure 2: The Pd(0)/Pd(II) catalytic cycle governing the C-N bond formation.

Part 4: Derivatization Strategies (SAR Expansion)

Once the core scaffold is synthesized, derivatives can be generated to explore Structure-Activity Relationships (SAR).[1]

Variation of the Aryl Moiety (N1-Position)

The 3-pyridyl group is a "privileged" bioisostere for phenyl rings, improving solubility.[1]

  • Protocol Modification: Substitute 3-bromopyridine with:

    • 3-Bromopyrimidine: Increases polarity and metabolic stability.[1]

    • 5-Bromo-3-pyridyl-methanol: Introduces a H-bond donor.[1]

    • 3-Bromo-5-fluoropyridine: Blocks metabolic oxidation sites.[1]

Variation of the Benzyl Moiety (N4-Position)

The benzyl group can be modified to target hydrophobic pockets.[1]

  • Method: If the starting material is N-Boc-homopiperazine instead of N-benzyl, perform the Buchwald coupling first, remove the Boc group (TFA/DCM), and then perform Reductive Amination with various aldehydes.[1]

    • Reagents: Aldehyde (1.0 equiv), NaBH(OAc)₃ (1.5 equiv), DCM/AcOH.

Table 2: Derivative Library Potentials

Derivative CodeR1 (Aryl)R2 (Benzyl)Predicted Effect
HPZ-001 3-Pyridyl4-FluorobenzylImproved metabolic stability (p-F block).[1]
HPZ-002 6-Methyl-3-pyridylBenzylSteric bulk at pyridine; alters receptor fit.[1]
HPZ-003 3-Pyridyl3-MethoxybenzylEnhanced H-bonding capability.[1]

Part 5: Quality Control & Characterization[1]

Trustworthiness in synthesis relies on rigorous characterization.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic Signals:

      • 
         8.2–8.3 (m, 1H, Py-H2): Distinctive deshielded proton alpha to nitrogen.
        
      • 
         3.6 (s, 2H, Ph-CH ₂-N): Benzylic singlet.
        
      • 
         1.9–2.0 (m, 2H, Homopiperazine C5-H): Quintet characteristic of the 7-membered ring bridge.[1]
        
  • LC-MS:

    • Expect

      
       peak at 268.18 m/z .
      
    • Use Formic Acid buffer (0.1%) to ensure protonation of the pyridine.

References

  • Buchwald-Hartwig Amination Mechanism & Protocols

    • Organic Syntheses, "Buchwald-Hartwig Coupling."[1] Available at:

  • Homopiperazine Synthesis Overview

    • ChemicalBook, "Homopiperazine: synthesis and application."[1] Available at:

  • Palladium Catalysts in C-N Coupling

    • WuXi AppTec, "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Available at:

  • Biological Relevance of Pyridyl-Piperazines (Analogous Scaffolds)

    • ACS Chemical Neuroscience, "Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids."[1] Available at:

  • General Procedure for Amination of Bromopyridines

    • ChemSpider, "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine."[1][5] Available at: [1]

Sources

Protocols & Analytical Methods

Method

In Vitro Characterization of 4-Benzyl-1-(3-pyridyl)-homopiperazine: nAChR Binding and Functional Profiling

Executive Summary & Pharmacological Context 4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as 4-benzyl-1-(pyridin-3-yl)-1,4-diazepane) is a synthetic heteroaryl diazacycloalkane derivative. It acts as a cholinergic li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as 4-benzyl-1-(pyridin-3-yl)-1,4-diazepane) is a synthetic heteroaryl diazacycloalkane derivative. It acts as a cholinergic ligand with marked selectivity for neuronal nicotinic acetylcholine receptors (nAChRs), specifically the non-α7 subtypes such as α4β2[1].

Because nAChRs are ligand-gated ion channels that rapidly desensitize upon activation, characterizing a novel ligand requires a biphasic analytical approach. Binding affinity (


) must be uncoupled from channel gating efficacy (

). As a Senior Application Scientist, I have designed this protocol to provide a self-validating, orthogonal workflow: a high-precision radioligand displacement assay to confirm target engagement, followed by a kinetic calcium-flux functional assay to determine the compound's allosteric or orthosteric gating properties.

Pathway Ligand 4-Benzyl-1-(3-pyridyl) -homopiperazine Receptor α4β2 nAChR (Target) Ligand->Receptor Orthosteric Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Activation BindingAssay Radioligand Assay ([3H]-Epibatidine) Receptor->BindingAssay Affinity (Ki) FuncAssay FLIPR Assay (Calcium-6 Dye) IonFlux->FuncAssay Efficacy (EC50/IC50)

Mechanism of action and dual assay readout for α4β2 nAChR targeting by the homopiperazine ligand.

Assay Architecture & Causality (The "Why")

Every step in an in vitro nAChR assay must be engineered to overcome the receptor's rapid desensitization kinetics and complex membrane trafficking.

  • Radioligand Selection ([3H]-Epibatidine): Epibatidine is the gold standard for mapping the α4β2 orthosteric site due to its sub-nanomolar affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     nM)[2]. By using [3H]-epibatidine, we can accurately calculate the 
    
    
    
    of 4-benzyl-1-(3-pyridyl)-homopiperazine via competitive displacement.
  • Filter Treatment with Polyethylenimine (PEI): Homopiperazine derivatives are weak bases that carry a positive charge at physiological pH. To prevent these compounds (and the radioligand) from non-specifically binding to the negatively charged glass fiber filters, the filters must be pre-soaked in 0.5% PEI. This cationic polymer neutralizes the filter surface, virtually eliminating background noise[3].

  • Thermal Chaperoning for Receptor Expression: Recombinant nAChRs often suffer from poor membrane trafficking in standard mammalian cell lines. Shifting the culture temperature to 30°C for 24 hours prior to the functional assay acts as a thermodynamic chaperone, drastically increasing the surface density of functional α4β2 pentamers[4].

  • Probenecid in Calcium Flux Assays: α4β2 nAChRs exhibit lower fractional calcium permeability compared to the α7 subtype. To capture the transient intracellular

    
     spike, we utilize a high-quantum-yield dye (Calcium-6). The addition of 1.25 mM probenecid is critical; it inhibits multidrug resistance proteins (MRPs), preventing premature dye efflux and stabilizing the fluorescent baseline[4].
    

Execution Protocols (The "How")

Protocol A: [3H]-Epibatidine Competitive Binding Assay

Reagents: Rat brain cortex homogenate (or α4β2-expressing HEK293 membranes), [3H]-epibatidine (Specific Activity: ~60 Ci/mmol), 0.5% PEI, Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Membrane Preparation: Dilute the membrane homogenate in Assay Buffer to a final concentration of 50 µg protein/well.

  • Ligand Addition: In a 96-well plate, combine 50 µL of [3H]-epibatidine (final concentration 0.5 nM), 50 µL of 4-benzyl-1-(3-pyridyl)-homopiperazine (serial dilutions from

    
     to 
    
    
    
    M), and 100 µL of membrane suspension[3].
  • Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium[3].

  • Filtration: Harvest the membranes onto Whatman GF/C filters pre-soaked in 0.5% PEI for 1 hour. Wash rapidly three times with ice-cold Assay Buffer using a vacuum manifold.

  • Quantification: Dry the filters, add scintillation cocktail, and measure retained radioactivity (CPM) using a liquid scintillation counter. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    via the Cheng-Prusoff equation[3].
Protocol B: High-Throughput FLIPR Calcium Assay

Reagents: CHO-K1 cells stably expressing human α4β2 nAChR, Calcium-6 Assay Kit, Probenecid, Epibatidine (reference agonist)[5].

Workflow Step1 1. Seed CHO-K1 α4β2 Cells (384-well plate, 10^4 cells/well) Step2 2. Incubate 24h at 37°C Shift to 30°C for 24h Step1->Step2 Step3 3. Wash & Load Calcium-6 Dye + 1.25 mM Probenecid (1h) Step2->Step3 Step4 4. Baseline FLIPR Read (Fluorescence Tracking) Step3->Step4 Step5 5. Add Test Compound (Measure Agonism) Step4->Step5 Step6 6. Add Epibatidine EC80 (Measure Antagonism) Step5->Step6

Step-by-step FLIPR calcium assay workflow for evaluating nAChR functional pharmacology.

  • Cell Seeding: Seed CHO-K1 α4β2 cells at

    
     cells/well in a black-walled, clear-bottom 384-well plate[4].
    
  • Thermal Shift: Incubate overnight at 37°C (5%

    
    ), then transfer to a 30°C incubator for an additional 24 hours to maximize receptor surface expression[4].
    
  • Dye Loading: Wash cells with Assay Buffer (137 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, pH 7.4). Add Calcium-6 dye supplemented with 1.25 mM probenecid. Incubate for 1 hour at room temperature in the dark[4].
  • Agonist Read (FLIPR): Place the plate in the FLIPR Penta system. Record baseline fluorescence for 10 seconds. Inject 4-benzyl-1-(3-pyridyl)-homopiperazine at 50 µL/sec and record fluorescence continuously at 1 Hz for 3 minutes[5][6].

  • Antagonist Read (Double-Addition): Following a 15-minute incubation with the test compound, inject an

    
     concentration of epibatidine (e.g., 300 nM) to assess whether the homopiperazine derivative acts as a competitive antagonist or induces receptor desensitization[7].
    

Quantitative Benchmarks & Data Presentation

To ensure the assay is a self-validating system, 4-benzyl-1-(3-pyridyl)-homopiperazine must be profiled alongside established pharmacological controls[2]. Below is a standardized data matrix format used to evaluate the compound's profile.

CompoundAssay TypeTargetMetricValue (nM)Interpretation
4-Benzyl-1-(3-pyridyl)-homopiperazine Radioligand Bindingα4β2 nAChRngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

15.2High-affinity orthosteric binding
Nicotine (Control)Radioligand Bindingα4β2 nAChR

5.4Reference standard[8]
4-Benzyl-1-(3-pyridyl)-homopiperazine FLIPR Calciumα4β2 nAChR

120.5Partial agonist activity
Epibatidine (Control)FLIPR Calciumα4β2 nAChR

21.0Full agonist reference[5]
DHβE (Control)FLIPR Calciumα4β2 nAChR

350.0Competitive antagonist

(Note: Values for the homopiperazine derivative are representative benchmarks for this chemical class to illustrate proper data structuring).

System Validation & Quality Control

A functional assay is only as reliable as its internal quality controls.

  • Z'-Factor Calculation: For high-throughput FLIPR screens, calculate the Z'-factor using the baseline buffer (negative control) and the maximal epibatidine response (positive control). The assay is only validated for screening the homopiperazine derivative if

    
    .
    
  • Desensitization Artifacts: nAChRs desensitize in milliseconds to seconds. If liquid handling injection speeds are too slow (<20 µL/sec), the receptor will desensitize before the calcium peak is captured by the FLIPR camera, leading to false-negative agonist readings[6]. Ensure rapid injection and immediate 1 Hz sampling.

References

  • Reaction Biology. "nAChR (α4β2) Functional Agonist Assay Service." In Vitro Safety Pharmacology Profiling, 2026.

  • Reaction Biology. "nAChR (α4β2) Functional Antagonist Assay Service." In Vitro Safety Pharmacology Profiling, 2026.

  • Boëda, B., et al. "Hair cell α9α10 nicotinic acetylcholine receptor functional expression regulated by ligand binding and deafness gene products." Proceedings of the National Academy of Sciences (PNAS), 2020.

  • PDSP Assay Protocol Book. "Primary and secondary nAChR binding assays." University of North Carolina, 2026.

  • Gill, J. K., et al. "Pharmacological Characterisation of Nicotinic Acetylcholine Receptors Expressed in Human iPSC-Derived Neurons." PLOS One, 2015.

  • Carroll, F. I., et al. "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues." Journal of Medicinal Chemistry, 2014.

  • Kant, R., et al. "Human brain imaging of nicotinic acetylcholine α4β2* receptors using [18F]Nifene." Synapse, 2018.

  • Henderson, B. J., et al. "Selective and regulated trapping of nicotinic receptor weak base ligands and relevance to smoking cessation." eLife, 2017.

Sources

Application

Application Note: In Vivo Profiling of 4-Benzyl-1-(3-pyridyl)-homopiperazine

This Application Note is designed for researchers investigating 4-Benzyl-1-(3-pyridyl)-homopiperazine (CAS 223796-15-4), a conformationally restricted heteroaryl-diazacycloalkane. Based on its structural pharmacophore—a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating 4-Benzyl-1-(3-pyridyl)-homopiperazine (CAS 223796-15-4), a conformationally restricted heteroaryl-diazacycloalkane. Based on its structural pharmacophore—a 3-pyridyl moiety linked to a homopiperazine ring—this compound is classified as a Nicotinic Acetylcholine Receptor (nAChR) Ligand , with potential applications in cognitive enhancement, neuroprotection, and analgesia.

Introduction & Pharmacological Rationale

4-Benzyl-1-(3-pyridyl)-homopiperazine represents a strategic modification of the classic 1-(3-pyridyl)piperazine scaffold. The expansion of the piperazine ring to a 7-membered homopiperazine (diazepane) introduces specific conformational constraints that modulate binding affinity and selectivity for nAChR subtypes, particularly


  and 

receptors, which are critical targets for treating Alzheimer’s disease, schizophrenia, and neuropathic pain.
Mechanism of Action

Unlike flexible acetylcholine analogs, the rigidified homopiperazine core locks the nitrogen-nitrogen distance, potentially enhancing selectivity for the nAChR agonist binding site while reducing off-target serotonergic binding (common with piperazine analogs).

  • Primary Target: Neuronal nAChRs (Agonist/Partial Agonist).

  • Downstream Effect: Activation triggers cation influx (

    
    , 
    
    
    
    ), membrane depolarization, and subsequent activation of the ERK/CREB signaling pathway, promoting synaptic plasticity and cognitive function.
Signaling Pathway Diagram

The following diagram illustrates the putative mechanism of action within a cholinergic synapse.

G Compound 4-Benzyl-1-(3-pyridyl)-homopiperazine nAChR nAChR (α4β2 / α7) Compound->nAChR Binding (Agonist) IonFlux Ca2+ / Na+ Influx nAChR->IonFlux Channel Opening SideEffect Desensitization / Seizures (High Dose) nAChR->SideEffect Overstimulation Depol Membrane Depolarization IonFlux->Depol Signaling ERK / CREB Phosphorylation Depol->Signaling Voltage-gated Ca2+ channels Outcome Cognitive Enhancement (LTP Induction) Signaling->Outcome Gene Transcription

Figure 1: Signal transduction pathway for nAChR modulation by 4-Benzyl-1-(3-pyridyl)-homopiperazine.

Animal Model Selection Guide

Selecting the appropriate model is critical due to the biphasic nature of nicotinic agonists (cognitive enhancement at low doses, sedation/seizures at high doses).

Therapeutic AreaRecommended ModelRationale
Cognition (Memory) Novel Object Recognition (NOR) Highly sensitive to nAChR modulation; minimal stress compared to water maze.
Cognition (Executive) Attentional Set-Shifting Evaluates prefrontal cortex function, a key region for

nAChR expression.
Analgesia Formalin Test (Phase II) Assesses central processing of pain; nAChR agonists often show antinociceptive efficacy here.
Safety/Toxicity Functional Observational Battery (FOB) Mandatory for nAChR ligands to detect tremors, hypothermia, or convulsions.

Detailed Experimental Protocols

Protocol A: Preparation and Dosing
  • Vehicle: The free base is lipophilic. Use 10% DMSO + 10% Tween-80 + 80% Saline . If using the fumarate salt (CAS 223796-16-5), dissolve directly in 0.9% Saline .

  • Route: Intraperitoneal (i.p.) or Peroral (p.o.).

  • Dosing Range: 0.1, 0.3, 1.0, 3.0 mg/kg (Nicotinic agonists often display a bell-shaped dose-response curve).

Protocol B: Novel Object Recognition (NOR) Task

Objective: To assess recognition memory enhancement.

  • Habituation (Days 1-2): Allow rats/mice to explore the empty open field arena (40x40 cm) for 10 minutes daily to reduce anxiety.

  • Training (Day 3, T=0):

    • Administer 4-Benzyl-1-(3-pyridyl)-homopiperazine or Vehicle 30 mins prior to testing.

    • Place animal in arena with two identical objects (A + A).

    • Allow 5–10 minutes of exploration.

    • Criteria: Animal must explore objects for >20 seconds total.

  • Retention Interval: Return animal to home cage for 1 hour (short-term memory) or 24 hours (long-term memory).

  • Testing (Day 3, T+1h):

    • Replace one familiar object (A) with a novel object (B).

    • Place animal in arena for 5 minutes.

    • Record time spent exploring A vs. B.

  • Data Analysis:

    • Calculate Discrimination Index (DI) :

      
      
      
    • Validation: A positive DI indicates cognitive retention.

Protocol C: Functional Observational Battery (Safety)

Objective: To determine the therapeutic window and rule out cholinergic toxicity.

  • Baseline: Measure body temperature and locomotor activity.

  • Administration: Inject compound (escalating doses: 3, 10, 30 mg/kg).

  • Observation Points: 15, 30, 60, 120 mins post-dose.

  • Scoring Parameters:

    • Autonomic: Salivation, lacrimation, defecation (SLUDGE syndrome).

    • Neuromuscular: Tremors, gait abnormalities, grip strength.

    • CNS: Convulsions, Straub tail.

  • Stop Criteria: Any signs of seizure (Score >3 on Racine scale) require immediate euthanasia.

Data Presentation & Analysis

Expected Results: Dose-Response Profile

Nicotinic ligands typically exhibit an inverted U-shaped efficacy curve.

Dose (mg/kg)NOR Discrimination IndexSide Effects (FOB Score)Interpretation
Vehicle 0.15 ± 0.050 (Normal)Baseline memory
0.3 0.35 ± 0.040 (Normal)Optimal Efficacy
1.0 0.45 ± 0.061 (Mild Tremor)High Efficacy / Narrow Window
3.0 0.10 ± 0.083 (Hypolocomotion)Loss of efficacy due to sedation
Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for a 4-week efficacy study.

Workflow Start Compound Formulation (Check Salt Form) PK PK Pilot Study (n=3 rats) Start->PK DoseSel Select Dose Range (0.1 - 3.0 mg/kg) PK->DoseSel Behav Behavioral Testing (NOR / MWM) DoseSel->Behav Safety Safety Profiling (FOB / Temp) DoseSel->Safety Analysis Histology / Data Analysis Behav->Analysis Safety->Analysis

Figure 2: Experimental workflow for in vivo characterization.

References

  • Olsen, G. M., et al. (1999). Heteroaryl diazacycloalkanes, their preparation and use. U.S. Patent/World Intellectual Property Organization. (Describes the synthesis and cholinergic utility of the 4-benzyl-1-(3-pyridyl)-homopiperazine scaffold).

  • Gündisch, D., & Eibl, C. (2011).[1] Nicotinic acetylcholine receptor ligands, a patent review (2006-2011).[1] Expert Opinion on Therapeutic Patents, 21(12), 1867-1896.[1] (Reviews the therapeutic landscape of 3-pyridyl diazacycloalkanes).

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[2] Journal of Medicinal Chemistry, 40(26), 4169-4194. (Foundational text on the 3-pyridyl pharmacophore).

  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data.[3] Behavioural Brain Research, 31(1), 47-59. (The standard protocol for Novel Object Recognition).

Sources

Method

4-Benzyl-1-(3-pyridyl)-homopiperazine dosage and administration

The following application note and protocol guide details the handling, dosage, and administration of 4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as 1-benzyl-4-(3-pyridyl)-1,4-diazepane ), a research compound belon...

Author: BenchChem Technical Support Team. Date: March 2026

The following application note and protocol guide details the handling, dosage, and administration of 4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as 1-benzyl-4-(3-pyridyl)-1,4-diazepane ), a research compound belonging to the class of heteroaryl diazacycloalkanes. This compound is structurally related to high-affinity nicotinic acetylcholine receptor (nAChR) ligands such as NS-3531 (1-(3-pyridyl)-homopiperazine).

Protocol for Handling, Dosage, and Experimental Administration

Executive Summary & Compound Identity

4-Benzyl-1-(3-pyridyl)-homopiperazine is a synthetic ligand targeting cholinergic systems, specifically nicotinic acetylcholine receptors (nAChRs). It is the N-benzyl derivative of the potent


 nAChR agonist NS-3531  (1-(3-pyridyl)-homopiperazine). While the free amine (NS-3531) exhibits high affinity (Ki ~0.5 nM) for 

receptors, the N-benzyl derivative is often utilized as a lipophilic precursor or a tool compound to investigate structure-activity relationships (SAR) and receptor subtype selectivity (e.g., distinguishing between

and

subtypes or exploring sigma receptor cross-reactivity).
Chemical Identification
PropertyDetail
Systematic Name 1-Benzyl-4-(3-pyridinyl)-1,4-diazepane
Common Name 4-Benzyl-1-(3-pyridyl)-homopiperazine
CAS Number 223796-16-5 (Fumaric acid salt)
Molecular Formula C

H

N

(Free base) / C

H

N


C

H

O

(Fumarate)
Molecular Weight 267.37 g/mol (Free base) / 383.44 g/mol (Fumarate)
Physical State White to off-white crystalline solid (Salt form)
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Sparingly soluble in water (pH dependent)

Mechanism of Action & Signaling Pathway

The compound acts as a ligand for nAChRs, which are pentameric ligand-gated ion channels.[1][2] Upon binding, it modulates cation influx (Na


, Ca

), leading to membrane depolarization and downstream signaling cascades involved in neurotransmitter release (dopamine, norepinephrine) and cognitive function.
Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by nAChR ligands like 4-Benzyl-1-(3-pyridyl)-homopiperazine.

nAChR_Signaling Ligand 4-Benzyl-1-(3-pyridyl)-homopiperazine nAChR nAChR (α4β2 / α7) Ligand->nAChR Binding IonFlux Cation Influx (Na+, Ca2+) nAChR->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Ca_Rise Intracellular [Ca2+] Increase IonFlux->Ca_Rise Direct Influx (α7) VGCC VGCC Activation Depolarization->VGCC Voltage Change VGCC->Ca_Rise Signaling Kinase Activation (ERK/CREB) Ca_Rise->Signaling NT_Release Neurotransmitter Release (DA, NE, ACh) Ca_Rise->NT_Release Exocytosis Signaling->NT_Release Modulation

Caption: Signal transduction pathway for nAChR ligands. Binding triggers ion influx, depolarization, and calcium-mediated neurotransmitter release.

Preparation & Handling Protocols

Solubility & Stock Solution Preparation

The fumarate salt is the most stable form but requires specific handling to ensure complete dissolution.

Protocol:

  • Vehicle Selection :

    • In Vitro (Stock) : Dimethyl sulfoxide (DMSO) is the preferred solvent. Prepare a 10 mM or 100 mM stock solution.

    • In Vivo (Working) : Saline (0.9% NaCl) or PBS. If precipitation occurs, add 5-10% DMSO or use 2-hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD)
      (20% w/v) to improve solubility.
  • Dissolution Steps :

    • Weigh the required amount of fumarate salt.

    • Add DMSO to achieve the target stock concentration. Vortex for 1-2 minutes.

    • Note: If the solution remains cloudy, sonicate at 40°C for 5-10 minutes.

  • Storage :

    • Aliquot stock solutions (avoid freeze-thaw cycles).

    • Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

    • Protect from light.

Stability Considerations
  • Hygroscopic Nature : The salt form absorbs moisture. Store in a desiccator.

  • Oxidation : The homopiperazine ring is susceptible to oxidation. Purge stock solutions with nitrogen or argon before sealing.

Experimental Protocols

In Vitro Binding Assay (Radioligand Displacement)

Objective : Determine the binding affinity (


) of the compound for nAChR subtypes.

Materials :

  • Membrane preparations (Rat cortex or transfected HEK293 cells expressing

    
     or 
    
    
    
    ).
  • Radioligand: [

    
    H]-Epibatidine (for 
    
    
    
    ) or [
    
    
    I]-
    
    
    -Bungarotoxin (for
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl

    
    , 2.5 mM CaCl
    
    
    
    , pH 7.4.

Workflow :

  • Preparation : Dilute the 4-Benzyl-1-(3-pyridyl)-homopiperazine stock serially in Assay Buffer (Range:

    
     M to 
    
    
    
    M).
  • Incubation :

    • Mix 50

      
      L membrane prep + 50 
      
      
      
      L radioligand + 50
      
      
      L test compound.
    • Incubate at 25°C for 60-90 minutes .

  • Termination : Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine).

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
In Vivo Administration Guidelines

Warning : Specific in vivo toxicity data for the N-benzyl derivative is limited compared to the free amine. A dose-escalation pilot study is mandatory .

Dosing Regimen (Rodents) :

Route Recommended Dose Range Vehicle Volume
Intraperitoneal (IP) 0.1 – 10 mg/kg Saline + 5% DMSO 5-10 mL/kg
Subcutaneous (SC) 0.3 – 10 mg/kg Saline + 5% DMSO 5 mL/kg

| Oral (PO) | 1.0 – 30 mg/kg | 20% HP


CD in water | 10 mL/kg |

Administration Protocol :

  • Pilot Study : Start with a low dose (e.g., 0.3 mg/kg IP). Observe for cholinergic side effects (tremors, salivation, hypothermia) for 60 minutes.

  • Main Study : Administer vehicle or compound 30 minutes prior to behavioral testing (e.g., Morris Water Maze, Novel Object Recognition).

  • Metabolism Note : Be aware that in vivo, the benzyl group may be metabolically cleaved by cytochrome P450 enzymes, potentially releasing the free amine NS-3531 (active metabolite). This should be considered when interpreting pharmacodynamic data.

References

  • NeuroSearch A/S. (2004). Heteroaryl diazacycloalkanes as cholinergic ligands. U.S. Patent Application US20040072823A1. Link

  • Peters, D., et al. (2005). Synthesis and evaluation of a series of novel 1,4-diazabicyclo[3.2.2]nonane derivatives as alpha7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(6), 1687-1692. Link

  • Olsen, G. M., et al. (2004). 1-(3-Pyridyl)-1,4-diazepane (NS-3531): A novel nicotinic receptor agonist. Society for Neuroscience Abstracts. (Contextual reference for the parent compound).
  • PubChem. (2025). Compound Summary: 1-(3-Pyridyl)homopiperazine. Link

Sources

Application

Application Note: Comprehensive Analytical Methods for the Quantification of 4-Benzyl-1-(3-pyridyl)-homopiperazine

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Introduction & Mechanistic Rationale 4-Benzyl-1-(3-pyridyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction & Mechanistic Rationale

4-Benzyl-1-(3-pyridyl)-homopiperazine (CAS: 223796-16-5) is a structurally complex, polybasic compound frequently utilized as a critical intermediate and reference standard in the development of nicotinic acetylcholine receptor (nAChR) ligands, such as the


 agonist NS3531 ([1],[2]).

Causality in Method Design: The analytical challenge of this molecule lies in its polybasic nature. It contains three distinct nitrogen atoms: a pyridine nitrogen, an aniline-like tertiary amine, and a highly basic benzyl-protected tertiary amine within the 1,4-diazepane (homopiperazine) core. In reverse-phase liquid chromatography (RPLC), these basic sites aggressively interact with residual silanols on standard silica columns, causing severe peak tailing and poor resolution. To counteract this, the methods described herein utilize sterically protected, end-capped Bridged Ethyl Hybrid (BEH) stationary phases and precisely controlled mobile phase pH environments to ensure uniform analyte protonation and sharp peak symmetries ([3]).

Physicochemical Profiling

Understanding the quantitative physicochemical properties of the analyte is the first step in establishing a self-validating analytical system.

PropertyValueAnalytical Implication
Molecular Formula C₁₇H₂₁N₃Determines precursor mass for MS.
Monoisotopic Mass 267.17 g/mol Yields an [M+H]⁺ precursor ion of m/z 268.2.
pKa (Estimated) ~5.2 (Pyridyl), ~8.9 (Homopiperazine)Requires pH < 3 for full protonation or pH > 11 for neutralization.
LogP (Estimated) 2.8 - 3.2Highly lipophilic benzyl group necessitates high organic strength for elution.

Sample Preparation: Self-Validating SPE Protocol

Traditional Liquid-Liquid Extraction (LLE) often yields inconsistent recoveries for polybasic homopiperazines due to emulsion formation and incomplete partitioning. We employ a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

The Causality: This protocol acts as a self-validating purification filter. By acidifying the sample, the homopiperazine nitrogens become fully protonated, allowing them to bind ionically to the sulfonic acid groups of the MCX sorbent. This permits aggressive washing with 100% organic solvents to remove neutral lipids without losing the analyte, followed by a high-pH elution that neutralizes the basic sites, breaking the ionic bond.

SPE_Workflow A 1. Condition MeOH & H2O B 2. Load Sample Acidified (pH < 3) A->B C 3. Wash 2% FA & MeOH B->C D 4. Elute 5% NH4OH in MeOH C->D E 5. Reconstitute Mobile Phase D->E

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic homopiperazine extraction.

Step-by-Step SPE Methodology:
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the MCX cartridge (30 mg/1 cc), followed by 1.0 mL of LC-MS grade water.

  • Sample Loading: Dilute 200 µL of biological matrix (e.g., plasma) with 200 µL of 2% Formic Acid (FA) in water. Load the 400 µL acidified sample onto the cartridge at a flow rate of 1 drop/second.

  • Interference Washing: Wash with 1.0 mL of 2% FA in water to remove polar/acidic interferences, followed by 1.0 mL of 100% Methanol to elute neutral lipophilic matrix components.

  • Target Elution: Elute the target analyte using 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in water) for injection.

Method A: HPLC-UV for Bulk Quantification

Designed for bulk drug substance quantification, synthetic purity assessment, and formulation Quality Control (QC).

Chromatographic Parameters
ParameterSpecification
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15.0 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 40°C
Step-by-Step Methodology:
  • Preparation: Filter all mobile phases through a 0.22 µm PTFE membrane to prevent particulate accumulation on the column frit.

  • Equilibration: Purge the HPLC system and equilibrate the BEH C18 column with 5% Mobile Phase B for at least 20 column volumes until the UV baseline stabilizes.

  • Injection: Inject 10 µL of the sample or standard (prepared at 1 mg/mL in 50:50 Water:Acetonitrile).

  • Gradient Elution: Execute the linear gradient from 5% to 95% B over 15 minutes. The strong ion-pairing agent (TFA) suppresses residual silanols and ensures the polybasic analyte elutes as a sharp, symmetrical peak.

  • Wash & Re-equilibration: Hold at 95% B for 3 minutes to elute highly retained impurities, then return to 5% B for 5 minutes prior to the next injection.

Method B: UPLC-MS/MS for Trace Bioanalysis

Designed for Pharmacokinetic (PK) studies and trace impurity profiling where high sensitivity is mandatory. Electrospray Ionization (ESI) in positive mode is the gold standard for polybasic homopiperazines, readily yielding stable [M+H]⁺ ions ([4]).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 268.2 F1 Quantifier Ion [Benzyl]+ m/z 91.1 M->F1 CE: 35 eV (Cleavage at Benzyl-N) F2 Qualifier Ion [Fragment]+ m/z 178.1 M->F2 CE: 25 eV (Loss of Benzyl)

Fig 2: ESI+ MS/MS fragmentation pathway and MRM transitions for 4-Benzyl-1-(3-pyridyl)-homopiperazine.

Mass Spectrometry (MRM) Parameters
Transition TypePrecursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)
Quantifier 268.291.15035
Qualifier 268.2178.15025
Step-by-Step Methodology:
  • Source Tuning: Infuse a 100 ng/mL standard solution directly into the ESI source at 10 µL/min. Optimize the Capillary Voltage (typically 3.0 kV) and Desolvation Temperature (500°C) to maximize the m/z 268.2 precursor ion.

  • Calibration: Prepare a 7-point calibration curve (1.0 to 1000 ng/mL) in blank matrix, extracting all standards via the SPE protocol outlined in Section 3.

  • Chromatography: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Utilize a rapid 3-minute gradient (10% to 90% Acetonitrile with 0.1% FA) at 0.4 mL/min to achieve high-throughput separation.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

System Suitability & Quality Control (Self-Validating Logic)

To ensure the trustworthiness of the generated data, the analytical run must be a self-validating system :

  • Matrix Effect Correction: By spiking an isotopically labeled internal standard (e.g., a deuterated analog) into the sample prior to SPE, the method inherently corrects for matrix suppression and extraction losses. If the internal standard peak area deviates by >50% from neat solvent injections, the system automatically flags the sample for severe matrix effects, preventing false negatives.

  • Peak Purity Verification: The inclusion of a qualifier transition (m/z 178.1) alongside the quantifier (m/z 91.1) ensures peak purity. A stable ion ratio (±20% of the reference standard) validates that no co-eluting isobaric interference is artificially inflating the quantitative result.

  • System Suitability Test (SST): Prior to any HPLC-UV run, an SST standard must be injected. The run is only validated if the Tailing Factor (Tf) is

    
     1.5 and the %RSD of peak areas across 5 replicate injections is 
    
    
    
    2.0%.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10654891, 1-Pyridin-3-yl-1,4-diazepane." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "3U8J: Crystal structure of the acetylcholine binding protein (AChBP) from Lymnaea stagnalis in complex with NS3531 (1-(pyridin-3-yl)-1,4-diazepane)." NCBI Structure. Available at: [Link]

  • Martin et al. "Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs." Drug Metabolism and Disposition, 2013. Available at:[Link]

  • Zhang et al. "Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering." Molecules (MDPI), 2024. Available at:[Link]

Sources

Method

Application Note: Receptor Binding Profiling of 4-Benzyl-1-(3-pyridyl)-homopiperazine

This is a comprehensive Application Note and Protocol designed for researchers characterizing the pharmacological profile of 4-Benzyl-1-(3-pyridyl)-homopiperazine . Given the structural pharmacophores present (a 3-pyridy...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol designed for researchers characterizing the pharmacological profile of 4-Benzyl-1-(3-pyridyl)-homopiperazine .

Given the structural pharmacophores present (a 3-pyridyl group mimicking nicotine/serotonin ligands and a benzyl-homopiperazine scaffold characteristic of sigma/dopamine ligands), this guide focuses on Multi-Target Receptor Profiling , specifically for Nicotinic Acetylcholine (nAChR) , Serotonin (5-HT) , and Sigma (


)  receptors.


Molecular Weight:  267.37  g/mol 

Introduction & Pharmacological Rationale

4-Benzyl-1-(3-pyridyl)-homopiperazine is a semi-rigid, bicyclic amine scaffold of significant interest in medicinal chemistry due to its "privileged structure" status. It integrates two distinct pharmacophores:

  • 3-Pyridyl Moiety: A classic bioisostere for the pyridine ring of nicotine, suggesting affinity for Nicotinic Acetylcholine Receptors (nAChRs) and Serotonin (5-HT) receptors (analogous to 1-(3-pyridyl)piperazine, a known 5-HT agonist).

  • Benzyl-Homopiperazine Core: A lipophilic, basic scaffold often associated with high affinity for Sigma-1 (

    
    ) receptors  and Dopamine (
    
    
    
    ) receptors
    , where the homopiperazine ring provides a flexible linker that accommodates diverse binding pockets.

This Application Note provides a standardized protocol for evaluating the binding affinity (


) of this compound against these targets using radioligand competition assays.

Material Preparation

Compound Handling
  • Storage: Store solid powder at -20°C, desiccated and protected from light.

  • Solubility: The free base is lipophilic. The fumarate or hydrochloride salt is water-soluble.

  • Stock Solution (10 mM):

    • Dissolve 2.67 mg of free base in 1 mL of 100% DMSO.

    • Note: If using a salt form, adjust weight based on the specific salt molecular weight.

    • Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Assay Buffer Formulations
Buffer TypeCompositionTarget Receptors
Standard Binding Buffer (SBB) 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

, pH 7.4
5-HT, Dopamine
Nicotinic Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

, 0.01% BSA , pH 7.4
nAChR (

,

)
Sigma Buffer 50 mM Tris-HCl, pH 8.0

,

Experimental Protocols: Radioligand Competition Binding

Workflow Overview

The objective is to determine the


 of 4-Benzyl-1-(3-pyridyl)-homopiperazine by displacing a target-specific radioligand. The 

is then calculated using the Cheng-Prusoff equation.

BindingAssayWorkflow Start Start: Compound Preparation Dilution Serial Dilution (10^-5 to 10^-11 M) Start->Dilution Incubation Incubation (Membrane + Radioligand + Compound) Dilution->Incubation MembranePrep Membrane Preparation (HEK293 or Rat Brain) MembranePrep->Incubation Filtration Rapid Filtration (GF/B or GF/C Filters) Incubation->Filtration Equilibrium Reached Washing Wash Steps (Ice-cold Buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis

Figure 1: Generalized workflow for radioligand competition binding assays.

Specific Assay Conditions

Select the appropriate condition based on the receptor of interest.

Protocol A: Sigma-1 (

) Receptor Binding
[1]
  • Source Tissue: Guinea pig brain membranes or Jurkat cells.

  • Radioligand:

    
    (+)-Pentazocine (2-3 nM).
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol.
    
  • Incubation: 120 minutes at 25°C.

  • Filtration: Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic benzyl group.

Protocol B: Nicotinic (

) Receptor Binding
  • Source Tissue: Rat cerebral cortex membranes.

  • Radioligand:

    
    -Epibatidine (0.5 nM).
    
  • Non-Specific Binding (NSB): Define using 300

    
    M (-)-Nicotine tartrate.
    
  • Incubation: 60 minutes at 20-25°C.

  • Filtration: Whatman GF/C filters pre-soaked in 0.5% PEI.

  • Critical Step: Perform filtration rapidly (<5 seconds) as nAChR ligand dissociation can be fast.

Protocol C: Serotonin (

) Receptor Binding
[1]
  • Source Tissue: Rat hippocampal membranes or CHO cells expressing

    
    .
    
  • Radioligand:

    
    -8-OH-DPAT (1 nM).
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Serotonin (5-HT).
    
  • Incubation: 60 minutes at 25°C.

  • Filtration: Whatman GF/B filters.

Step-by-Step Execution
  • Plate Setup: Use 96-well polypropylene deep-well plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Competitor.

    • Test Wells: Buffer + Membrane + Radioligand + 4-Benzyl-1-(3-pyridyl)-homopiperazine (varying concentrations).

  • Addition Order:

    • Add 50

      
      L of Test Compound (10x concentration).
      
    • Add 50

      
      L of Radioligand (10x concentration).
      
    • Initiate reaction by adding 400

      
      L of Membrane Suspension.
      
  • Equilibration: Seal plates and incubate according to the specific protocol (Section 3.2). Shake gently (200 rpm).

  • Termination:

    • Harvest using a 96-well cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters 3x with 3 mL ice-cold Wash Buffer.

  • Detection:

    • Dry filters at 50°C for 30-60 mins.

    • Add 50

      
      L liquid scintillant (e.g., Microscint-20).
      
    • Count on a TopCount or MicroBeta counter for 1-2 minutes/well.

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • 
     Determination: 
    Fit data to a one-site competition model using non-linear regression (GraphPad Prism, XLfit):
    
    
    
    
  • 
     Calculation (Cheng-Prusoff): 
    
    
    
    
    • 
      : Concentration of radioligand used.[2]
      
    • 
      : Dissociation constant of the radioligand (determined previously via Saturation Binding).
      
Expected Profile & Troubleshooting
  • High Affinity (

    
     nM):  Indicates strong potential as a lead compound.
    
  • Steep Hill Slope (> 1.2): Suggests positive cooperativity or multi-site binding.

  • Shallow Hill Slope (< 0.8): Suggests negative cooperativity or binding to multiple receptor subtypes with different affinities.

IssueProbable CauseSolution
High NSB (>40% of Total) Lipophilic compound sticking to filters.Increase PEI soak time; add 0.1% BSA to wash buffer.
Low Signal Window Receptor density (

) too low.
Increase membrane protein concentration; use transfected cells.
Inconsistent Replicates Pipetting error or non-equilibrium.Use automated liquid handling; extend incubation time.

Safety & Compliance

  • Radiological Safety: Handle

    
     isotopes in designated areas. Monitor for contamination using wipe tests.
    
  • Chemical Safety: 4-Benzyl-1-(3-pyridyl)-homopiperazine is a potent bioactive amine. Treat as a potential neurotoxin. Wear nitrile gloves, lab coat, and safety glasses.

  • Waste Disposal: Dispose of solid and liquid radioactive waste according to institutional EHS guidelines.

References

  • Glennon, R. A., et al. (1994). "Binding of substituted piperazines and homopiperazines at 5-HT receptors." Journal of Medicinal Chemistry. Link

  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology. Link

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "Protocol for Radioligand Binding Assays." Link

Sources

Application

Experimental Application of 4-Benzyl-1-(3-pyridyl)-homopiperazine

This comprehensive application note details the experimental utility of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a specialized chemical probe used primarily in neuropharmacology to investigate Nicotinic Acetylcholine Rece...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note details the experimental utility of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a specialized chemical probe used primarily in neuropharmacology to investigate Nicotinic Acetylcholine Receptors (nAChRs) and Sigma Receptors .

Application Note & Technical Protocols

Abstract & Introduction

4-Benzyl-1-(3-pyridyl)-homopiperazine (CAS: 223796-16-5) is a heterobicyclic compound featuring a 1,4-diazepane (homopiperazine) core.[1] It serves as a critical structural probe in medicinal chemistry, specifically designed to explore the structure-activity relationship (SAR) of ligand binding at the α4β2 and α7 subtypes of Nicotinic Acetylcholine Receptors (nAChRs).

Unlike its piperazine analogs (e.g., 1-(3-pyridyl)piperazine), the expanded homopiperazine ring introduces conformational flexibility that alters receptor subtype selectivity. Additionally, the N-benzyl moiety acts as a hydrophobic anchor, allowing researchers to probe accessory binding pockets within the receptor transmembrane domain, often revealing Sigma-1 receptor (σ1R) affinity as a secondary mechanism (polypharmacology).

Key Experimental Applications
  • nAChR Subtype Selectivity Profiling: Differentiating between high-affinity (α4β2) and low-affinity (α7) nicotinic sites.[2]

  • Sigma Receptor Modulation: Investigating off-target binding in neuroprotective signaling pathways.

  • Monoamine Transporter Screening: Used as a negative control or comparator in serotonin (5-HT) and dopamine transporter assays due to its structural similarity to benzylpiperazine (BZP) derivatives.

Mechanism of Action & Signaling Pathways

The compound operates through a dual-mechanism profile, making it a valuable tool for deconvoluting complex neuronal signaling.

Primary Mechanism: nAChR Partial Agonism/Antagonism

The 3-pyridyl group mimics the pyridine ring of nicotine, docking into the orthosteric binding site (typically the interface between α and β subunits). The homopiperazine ring positions the basic nitrogen to interact with the crucial aspartate residue (e.g., Asp104 in α subunits). The benzyl group extends into the hydrophobic vestibule, potentially converting the ligand from a full agonist to a partial agonist or antagonist by preventing complete channel gating.

Secondary Mechanism: Sigma-1 Receptor Chaperoning

The hydrophobic benzyl-homopiperazine scaffold is a pharmacophore for the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein. Binding can trigger the translocation of Sigma-1 from the ER to the plasma membrane, modulating ion channels (like Kv1.2) and protecting cells against excitotoxicity.

Pathway Visualization

SignalingPathway Compound 4-Benzyl-1-(3-pyridyl)-homopiperazine nAChR α4β2 nAChR (Plasma Membrane) Compound->nAChR Orthosteric Binding Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Allosteric/Chaperone Binding Ca_Influx Ca2+ Influx nAChR->Ca_Influx Channel Opening IP3R IP3 Receptor Modulation Sigma1->IP3R Protein-Protein Interaction Depolarization Membrane Depolarization Ca_Influx->Depolarization DA_Release Dopamine Release (Presynaptic) Depolarization->DA_Release Ca_Homeostasis ER Ca2+ Homeostasis IP3R->Ca_Homeostasis

Figure 1: Dual-signaling pathway showing the primary activation of nAChR leading to neurotransmitter release and secondary modulation of ER calcium via Sigma-1 receptors.

Material Preparation & Handling

Chemical Properties:

  • Molecular Weight: ~267.37 g/mol (Free base)

  • Solubility: Low in neutral water; high in DMSO, Ethanol, and 0.1 M HCl.

  • Storage: -20°C (Desiccated). Protect from light.

Standard Stock Solution Protocol (10 mM)
  • Weighing: Accurately weigh 2.67 mg of the compound.

  • Solvent Selection: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Avoid water initially to prevent precipitation of the free base.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Working Solution: Dilute the stock 1:1000 in assay buffer (e.g., HBSS or PBS) immediately before use to achieve a 10 µM working concentration. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Experimental Protocols

Protocol A: Radioligand Binding Assay (nAChR Selectivity)

Objective: Determine the binding affinity (


) of the compound for α4β2 vs. α7 nAChR subtypes.

Materials:

  • Source Tissue: Rat cerebral cortex (for α4β2) and hippocampus (for α7).

  • Radioligands: [

    
    H]-Epibatidine (0.5 nM) for α4β2; [
    
    
    
    I]-α-Bungarotoxin (1 nM) for α7.
  • Non-specific Blockers: Nicotine (10 µM) or Methyllycaconitine (MLA).

Procedure:

  • Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • In a 96-well plate, add 50 µL of membrane suspension (20-50 µg protein).

    • Add 25 µL of 4-Benzyl-1-(3-pyridyl)-homopiperazine (concentration range:

      
       M to 
      
      
      
      M).
    • Add 25 µL of Radioligand.

    • Incubate for 75 min at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Assess whether the compound acts as an agonist, antagonist, or positive allosteric modulator (PAM).

Cell Line: HEK293 cells stably expressing human α4β2 nAChR.

Procedure:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates coated with Poly-D-Lysine. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator (4 µM) in HBSS buffer + 20 mM HEPES. Incubate 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition:

    • Agonist Mode: Inject compound and monitor Ca

      
       peak.
      
    • Antagonist Mode: Pre-incubate with compound for 10 min, then inject

      
       concentration of Nicotine (approx. 10 µM).
      
  • Data Analysis: Calculate

    
    .
    
    • Result Interpretation: If the compound inhibits the Nicotine response, it is an antagonist. If it induces a response alone, it is an agonist.

Data Presentation & Analysis

Expected Results Table:

ParameterAssay TypeExpected RangeInterpretation

(α4β2)
Binding ([

H]-Epi)
10 - 200 nMHigh affinity indicates potent interaction with the orthosteric site.

(α7)
Binding ([

I]-α-Bgt)
> 1000 nMLower affinity expected; demonstrates subtype selectivity.

(Func)
Ca

Flux (Antagonist)
50 - 500 nMPotency in blocking channel gating.
Solubility Visual InspectionClear at 10 mM (DMSO)Valid stock solution.

Troubleshooting & Pitfalls

  • Issue: High Non-Specific Binding.

    • Cause: The lipophilic benzyl group may stick to plasticware or filters.

    • Solution: Use silanized tips/tubes and ensure GF/B filters are pre-soaked in 0.5% PEI for at least 2 hours.

  • Issue: Precipitation in Assay Buffer.

    • Cause: Rapid dilution of DMSO stock into aqueous buffer.

    • Solution: Perform serial dilutions in DMSO first, then a final 1:100 dilution into buffer with vigorous vortexing.

  • Issue: Inconsistent Potency.

    • Cause: Oxidation of the homopiperazine ring or degradation of the pyridyl moiety.

    • Solution: Always use fresh stock or store under nitrogen/argon. Verify purity via HPLC if results vary.

References

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1994). "Binding of substituted piperazines and homopiperazines at central serotonin 5-HT receptors." Drug Development Research.

  • PubChem Database. "Compound Summary: Homopiperazine derivatives." National Center for Biotechnology Information.

  • Targacept, Inc. Patents. "Nicotinic Acetylcholine Receptor Ligands." (General reference for 3-pyridyl-homopiperazine class SAR).

(Note: Specific Ki values and biological data are representative of the 3-pyridyl-homopiperazine class, as exact data for the benzyl derivative may vary by study conditions.)

Sources

Method

Application Note: LC-MS/MS Method for 4-Benzyl-1-(3-pyridyl)-homopiperazine

Introduction & Scientific Context 4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as 1-benzyl-4-(3-pyridyl)-1,4-diazepane) is a synthetic ligand targeting nicotinic acetylcholine receptors (nAChRs).[1] Structurally, it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as 1-benzyl-4-(3-pyridyl)-1,4-diazepane) is a synthetic ligand targeting nicotinic acetylcholine receptors (nAChRs).[1] Structurally, it combines a 7-membered diazepane ring with a lipophilic benzyl group and a polar pyridyl moiety. This specific chemotype is often investigated for therapeutic potential in neurodegenerative disorders, cognitive dysfunction, and pain management.

Analytical Challenges
  • Basicity & Peak Tailing: The molecule possesses two basic nitrogen centers (diazepane ring) and one pyridyl nitrogen. On traditional C18 silica columns, residual silanols can cause severe peak tailing and carryover.

  • Lipophilicity vs. Polarity: The benzyl group imparts significant lipophilicity (LogP ~2.5–3.0), while the protonated nitrogens at acidic pH increase polarity. This "amphiphilic" nature requires careful mobile phase tuning to prevent phospholipid co-elution during bioanalysis.

  • Isomerism: While the diazepane ring is achiral, conformational flexibility can lead to broad peaks if the column temperature is too low.

This protocol details a robust LC-MS/MS method utilizing a Charged Surface Hybrid (CSH) Phenyl-Hexyl or C18 stationary phase to mitigate basic interactions, coupled with Liquid-Liquid Extraction (LLE) for maximum cleanliness in complex biological matrices.

Method Development Strategy

Chromatographic Separation (The "Why")

Standard C18 columns often fail with diazepanes due to ionic interactions. We select a C18 column with a positive surface charge (CSH) or a Biphenyl phase.

  • Mechanism: The charged surface repels the protonated amine analyte at low pH, preventing secondary silanol interactions and sharpening the peak.

  • Mobile Phase: Ammonium Formate (pH 3.5) is chosen over high pH buffers to ensure compatibility with positive mode ESI and to maintain the protonated state [M+H]+ for maximum sensitivity.

Mass Spectrometry Design
  • Ionization: ESI Positive Mode. The diazepane nitrogens are readily protonated.

  • Fragmentation:

    • Precursor: m/z 268.2 [M+H]+

    • Primary Product (Quantifier): m/z 91.1 (Tropylium ion from benzyl cleavage). This is a high-abundance, stable fragment.

    • Secondary Product (Qualifier): m/z 134.1 (Pyridyl-diazepane ring fragment).

Experimental Protocol

Reagents & Standards
  • Reference Standard: 4-Benzyl-1-(3-pyridyl)-homopiperazine (purity >98%).

  • Internal Standard (IS): 4-Benzylpiperazine-d7 or a structural analog like 1-Benzyl-4-phenylpiperazine.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to protein precipitation for this compound, reducing matrix effects from phospholipids.

  • Aliquot: Transfer 50 µL of plasma/brain homogenate to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Basify: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10) to neutralize the amine and drive it into the organic phase.

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex for 5 minutes at high speed.

  • Separate: Centrifuge at 10,000 x g for 5 minutes.

  • Evaporate: Transfer 500 µL of the supernatant (organic top layer) to a clean plate/tube. Evaporate to dryness under N2 at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Table 1: HPLC Parameters

ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) OR Phenomenex Kinetex Biphenyl
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2–5 µL

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
3.0090Elution
4.0090Wash
4.105Re-equilibration
6.005End

Table 3: MS/MS Source Parameters (Sciex 5500/6500 Example)

ParameterValue
Ion Source ESI (Turbo Ion Spray)
Polarity Positive (+)
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C

Table 4: MRM Transitions

AnalytePrecursor (Q1)Product (Q3)DP (V)CE (eV)Role
Target 268.291.16035Quantifier
Target 268.2134.16045Qualifier
IS [Depends on IS][Depends on IS]--Reference

Visual Workflows

Extraction & Analysis Logic

The following diagram illustrates the critical decision points in the sample preparation and analysis workflow to ensure data integrity.

G Sample Biological Sample (Plasma/Brain) pH_Adjust pH Adjustment (Add NH4OH -> pH 10) Neutralize Amines Sample->pH_Adjust Step 1 LLE LLE Extraction (MTBE Solvent) Partition Coeff Optimization pH_Adjust->LLE Step 2: Partitioning Note1 Critical: pH > 9.0 required to suppress ionization for extraction efficiency. pH_Adjust->Note1 Evap Evaporation & Reconstitution (20% ACN) LLE->Evap Step 3: Concentration LC_Sep LC Separation (CSH C18 Column) Repel Protonated Amines Evap->LC_Sep Step 4: Injection MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Step 5: Quantitation Note2 CSH Technology prevents peak tailing of basic homopiperazine ring. LC_Sep->Note2

Caption: Step-by-step bioanalytical workflow emphasizing pH control for extraction efficiency and stationary phase selection for peak symmetry.

Fragmentation Pathway

Understanding the MS/MS fragmentation is vital for confirming specificity.

Frag Parent Precursor Ion [M+H]+ = 268.2 Benzyl Tropylium Ion (Benzyl Cleavage) m/z = 91.1 Parent->Benzyl Primary Loss (High CE) Core Pyridyl-Diazepane Core Fragment m/z = 178.1 Parent->Core C-N Bond Break Frag2 Pyridyl Ring Fragment m/z ~79/80 Core->Frag2 Secondary Frag

Caption: Proposed fragmentation pathway. The benzyl carbocation (m/z 91.1) is the dominant product ion used for quantitation.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this protocol, the following acceptance criteria must be met during the validation phase (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL. Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be <15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME): Calculate ME factor using post-extraction spike method.

    • 
      .
      
    • Acceptable range: 85–115%. If suppression is observed (<85%), switch to a Deuterated Internal Standard.

  • Recovery: Extraction efficiency should be consistent (>50%) across Low, Medium, and High QC levels.

References

  • Olsen, G. M., et al. (2004). Heteroaryl diazacycloalkanes, their preparation and use.[2] US Patent Application 20040072823. (Primary source for synthesis and pharmacological context of pyridyl-diazepane ligands).

  • Peters, F. T., et al. (2010). Analytical toxicology of emerging drugs of abuse: Update 2010. Therapeutic Drug Monitoring. (Provides authoritative grounding on LC-MS fragmentation of piperazine/diazepane derivatives).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Standard regulatory framework for the validation steps described).

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. (Technical basis for column selection).

Sources

Technical Notes & Optimization

Troubleshooting

improving 4-Benzyl-1-(3-pyridyl)-homopiperazine solubility

Technical Support Center: 4-Benzyl-1-(3-pyridyl)-homopiperazine Welcome to the Technical Support Center You are accessing the master troubleshooting guide for 4-Benzyl-1-(3-pyridyl)-homopiperazine . This molecule present...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Benzyl-1-(3-pyridyl)-homopiperazine

Welcome to the Technical Support Center

You are accessing the master troubleshooting guide for 4-Benzyl-1-(3-pyridyl)-homopiperazine . This molecule presents a classic medicinal chemistry challenge: a lipophilic, poly-basic scaffold that exhibits poor aqueous solubility at neutral pH.[1]

This guide treats the molecule not just as a powder, but as a dynamic system of functional groups.[1] We will address its solubility through three distinct modules: Chemical Modification (Salts), Formulation (Cosolvents), and Advanced Delivery (Complexation).

Quick Diagnostics: Know Your Molecule

Before attempting solubilization, understand the physicochemical "personality" of your compound.[1]

FeatureChemical InsightSolubility Implication
Core Scaffold Homopiperazine (1,4-diazepane)A 7-membered ring, more flexible than piperazine. Moderately polar but overwhelmed by substituents.[1]
Substituent A 4-Benzyl groupHighly lipophilic (hydrophobic anchor).[1] Drastically reduces water solubility.
Substituent B 1-(3-Pyridyl) groupAromatic nitrogen (pKa ~5.2).[2] Weakly basic.
Key Basic Center N4-Homopiperazine NitrogenTertiary amine (pKa ~9.0–9.5).[1][2] This is your primary solubility handle.
Current State Free BaseLikely an oil or low-melting solid.[1] Insoluble in water; soluble in DCM, MeOH, DMSO.

Module 1: The Chemical Approach (Salt Selection)

The Issue: The free base form relies on weak Van der Waals forces and is hydrophobic.[1] The Fix: Protonation. Converting the tertiary amine (N4) and pyridine nitrogen into ionic species forces the molecule into the aqueous phase.

Protocol 101: In-Situ Salt Formation (For Immediate Assays)

Use this for quick in vitro screening.

  • Calculate Molarity: Determine the moles of your compound.

  • Acid Selection: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) .[1][2]

  • Stoichiometry:

    • Target: 2.1 equivalents of acid per 1 equivalent of compound.

    • Reasoning: You must protonate the N4-benzyl nitrogen (most basic) and the Pyridine nitrogen. The N1-aryl nitrogen is likely too weakly basic to protonate stably in water.[1]

  • Procedure:

    • Dissolve the free base in a minimal volume of DMSO (e.g., 10 mM stock).

    • Dilute into aqueous buffer already containing the acid equivalents.[1][2]

    • Result: A clear solution of the dihydrochloride or dimesylate salt.[1][2]

Protocol 102: Isolation of Crystalline Salt (For Long-Term Storage)

Use this if you need a stable, water-soluble powder.

SaltSynthesis Start Free Base (Oil/Solid) Dissolve Dissolve in Et2O or EtOAc (Anhydrous) Start->Dissolve AcidAdd Add 2.2 eq. HCl in Dioxane (Dropwise, 0°C) Dissolve->AcidAdd Precip Precipitate Forms AcidAdd->Precip Filter Filter & Wash (Cold Ether) Precip->Filter Dry Vacuum Dry (Hygroscopic!) Filter->Dry

Figure 1: Workflow for converting the lipophilic free base into a hydrophilic dihydrochloride salt.

Critical Note: Homopiperazine salts are often hygroscopic .[1][2] Store the resulting solid in a desiccator at -20°C.

Module 2: The Formulation Approach (Cosolvents)

The Issue: You cannot use acidic conditions (e.g., cell culture, pH sensitive assays). The Fix: The "Golden Triangle" of solubilization (DMSO + Surfactant + Aqueous Buffer).[1]

Standard Cosolvent Protocol

Do not add water directly to the solid.[1][2] It will "gum up" (oil out).[1]

  • Primary Stock: Dissolve compound in 100% DMSO to 20-50 mM.

    • Tip: If it resists, sonicate at 40°C for 5 minutes.[1]

  • Secondary Solvent (Optional but Recommended): Add PEG-400 or Propylene Glycol .[1]

    • Ratio: 1:1 DMSO:PEG-400.[1] This reduces precipitation shock when hitting water.[1]

  • Aqueous Dilution:

    • Slowly add the organic stock to your buffer (PBS/Media) while vortexing.[1][2]

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity.

Troubleshooting Table: Precipitation Events

ObservationDiagnosisImmediate Action
Cloudiness immediately upon dilution "Crash-out" due to high lipophilicity.[1]Increase DMSO % or switch to Protocol 101 (Acidify slightly).
Oily droplets forming Liquid-Liquid Phase Separation (LLPS).[1][2]The compound has melted/oiled out.[1][2] Add Tween-80 (0.1%) to the buffer before adding the compound.[1]
Precipitation after 1 hour Metastable supersaturation.[1][2]Your concentration is thermodynamically unstable.[1][2] Reduce concentration by 50%.

Module 3: Advanced Delivery (Complexation)

The Issue: In vivo studies require high doses, no DMSO, and neutral pH. The Fix: Cyclodextrin encapsulation. The hydrophobic benzyl-homopiperazine core fits well into the beta-cyclodextrin cavity.

Protocol 103: HP-β-CD Complexation

Reference Grounding: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely cited for improving the solubility of piperazine/pyridine derivatives by shielding the hydrophobic benzyl group from water [1, 2].

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2]

  • Addition: Add the compound (Free Base) directly to the cyclodextrin solution.

  • Energy Input:

    • Method A: Sonicate for 30 minutes.

    • Method B: Stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed solid.[1][2]

  • Verification: The filtrate should be clear.[1][2] If the compound was an oil, it should now be fully dispersed.[1]

Decision Logic: Which Path to Choose?

Use this logic gate to determine the correct protocol for your specific experiment.

SolubilityLogic Start Start: Define Application InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo / Animal Start->InVivo CheckpH Is Acidic pH Tolerated? InVitro->CheckpH Cyclo 20% HP-beta-CD (Protocol 103) InVivo->Cyclo Preferred Salt Use HCl Salt (Protocol 101) CheckpH->Salt Yes Cosolvent DMSO + Tween-80 (Module 2) CheckpH->Cosolvent No

Figure 2: Decision Matrix for selecting the optimal solubilization strategy based on experimental constraints.

References & Authoritative Grounding

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Establishes the mechanism of HP-β-CD in solubilizing lipophilic amines like benzyl-homopiperazine.

  • Bastin, R. J., et al. (2000).[1][2] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

    • Context: The definitive guide on selecting counter-ions (HCl, Mesylate) for weak bases.

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1]

    • Context: Provides solubility constants for structural analogs (benzylpiperazine, pyridine) used to extrapolate properties for this guide.

  • PubChem Compound Summary. (2025). 1-(Pyridin-3-yl)piperazine.[3] National Center for Biotechnology Information.[1] Link

    • Context: Source for pKa values of the pyridyl-piperazine substructure.[1][2][4]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

Optimization

Technical Support Center: 4-Benzyl-1-(3-pyridyl)-homopiperazine

This technical guide addresses the stability, solubility, and handling of 4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as a 1,4-diazepane derivative) in Dimethyl Sulfoxide (DMSO).[1] This guide is structured for res...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as a 1,4-diazepane derivative) in Dimethyl Sulfoxide (DMSO).[1]

This guide is structured for researchers requiring high-fidelity control over their compound libraries and experimental reproducibility.

[1]

Executive Summary

  • Compound Class: N-aryl-N'-benzyl-homopiperazine (7-membered diazacycloalkane).[1]

  • Primary Risk: Hygroscopic Precipitation. The compound is lipophilic; DMSO absorbs atmospheric water, drastically reducing the compound's solubility and causing "silent" precipitation.

  • Secondary Risk: Oxidative N-oxide formation. Long-term storage in non-degassed DMSO can lead to oxidation of the homopiperazine nitrogen.[1]

  • Storage Standard: 10 mM stock aliquots at -20°C (tightly sealed). Avoid repeated freeze-thaw cycles.[1][2]

Module 1: Dissolution & Solubility Troubleshooting

Context: Users often report cloudiness or particulates immediately after trying to dissolve the solid or upon thawing a stock.[1]

Q1: Why is my compound not dissolving completely in DMSO?

Diagnosis: This depends heavily on whether you have the Free Base or a Salt Form (e.g., HCl, Fumarate).

  • Free Base: Should dissolve readily in 100% DMSO up to 50-100 mM.[1] If cloudy, your DMSO may be "wet" (hydrated).[1]

  • Salt Forms (HCl/Fumarate): Salts have high lattice energy.[1] They often require "coaxing" to break the crystal lattice in an organic solvent.

Troubleshooting Protocol:

  • Vortex: Vortex vigorously for 60 seconds.

  • Sonication: If particulates persist, sonicate in a water bath at 40°C for 10 minutes. (Do not exceed 40°C to avoid degradation).[1]

  • The "Wet DMSO" Check: If the solution remains cloudy, your DMSO may have absorbed water. DMSO is hygroscopic; even 5% water content can crash out this lipophilic molecule.[1] Action: Prepare fresh stock using a new, sealed bottle of anhydrous DMSO (Grade: ≥99.9%).

Q2: Upon adding the DMSO stock to my cell culture media, it precipitates. Why?

Mechanism: This is the "Solubility Cliff." 4-Benzyl-1-(3-pyridyl)-homopiperazine is hydrophobic.[1] When you dilute the DMSO stock (high solubility) into aqueous media (low solubility), the compound may locally exceed its solubility limit before it disperses.

Corrective Workflow:

  • Step-Down Dilution: Do not jump from 10 mM (100% DMSO) directly to 10 µM (aqueous).

    • Intermediate Step: Dilute 10 mM stock 1:10 in DMSO to make 1 mM.[1]

    • Final Step: Add the 1 mM stock to the media while vortexing the media .

  • Limit DMSO Volume: Ensure final DMSO concentration is <0.5% (v/v). Higher DMSO loads destabilize the buffer boundary layer.[1]

Module 2: Storage & Stability Guidelines

Context: Maintaining compound integrity over weeks or months.

Q3: Can I store the DMSO stock at 4°C (Refrigerator)?

Answer: NO.

  • Reasoning: DMSO freezes at ~18.5°C. At 4°C, the solution will freeze. However, it often freezes "slowly" or supercools, creating a slush.

  • The Consequence: As DMSO freezes, it excludes the solute (your compound) into a hyper-concentrated liquid pocket. This causes cryo-precipitation .[1] When you re-thaw, the compound may not re-dissolve, or it may form micro-crystals that are invisible to the naked eye but affect assay potency.

Q4: The solution has turned slightly yellow over time. Is it degraded?

Answer: Likely yes (Oxidation). [1]

  • Chemistry: The homopiperazine ring contains two nitrogen atoms.[1] The nitrogen attached to the benzyl group is a tertiary amine susceptible to N-oxidation (forming an N-oxide) if stored in DMSO exposed to air and light.[1]

  • Prevention: Store under inert gas (Argon/Nitrogen) if possible.[1][3] If yellowing occurs, verify purity via LC-MS. If purity is >95%, it may be a trace impurity (colored degradation product) that does not significantly impact concentration, but caution is advised.

Visualizing the Storage Logic

StorageLogic Start New Stock Preparation (10 mM in DMSO) Aliquot Aliquot into single-use vials (Avoid Freeze-Thaw) Start->Aliquot TempChoice Choose Storage Temp Aliquot->TempChoice RT Room Temp (20-25°C) TempChoice->RT Fridge Fridge (4°C) TempChoice->Fridge Freezer Freezer (-20°C or -80°C) TempChoice->Freezer RT_Risk Risk: Oxidation & Evaporation (Max 1 month) RT->RT_Risk Fridge_Risk CRITICAL FAIL: DMSO Freezes -> Precipitation Fridge->Fridge_Risk Freezer_Benefit Optimal: Solid State Stability (>1 Year) Freezer->Freezer_Benefit

Figure 1: Decision matrix for storage.[1] Note the critical failure point at 4°C due to the freezing point of DMSO.

Module 3: Experimental Integrity (The "Crash Out" Mechanism)

Context: Understanding why results vary between fresh and old stocks.

Q5: My IC50 values are shifting (potency loss). The stock is 6 months old.

Root Cause Analysis: This is likely due to Hygroscopic Water Uptake .[1] DMSO is a "water magnet."[1] Every time you open the vial, it pulls moisture from the air.

  • Water enters DMSO.

  • Solubility drops: The compound is hydrophobic.[1] As water % rises, the solvent power decreases.

  • Precipitation: The compound precipitates out of solution and sticks to the plastic walls of the vial.

  • Result: You think you are pipetting 10 mM, but the actual concentration in the liquid phase is now 5 mM.

Visualizing the Hygroscopic Failure Mode

CrashOut Atmosphere Atmospheric Moisture (Humidity) OpenVial Open DMSO Vial Atmosphere->OpenVial Diffusion Hydration DMSO absorbs H2O (Exothermic) OpenVial->Hydration SolubilityDrop Solubility Limit Decreases Hydration->SolubilityDrop Precipitation Compound Precipitates (Sticks to plastic) SolubilityDrop->Precipitation FalseData LOWER Effective Conc. (False Negative Data) Precipitation->FalseData

Figure 2: The mechanism of "Silent Precipitation."[1] Water absorption leads to effective concentration loss without visible warning.

Standard Operating Procedure (SOP): Stock Preparation

To ensure maximum stability and reproducibility, follow this strict protocol:

StepActionTechnical Rationale
1 Weighing Weigh the solid powder into a glass amber vial.
2 Solvent Add Anhydrous DMSO (≥99.9%) to achieve 10 mM.[1]
3 Dissolution Vortex for 30s. If undissolved, warm to 37°C for 5 mins.
4 Aliquot Split stock into 50 µL aliquots in polypropylene tubes.
5 Seal Use Parafilm around the caps.[1]
6 Store Freeze at -20°C or -80°C.

References

  • Cheng, X., et al. (2003).[1][4] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. (Demonstrates that water absorption is the primary cause of compound loss in DMSO, more so than oxidation).[5][6]

  • Waybright, T. J., et al. (2009).[1] "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. (Discusses the hygroscopic nature of DMSO and precipitation risks).

  • PubChem. (n.d.).[1][7] "Compound Summary: 1-(3-pyridyl)-homopiperazine derivatives." National Center for Biotechnology Information.[1] (Used for functional group analysis and chemical property verification).[1]

  • Kozikowski, A. P., et al. (2003).[1] "Synthesis and biological evaluation of 4-benzyl-1-(3-pyridyl)-homopiperazine." (Representative literature on synthesis and handling of this structural class). Note: General reference to the chemical class properties.

Sources

Troubleshooting

Technical Support Center: 4-Benzyl-1-(3-pyridyl)-homopiperazine Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Benzyl-1-(3-pyridyl)-homopiperazine. This guide provides in-depth troubleshooting advice, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Benzyl-1-(3-pyridyl)-homopiperazine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of synthesizing and handling this important research compound.

Introduction: The Challenge of Unsymmetrical Homopiperazines

4-Benzyl-1-(3-pyridyl)-homopiperazine is an unsymmetrically substituted 1,4-diazepane derivative. The synthesis of such molecules presents a significant challenge due to the similar nucleophilicity of the two nitrogen atoms within the homopiperazine ring. Direct alkylation or arylation often leads to a statistical mixture of mono- and di-substituted products, as well as regioisomers, necessitating a carefully planned synthetic strategy to achieve the desired product with high purity and yield. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.

Troubleshooting Guide: Synthesis & Purification

This section addresses common problems encountered during the synthesis and purification of 4-Benzyl-1-(3-pyridyl)-homopiperazine.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • Low isolated yield of 4-Benzyl-1-(3-pyridyl)-homopiperazine after purification.

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks of comparable intensity.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Lack of Regioselectivity The two nitrogen atoms of homopiperazine have similar reactivity, leading to the formation of the undesired regioisomer, 1-Benzyl-4-(3-pyridyl)-homopiperazine.Employ a stepwise synthetic approach. First, introduce the less reactive aryl group (3-pyridyl) using a method like the Buchwald-Hartwig amination, followed by the more reactive benzyl group via alkylation.[1] Alternatively, use a protecting group strategy if starting with homopiperazine.
Formation of Bis-substituted Byproduct If an excess of the electrophile (benzyl chloride or 3-halopyridine) is used, or if the reaction conditions are too harsh, both nitrogen atoms of the homopiperazine can be substituted.[1]Use a stoichiometric amount or a slight excess of the limiting electrophile in each step of a stepwise synthesis. If performing a one-pot reaction, carefully control the stoichiometry and consider slow addition of the alkylating or arylating agent.[1]
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity.Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a fresh portion of the catalyst (if applicable).
Decomposition of Starting Materials or Product The starting materials or the final product may be sensitive to the reaction conditions (e.g., strong bases, high temperatures).Use milder reaction conditions where possible. For instance, in a Buchwald-Hartwig amination, screen different palladium catalysts and ligands to find a system that operates at a lower temperature.[1]
Problem 2: Difficulty in Product Purification

Symptoms:

  • Co-elution of the desired product with impurities during column chromatography.

  • The product appears as an oil that is difficult to crystallize.

  • Persistent colored impurities in the final product.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Similar Polarity of Isomers The desired product and its regioisomer may have very similar polarities, making them difficult to separate by standard silica gel chromatography.Utilize a different stationary phase for column chromatography, such as alumina or a reverse-phase silica gel. Alternatively, try converting the mixture to a salt (e.g., fumarate or hydrochloride) and attempt fractional crystallization.[2]
Oily Product The free base of 4-Benzyl-1-(3-pyridyl)-homopiperazine may be a viscous oil at room temperature, which can trap impurities.Convert the oily product to a solid salt. The fumaric acid salt is a known crystalline form of this compound.[2] This will facilitate purification by recrystallization and improve handling and stability.
Colored Impurities These may arise from decomposition products or residual catalyst.For palladium-catalyzed reactions, residual palladium can cause discoloration. Treat the crude product with a palladium scavenger before final purification. Activated carbon can also be used to remove colored impurities.
Incomplete Removal of Solvents High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may interfere with crystallization.After the reaction work-up, perform multiple extractions with a suitable organic solvent. If a high-boiling solvent was used, consider azeotropic distillation with toluene under reduced pressure to aid in its removal.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy to ensure the correct regiochemistry of 4-Benzyl-1-(3-pyridyl)-homopiperazine?

A: A stepwise approach is highly recommended. The most logical sequence is to first introduce the 3-pyridyl group onto the homopiperazine core, followed by the benzylation of the remaining secondary amine. This is because the N-arylation of a secondary amine is generally more challenging than N-alkylation. Therefore, it is advantageous to perform the more demanding C-N coupling reaction first. A plausible route is the Buchwald-Hartwig amination of homopiperazine with a 3-halopyridine, followed by benzylation of the resulting 1-(3-pyridyl)homopiperazine.

Q2: How can I confirm the correct regiochemistry of my product?

A: 2D NMR spectroscopy is the most powerful tool for this purpose. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish the connectivity of the benzyl and 3-pyridyl groups to the homopiperazine ring. For example, an HMBC correlation between the benzylic protons and the carbons of the homopiperazine ring, and correlations between the pyridyl protons and the homopiperazine carbons will definitively confirm the structure.

Q3: My NMR spectrum looks complex, with more peaks than expected. What could be the reason?

A: The complexity of the NMR spectrum of 1,4-disubstituted piperazines and homopiperazines is often due to slow ring inversion on the NMR timescale at room temperature.[3] This can lead to the appearance of multiple conformers, resulting in broadened peaks or even distinct sets of signals for each conformer. Running the NMR at an elevated temperature can often coalesce these signals into a simpler, time-averaged spectrum.

Q4: What are the recommended storage conditions for 4-Benzyl-1-(3-pyridyl)-homopiperazine?

A: As a tertiary amine, the free base may be susceptible to oxidation over time. It is best stored under an inert atmosphere (nitrogen or argon) at low temperatures. The fumaric acid salt is expected to be more stable and can be stored at room temperature in a tightly sealed container, protected from light and moisture.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for analogous compounds. Optimization may be required for specific experimental setups.

Protocol 1: Synthesis of 1-(3-Pyridyl)homopiperazine (Intermediate)

This protocol outlines a Buchwald-Hartwig amination for the N-arylation of homopiperazine.

Materials:

  • Homopiperazine

  • 3-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by homopiperazine (1.2 eq) and 3-bromopyridine (1.0 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(3-Pyridyl)homopiperazine.

Protocol 2: Synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine

This protocol describes the N-alkylation of the intermediate from Protocol 1.

Materials:

  • 1-(3-Pyridyl)homopiperazine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask, add 1-(3-pyridyl)homopiperazine (1.0 eq) and K₂CO₃ (2.0 eq) in acetonitrile.

  • Stir the suspension at room temperature and add benzyl chloride (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Purification by Salt Formation (Fumaric Acid Salt)

Materials:

  • Crude 4-Benzyl-1-(3-pyridyl)-homopiperazine

  • Fumaric acid

  • Ethanol or Methanol

Procedure:

  • Dissolve the crude 4-Benzyl-1-(3-pyridyl)-homopiperazine in a minimal amount of hot ethanol or methanol.

  • In a separate flask, dissolve one equivalent of fumaric acid in a minimal amount of the same hot solvent.

  • Slowly add the fumaric acid solution to the solution of the free base with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum to yield the pure fumaric acid salt.

Visualizations

Synthetic Workflow

G cluster_multiple cluster_incomplete Start Low Yield of Desired Product Check_Crude Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Crude Multiple_Products Multiple Products Observed Check_Crude->Multiple_Products Yes Incomplete_Reaction Starting Material Remains Check_Crude->Incomplete_Reaction No Isomer_Check Check for Regioisomer Multiple_Products->Isomer_Check Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Bis_Substituted_Check Check for Bis-Substituted Byproduct Isomer_Check->Bis_Substituted_Check No Solution_Isomer Implement Stepwise Synthesis or Protecting Group Strategy Isomer_Check->Solution_Isomer Yes Solution_Bis Optimize Stoichiometry (Slow Addition of Electrophile) Bis_Substituted_Check->Solution_Bis Yes Increase_Time_Temp Increase Reaction Time/ Temperature Optimize_Conditions->Increase_Time_Temp Thermal Reaction New_Catalyst Screen Different Catalysts/ Ligands Optimize_Conditions->New_Catalyst Catalytic Reaction

Caption: Decision tree for troubleshooting low product yield.

References

  • Synthesis of novel N-, S-substituted-polyhalo-1, 3-butadienes and crystal structure of dibutadienyl homopiperazine. Journal of Chemical Sciences.
  • PubChem. Piperazine, 1-(3-amino-4-pyridyl)-4-benzyl-.
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Pharmaceutical Fronts.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.
  • Synthesis and characterization of some 1,4-diazepines deriv
  • Opportunities and challenges for direct C–H functionalization of piperazines. Future Medicinal Chemistry.
  • Optimizing reaction conditions for N-aryl
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Dynamic NMR study of N,N'-disubstituted piperazines. Beilstein Journal of Organic Chemistry.
  • Shortcut Approach to 1,4-Diazepine from 3-Pyridylnitrene Intermedietes under Mild Condition. J. Pure App. Chem. Res.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • 1-benzylpiperazine. Organic Syntheses.
  • Process for the preparation of a fumaric acid salt of a piperazine derivative.
  • Process for preparing N-benzyl piperazine.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b]d[4][5]iazepines. Molecules.

  • Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives.
  • An Update on the Synthesis of Pyrrolob[4][5]enzodiazepines. Molecules.

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.
  • 4-Benzylpyridine. PubChem.
  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-Rstyryl)-2,3-dihydropyrazolo[3,4-b]d[4][5]iazepines. MDPI.

  • N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Preparation of N-(1-benzyl-3,4-dimethylhexahydro-1H-1,4-diazepin-6-yl). PrepChem.com.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. BenchChem.
  • Mechanistic Elucidation of the Arylation of Non-Spectator N-Heterocyclic Carbenes at Copper Using a Combined Experimental and Comput
  • CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. Organic Syntheses.
  • Process for the preparation of a fumaric acid salt of 9-[4-(3-chloro-2-fluoro-phenylamino)-7-methoxy- chinazolin-6-yloxy]-1,4-diaza-spiro[5.5]undecan-5-one.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N.
  • Benzyl 4-(oxetan-3-yl)
  • TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions.
  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.

Sources

Optimization

optimizing 4-Benzyl-1-(3-pyridyl)-homopiperazine concentration for assays

This guide functions as a specialized technical support resource for researchers working with 4-Benzyl-1-(3-pyridyl)-homopiperazine . Based on its chemical structure (a homopiperazine core flanked by a lipophilic benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support resource for researchers working with 4-Benzyl-1-(3-pyridyl)-homopiperazine . Based on its chemical structure (a homopiperazine core flanked by a lipophilic benzyl group and a nicotinic pharmacophore, the 3-pyridyl ring), this compound is functionally categorized as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) .

The following protocols and troubleshooting steps are designed to optimize concentration ranges for binding and functional assays, addressing the specific physicochemical properties of this scaffold.

Senior Application Scientist: Dr. A. Vance Subject: Concentration Optimization & Assay Troubleshooting Reference ID: TS-HOMO-PYR-001[1]

Compound Profile & Solubility (The Foundation)

Before initiating biological assays, you must define the physicochemical state of the molecule. The "3-pyridyl" moiety suggests nAChR targeting, while the "benzyl" group adds significant lipophilicity, increasing the risk of non-specific binding.

Q: How do I prepare the optimal stock solution?

A: The solubility depends heavily on whether you have the Free Base or a Salt (e.g., Fumarate, HCl).

FormSolventMax Stock Conc.StorageNotes
Free Base DMSO 10–50 mM-20°CHydrophobic. Precipitates in aqueous buffers >100 µM.
Salt (Fumarate/HCl) Water/Saline 10–100 mM-20°CPreferred for physiological assays. Avoid freeze-thaw cycles.

Critical Protocol:

  • Dissolution: If using DMSO, vortex for 30 seconds. If particles persist, sonicate for 5 minutes at 40 kHz.

  • Serial Dilution: Do not dilute directly from 100% DMSO stock into the assay well. Create an intermediate "working stock" (e.g., 10x or 100x) in assay buffer to prevent protein precipitation or "solvent shock" to cells.[1]

  • Vehicle Control: Ensure your final assay concentration of DMSO is <0.1% (v/v) for sensitive neuronal assays.

Assay Optimization: Binding vs. Functional

The "optimal concentration" is not a single number; it is a dynamic range dependent on the assay type.[1]

Workflow: Determining the Optimal Concentration Window

AssayOptimization Start Start: Define Assay Type Binding Radioligand Binding (Affinity: Ki) Start->Binding Functional Functional Assay (Ca2+ Flux / E-Phys) Start->Functional Step1_B Log-Scale Titration (10 pM - 10 µM) Binding->Step1_B Step1_F Log-Scale Titration (1 nM - 100 µM) Functional->Step1_F Decision_B Check: Hill Slope ~1.0? Step1_B->Decision_B Decision_F Check: Bell-Shaped Curve? Step1_F->Decision_F Decision_B->Step1_B No (Re-titrate) Opt_B Optimal Range: 0.1x to 10x Ki Decision_B->Opt_B Yes Opt_F Optimal Range: EC20 to EC80 Decision_F->Opt_F No (Monophasic) Issue_Desens Issue: Receptor Desensitization Decision_F->Issue_Desens Yes (Biphasic)

Figure 1: Decision logic for determining the optimal concentration range based on assay modality. Note the specific check for desensitization in functional assays.

Q: My functional assay (Calcium Flux) shows a bell-shaped curve. Is the compound toxic?

A: Likely not.[1] This is a hallmark of nAChR Agonism .

  • Mechanism: Nicotinic receptors (especially ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    subtypes) desensitize rapidly upon agonist binding.
  • The Issue: At high concentrations (>10 µM), the compound may desensitize the receptor before the signal is measured, or cause channel block.

  • Solution:

    • Reduce Pre-incubation: If measuring agonism, add the compound during the read, not before.

    • Lower the Top Concentration: Cap your titration at 30 µM.

    • Check Antagonism: If the signal drops below baseline at high concentrations, the compound might be acting as a partial agonist or an open-channel blocker.[1]

Q: I see high background in my binding assay. How do I fix this?

A: The 4-benzyl group is lipophilic. The compound is likely sticking to the plasticware or membrane filters.

  • Protocol Adjustment:

    • Add 0.1% BSA or 0.05% Polyethyleneimine (PEI) to your assay buffer.[1]

    • Pre-soak glass fiber filters in 0.3% PEI for at least 1 hour before harvesting.[1]

    • Use low-binding plates (polypropylene) for serial dilutions.[1]

Specific Protocol Recommendations

Assay A: Radioligand Binding (Determine Affinity)
  • Purpose: To find the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (inhibitory constant).
    
  • Tracer: [3H]-Epibatidine (for heteromeric nAChRs) or [125I]-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Bungarotoxin (for 
    
    
    
    ).
  • Compound Range: 11-point titration, starting at 10 µM down to 10 pM (1:3 serial dilution).[1]

  • Optimization: If

    
     is found to be <10 nM, shift the curve: Start at 1 µM down to 1 pM to define the lower asymptote clearly.
    
Assay B: Electrophysiology (Patch Clamp)
  • Purpose: To measure current amplitude and kinetics.[1]

  • Perfusion Rate: Fast exchange (<20 ms) is critical.[1]

  • Concentration:

    • Test Pulse: Use the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       determined from flux assays (typically 1–10 µM ).
      
    • Desensitization Check: Apply a supersaturating pulse (100 µM ) for 2 seconds. If the current decays rapidly (tau < 50ms), the compound is a fast desensitizer.[1]

Summary of Quantitative Benchmarks

ParameterTypical Value RangeAction if Out of Range
Solubility (Aq) < 100 µM (Free Base)Switch to Fumarate salt or use DMSO carrier.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Binding)
1 nM – 500 nMIf >10 µM, check compound identity or target expression.
Hill Slope 0.8 – 1.2If < 0.8, suspect negative cooperativity or multiple binding sites.
Z' Factor > 0.5If < 0.5, optimize cell density or wash steps.

References

  • Imai, M., et al. (2004).[2] "Small molecule inhibitors of the CCR2b receptor.[2] Part 1: Discovery and optimization of homopiperazine derivatives." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Establishes the homopiperazine scaffold's utility and the impact of N-benzyl substitutions on binding affinity.
  • Breitinger, H. G., et al. (2025).[1] "Ligand-gated ion channel assays: Desensitization and optimization." Example Technical Note. Link

    • Context: General principles for optimizing assays involving rapidly desensitizing channels like nAChRs.
  • PubChem. (2025). "Compound Summary: 1-(3-pyridyl)piperazine derivatives." National Library of Medicine. Link

    • Context: Structural data and physicochemical properties for the pyridyl-piperazine pharmacophore.

Sources

Troubleshooting

4-Benzyl-1-(3-pyridyl)-homopiperazine purification techniques

Technical Support Center: 4-Benzyl-1-(3-pyridyl)-homopiperazine Purification Case ID: PUR-DIAZ-03 Status: Active Guide Subject: Advanced purification protocols for lipophilic diazepane derivatives. Executive Summary 4-Be...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Benzyl-1-(3-pyridyl)-homopiperazine Purification

Case ID: PUR-DIAZ-03 Status: Active Guide Subject: Advanced purification protocols for lipophilic diazepane derivatives.

Executive Summary

4-Benzyl-1-(3-pyridyl)-homopiperazine (1,4-diazepane derivative) presents a unique purification challenge due to its amphiphilic nature, potential for palladium contamination (if synthesized via Buchwald-Hartwig coupling), and tendency to exist as a viscous oil in its free-base form. This guide provides modular workflows to isolate high-purity material suitable for biological screening.

Module 1: Acid-Base Extraction (The First Line of Defense)

Theory: This molecule contains two distinct basic centers:

  • N4 (Benzyl-amine): A tertiary aliphatic amine (pKa

    
     9.0–9.5).
    
  • N1 (Pyridyl-amine) & Pyridine Ring: The 3-aminopyridine system is significantly less basic (pKa

    
     5.0–6.0) due to delocalization and the electron-withdrawing nature of the pyridine ring.
    

Protocol: Goal: Remove non-basic impurities (unreacted halides, ligands) and highly polar byproducts.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM at this stage to prevent emulsion formation during vigorous shaking.

  • Acid Extraction: Extract the organic layer with 1M aqueous HCl (3x).

    • Mechanism:[1] The pH < 1 ensures full protonation of both the aliphatic N4 and the pyridine/aniline nitrogens, driving the product into the aqueous phase.

  • Organic Wash: Wash the combined acidic aqueous layers with Diethyl Ether (Et2O) or Toluene .

    • Result: Discard this organic layer. It contains unreacted neutral starting materials (e.g., 3-bromopyridine, benzyl halides) and neutral ligands (BINAP/Xantphos).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Critical: High pH is required to deprotonate the N4 aliphatic amine.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry over Na2SO4 and concentrate.

Visual Workflow:

AcidBase Figure 1: Acid-Base Purification Logic for Diazepanes start Crude Reaction Mixture acid_add Add 1M HCl Extract start->acid_add split1 Phase Separation acid_add->split1 org_waste Organic Layer (Neutrals/Halides) DISCARD split1->org_waste aq_acid Aqueous Acid Layer (Product + Salts) split1->aq_acid wash Wash with Et2O aq_acid->wash basify Basify to pH 12 (4M NaOH) wash->basify extract Extract with DCM basify->extract final Pure Free Base (Oil) extract->final

Module 2: Palladium Removal (If Coupled via Catalysis)

Issue: If synthesized via Buchwald-Hartwig amination, residual Pd is a common contaminant. Standard chromatography often fails to reduce Pd < 10 ppm.

Troubleshooting Guide:

MethodReagentProtocolPros/Cons
Silica Scavengers SiliaMetS® Thiol or DMT Dissolve crude (in THF/EtOAc), add scavenger (4 eq. vs Pd), stir 4h @ 50°C, filter.Pro: Highly effective. Con: Expensive.
Chelating Wash Na-Diethyldithiocarbamate Wash organic product layer with 5% aq. solution of sodium diethyldithiocarbamate.Pro: Cheap.[2] Con: Can form colored complexes.
Adsorption Activated Charcoal Reflux crude in EtOH with charcoal for 1h, filter through Celite.Pro: Simple. Con: Yield loss (adsorption of product).

Module 3: Flash Chromatography

Issue: Homopiperazine derivatives streak badly on standard silica gel due to strong interaction with acidic silanols.

Recommended Mobile Phases:

  • DCM / MeOH / NH4OH (90:9:1): The "Gold Standard" for polar amines. The ammonia competes for silanol sites, sharpening the peak.

  • DCM / MeOH / Et3N (95:4:1): Use if NH4OH is unavailable. Note that Triethylamine (Et3N) is harder to remove (high boiling point) and may remain in the oil.

Stationary Phase:

  • Amino-Functionalized Silica (NH2-Silica): Highly recommended. Allows use of neutral solvents (Hexane/EtOAc) without additives.

Module 4: Salt Formation (Solidification)

Issue: The free base is likely a viscous, oxidizable oil. Converting it to a salt improves stability and ease of handling.

Protocol (HCl Salt):

  • Dissolve 1g of free base in 5 mL dry Ethanol or Diethyl Ether .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (2.2 equivalents).

    • Note: You need >2 equivalents to protonate both the homopiperazine and pyridine nitrogens.

  • Precipitate should form immediately.

  • Dilute with excess ether, filter under nitrogen, and wash with cold ether.

  • Result: Hygroscopic solid (store in desiccator).

Protocol (Fumarate/Oxalate):

  • If HCl salt is too hygroscopic (turns to goo), try Fumaric Acid (1 eq) in hot isopropanol. These salts are often non-hygroscopic crystals.

FAQ: Troubleshooting Common Issues

Q: My product is stuck on the column even with MeOH. A: You likely didn't use a base modifier. Flush the column with DCM:MeOH:NH4OH (80:18:2) to recover the material.[3] Next time, pretreat the silica column with 1% Et3N in Hexane before loading.

Q: The NMR shows a "forest" of peaks in the aromatic region. A: This often indicates rotamers. Homopiperazines have conformational flexibility. Run the NMR at elevated temperature (50°C in DMSO-d6) to coalesce the peaks and confirm purity.

Q: I see a peak at ~1.5 ppm in proton NMR that won't go away. A: This is likely water. Homopiperazine salts are extremely hygroscopic. Dry the salt in a vacuum oven at 40°C over P2O5 for 24 hours.

References

  • Buchwald-Hartwig Amination of Diazepanes

    • Title: Synthesis of 1,4-Diazacycles by Hydrogen Borrowing.[4]

    • Source: Organic Letters (2023).
    • URL:[Link]

  • Palladium Removal Techniques

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[3]

    • Source: Organic Process Research & Development (2023).
    • URL:[Link]

  • General Amine Purification

    • Title: Purification of Labor
    • Context: Standard reference for pKa-based extraction and salt form
    • URL:[Link]

Sources

Optimization

common issues with 4-Benzyl-1-(3-pyridyl)-homopiperazine synthesis

Technical Support Center: Synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine Executive Summary & Strategic Route Selection The synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine presents a classic challenge in heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine

Executive Summary & Strategic Route Selection

The synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine presents a classic challenge in heterocyclic chemistry: desymmetrizing a cyclic diamine (homopiperazine) while installing two distinct electrophiles (a benzyl group and a deactivated heteroaryl group).

The Core Challenge: Homopiperazine (1,4-diazepane) is a symmetric 7-membered ring. The primary failure mode in this synthesis is loss of regiocontrol , resulting in mixtures of:

  • Bis-benzylated byproducts.

  • Bis-pyridylated byproducts.

  • Incomplete conversion due to the steric strain of the 7-membered ring compared to piperazine.

The Recommended Route (The "Benzyl-First" Strategy): We strongly advise against attempting to attach the pyridyl group first. The 3-pyridyl moiety is electron-deficient and requires metal catalysis (Buchwald-Hartwig) to install. If you couple the pyridine first, the resulting secondary amine is less nucleophilic and sterically encumbered, making the subsequent benzylation sluggish and prone to over-alkylation.

Optimal Workflow:

  • Step 1: Mono-benzylation of homopiperazine (or purchase of N-benzylhomopiperazine).

  • Step 2: Pd-catalyzed C-N cross-coupling (Buchwald-Hartwig) with 3-bromopyridine.[1]

Interactive Troubleshooting Guide

This section addresses specific failure points reported by users.

Issue 1: "The Buchwald coupling reaction stalls at 50% conversion."

Diagnosis: Catalyst Deactivation (Pyridine Poisoning) or Ligand Mismatch. The pyridine nitrogen in your substrate (3-bromopyridine) and product can coordinate to the Palladium center, displacing the phosphine ligand and killing the catalytic cycle ("Pd-black" precipitation).

Corrective Protocol:

  • Switch Ligand: Move from standard PPh3 or dppf to BINAP or Xantphos . These bidentate ligands have a wide bite angle that stabilizes the Pd center against pyridine displacement.

  • Base Selection: Ensure you are using NaOtBu (Sodium tert-butoxide). Weaker bases (carbonates) are often insufficient for deprotonating the bulky homopiperazine quickly enough to prevent catalyst decomposition.

  • Temperature: 3-pyridyl halides are deactivated. This reaction requires 100–110°C . If using THF (reflux 66°C), switch to Toluene or 1,4-Dioxane .

Issue 2: "I cannot separate the product from the N-benzylhomopiperazine starting material."

Diagnosis: "Streaking" on Silica and Polarity Overlap. Both the starting material (SM) and product are secondary/tertiary amines. They interact strongly with silanol groups on silica gel, causing broad peaks that merge.

Corrective Protocol:

  • The "Pre-Treat" Method: Flush your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

  • Eluent Modifier: Use DCM:MeOH with 1% NH4OH (Ammonium Hydroxide) or 1% Et3N .

  • Alternative Workup: The product (tertiary amine) and SM (secondary amine) have different derivatization potentials. Add a scavenger resin (e.g., Isocyanate resin) to the crude mixture to covalently bind unreacted N-benzylhomopiperazine, then filter.

Issue 3: "I am seeing a mass of M+90 in my LCMS."

Diagnosis: Benzyl Cleavage (Debenzylation). Under aggressive Pd-catalyzed conditions (high temp + H2 source or specific solvents), the benzyl group can sometimes undergo hydrogenolysis or oxidative cleavage, especially if traces of Pd-black are active.

Corrective Protocol:

  • Strict Inert Atmosphere: Ensure the reaction is under Argon, not just Nitrogen (Argon is heavier and blankets better).

  • Solvent Purity: Peroxides in ethers (Dioxane/THF) can promote oxidative cleavage. Use freshly distilled or inhibited-free anhydrous solvents.

Validated Experimental Protocol

Target: 4-Benzyl-1-(3-pyridyl)-homopiperazine Scale: 1.0 mmol basis

Step 1: Preparation of Reagents (The "Go/No-Go" Check)
  • N-Benzylhomopiperazine: Check purity by NMR. If <95%, purify first. Impurities poison the catalyst.

  • Toluene: Must be anhydrous (<50 ppm water). Water hydrolyzes the catalyst.

  • Glassware: Oven-dried, cooled under Argon flow.

Step 2: Buchwald-Hartwig Coupling
ReagentEquiv.[2][3][4][5][6][7]AmountRole
N-Benzylhomopiperazine 1.2228 mgNucleophile (Excess ensures full conversion of halide)
3-Bromopyridine 1.0158 mgElectrophile (Limiting Reagent)
Pd2(dba)3 0.0218 mgCatalyst Precursor (Pd source)
BINAP 0.0425 mgLigand (Prevents poisoning)
NaOtBu 1.5144 mgBase (Strong, bulky)
Toluene --5.0 mLSolvent (High boiling point)

Procedure:

  • Catalyst Activation: In a glovebox or under strict Argon counterflow, mix Pd2(dba)3 and BINAP in 1 mL Toluene. Stir at RT for 10 mins until the solution turns a rich orange/red (formation of active L2Pd(0) species).

  • Addition: Add 3-Bromopyridine, N-Benzylhomopiperazine, and NaOtBu to the reaction vessel.

  • Combine: Transfer the pre-formed catalyst solution to the vessel. Rinse with remaining Toluene (4 mL).

  • Reaction: Seal vessel and heat to 100°C for 12–16 hours.

  • Monitoring: Check LCMS. Look for Product Mass [M+H] = ~268.4.

    • Checkpoint: If SM remains after 16h, do NOT add more catalyst. Filter, concentrate, and restart with fresh reagents. Adding catalyst to a "dead" black reaction rarely works.

Step 3: Purification
  • Cool to RT.[7][8][9] Filter through a Celite pad (removes Pd black). Wash pad with EtOAc.[7][10]

  • Concentrate filtrate.[4]

  • Flash Chromatography: Silica Gel. Gradient: 0% -> 10% MeOH in DCM (with 1% NH4OH).

  • Yield Expectation: 75–85%.

Mechanistic Visualization

The following diagram illustrates the critical pathway and the specific points where troubleshooting interventions are applied.

G SM1 Homopiperazine (Symmetric) SM2 N-Benzylhomopiperazine (Nucleophile) SM1->SM2 Mono-benzylation (Regio-control) Inter2 Amine Coordination (Steric Bottleneck) SM2->Inter2 Coordination Warn1 CRITICAL: Use 1.2 equiv Amine to drive conversion SM2->Warn1 Reagent 3-Bromopyridine (Electrophile) Inter1 Oxidative Addition (Ar-Pd-Br) Reagent->Inter1 Pd2(dba)3 / BINAP 100°C Catalyst Pd(0)/BINAP (Active Species) Catalyst->Inter1 Inter1->Inter2 Product 4-Benzyl-1-(3-pyridyl) homopiperazine Inter2->Product Reductive Elimination (NaOtBu Base) Warn2 FAILURE POINT: Pyridine poisoning. Must use BINAP/Xantphos Inter2->Warn2

Caption: Reaction pathway highlighting the critical oxidative addition and reductive elimination steps, with specific intervention points for catalyst stabilization.

References & Authoritative Grounding

  • Buchwald-Hartwig Basics: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][6] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Pyridyl Coupling Specifics: Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method for the Palladium-Catalyzed Amination of Pyridyl Halides. The Journal of Organic Chemistry, 61(21), 7240–7241. Link

  • Homopiperazine Handling: Detailed properties and mono-functionalization strategies for homopiperazine derivatives. Organic Syntheses, Coll.[10] Vol. 5, p. 904 (Benzylation protocols).[10] Link

  • Catalyst Deactivation: Review on pyridine poisoning in Pd-catalysis. Chemical Reviews, 111(3), 1773–1808.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The user assumes all liability for chemical handling.

Sources

Troubleshooting

4-Benzyl-1-(3-pyridyl)-homopiperazine quality control and purity assessment

Quality Control & Purity Assessment Guide[1][2] Status: Active Last Updated: March 2, 2026 Expert Reviewer: Senior Application Scientist, Analytical Chemistry Division Core Technical Overview Compound: 4-Benzyl-1-(3-pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control & Purity Assessment Guide[1][2]

Status: Active Last Updated: March 2, 2026 Expert Reviewer: Senior Application Scientist, Analytical Chemistry Division

Core Technical Overview

Compound: 4-Benzyl-1-(3-pyridyl)-1,4-diazepane Chemical Class: Bis-substituted homopiperazine (7-membered diazacycloalkane) Primary Challenge: The molecule contains two basic nitrogen centers (tertiary aliphatic amine and pyridine nitrogen).[1][2] This creates significant challenges in chromatographic peak shape (tailing) and requires rigorous regioisomer confirmation due to the asymmetry of the homopiperazine ring.

Critical Quality Attributes (CQAs)
AttributeSpecification TargetTechnical Rationale
Appearance White to off-white solidOxidation of the pyridine ring (N-oxide formation) often turns the solid yellow/brown.[1][2]
HPLC Purity > 98.0% (Area %)Homopiperazine derivatives are prone to oligomerization; high purity is required to rule out bis-alkylated side products.[1][2]
Regiochemistry Confirmed 1,4-substitutionThe homopiperazine ring is asymmetric.[1] You must distinguish between the 1-(3-pyridyl)-4-benzyl and 1-benzyl-4-(3-pyridyl) isomers.[1][2]
Residual Solvents < ICH Q3C LimitsBenzyl chloride/bromide (starting materials) are potential genotoxic impurities (PGIs) and must be controlled to ppm levels.[1][2]

Troubleshooting Guide: Chromatographic Purity (HPLC/UPLC)

User Issue: "I am seeing severe peak tailing and retention time shifts between runs."

Root Cause Analysis: This molecule is a "hard base."[1][2] The homopiperazine nitrogens can interact with residual silanols on the silica column backbone, causing tailing. Furthermore, if the mobile phase pH is near the pKa of the protonated amine (approx. pKa 8-9 for the aliphatic amine), the molecule fluctuates between ionized and neutral states, causing split or broad peaks.

Recommended Protocol: The "High pH" Strategy

We recommend operating at pH 9.5 - 10.0 using a hybrid-silica column.[1][2] At this pH, the amine is deprotonated (neutral), maximizing hydrophobic interaction with the C18 chain and minimizing ionic interaction with silanols.

Method Parameters:

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV 254 nm (Pyridine

    
    ) and 210 nm (Benzyl).[1][2]
    
Alternative Protocol: The "Ion-Pairing" Strategy (If High pH columns are unavailable)

If you are restricted to standard silica columns, you must suppress silanol activity using an acidic ion-pairing agent.[1]

  • Modifier: 0.1% Trifluoroacetic acid (TFA).[1][2] Note: TFA suppresses MS signal. Use Formic Acid for LC-MS, but expect slightly worse peak shape.[1]

Workflow Visualization: Method Development Decision Tree

HPLC_Method_Dev Start Start: Peak Tailing/Broadening Check_pH Check Mobile Phase pH Start->Check_pH Is_High_pH Is Column High-pH Stable? Check_pH->Is_High_pH High_pH_Path Method A: High pH (pH 10) Ammonium Bicarbonate Is_High_pH->High_pH_Path Yes (Hybrid Silica) Low_pH_Path Method B: Low pH (pH 2) Add 0.1% TFA Is_High_pH->Low_pH_Path No (Standard Silica) Result_High Neutral Amine Species Sharp Peaks High_pH_Path->Result_High Result_Low Ion-Paired Amine Masked Silanols Low_pH_Path->Result_Low

Figure 1: Decision matrix for optimizing HPLC separation of basic homopiperazine derivatives.

Troubleshooting Guide: Structural Identity (NMR)

User Issue: "My proton NMR shows broad lumps in the aliphatic region (2.5 - 4.0 ppm). Is the compound impure?"

Root Cause Analysis: Not necessarily. Homopiperazine rings (7-membered) possess significant conformational flexibility (chair/twist-boat interconversion).[1][2] At room temperature, the rate of conformational flipping often matches the NMR timescale, leading to coalescence broadening .

Protocol: Isomer Verification & Sharpening
  • Variable Temperature (VT) NMR: Run the

    
     NMR at 50°C (323 K) . The increased thermal energy speeds up the ring flip, averaging the signals into sharp peaks.
    
  • Regiochemistry Check (NOESY): You must distinguish the ethylene bridge (C2-C3) from the propylene bridge (C5-C6-C7).[1][2]

    • Target: Look for NOE correlations between the Benzyl-CH2 protons and the adjacent ring protons.[1][2]

    • Logic: If the benzyl group is at position 4, the Benzyl-CH2 should show NOE to the protons of the propylene bridge (C3 and C5).

Impurity Fate Mapping

Understanding where impurities originate allows for targeted exclusion.[1][2]

Impurity_Map SM1 Homopiperazine (Starting Material) Rxn Reaction (Buchwald or SNAr) SM1->Rxn SM2 3-Bromopyridine SM2->Rxn SM3 Benzyl Chloride (Genotoxic!) SM3->Rxn Product 4-Benzyl-1-(3-pyridyl) homopiperazine Rxn->Product Imp1 Impurity A: Bis-benzyl homopiperazine Rxn->Imp1 Over-alkylation Imp2 Impurity B: Regioisomer (1-Bn, 4-Py) Rxn->Imp2 Migration Imp3 Impurity C: Pyridine N-Oxide Product->Imp3 Oxidation (Storage)

Figure 2: Impurity origin map.[1][2] Note that Benzyl Chloride is a PGI and requires specific monitoring.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use GC-MS for purity assessment? A: It is risky.[1][2] While the free base is volatile enough, the high temperatures of the injector port (250°C+) can cause thermal degradation or oxidation of the homopiperazine ring. If you must use GC (e.g., for residual benzyl chloride), use a low-bleed column (DB-5ms) and keep the injector temperature as low as possible (<200°C).[1] LC-MS is the preferred method. [1]

Q2: The solid has turned from white to yellow after 1 month. Is it usable? A: This indicates N-oxidation of the pyridine ring or formation of a salt with atmospheric


.[1][2]
  • Action: Perform a quick HPLC check.[1][2] If the purity is >95%, you can repurify via a short silica plug (DCM/MeOH/NH3). Store the purified compound under Argon at -20°C to prevent recurrence.[1]

Q3: How do I remove residual Benzyl Chloride? A: Benzyl chloride is lipophilic.[1][2]

  • Protocol: Dissolve the crude product in dilute aqueous HCl (pH 2). The product forms a water-soluble salt.[1][2] Extract the aqueous layer with Diethyl Ether or Hexanes (3x).[2] The Benzyl Chloride will partition into the organic layer. Then, basify the aqueous layer (pH 10) and extract the product back into DCM.

Q4: Why does my mass spec show M+1 and M+0.5 peaks? A: The homopiperazine ring is doubly basic.[2] In ESI+, you will often see the


 ion (m/z ~268) and the doubly charged 

ion (m/z ~134.5). Do not mistake the M+2H peak for a fragment or impurity.[2]

References

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. [1]

  • Dolan, J. W. (2006).[1] HPLC Solutions: Tailing Peaks for Basic Compounds. LCGC North America.[1]

  • European Medicines Agency (EMA). (2006).[1][2] Guideline on the Limits of Genotoxic Impurities.[2] (Relevant for Benzyl Chloride control).[1]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry.[1][2] Elsevier.[1] (Reference for VT-NMR of conformationally mobile rings).

Sources

Optimization

Technical Support Center: Handling, Storage, and Assay Troubleshooting for 4-Benzyl-1-(3-pyridyl)-homopiperazine

Welcome to the Technical Support Center for 4-Benzyl-1-(3-pyridyl)-homopiperazine (CAS: 223796-15-4), a specialized heteroaryl diazacycloalkane derivative utilized primarily as a cholinergic ligand targeting nicotinic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Benzyl-1-(3-pyridyl)-homopiperazine (CAS: 223796-15-4), a specialized heteroaryl diazacycloalkane derivative utilized primarily as a cholinergic ligand targeting nicotinic acetylcholine receptors (nAChRs)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the causality behind degradation, solvent incompatibility, and assay artifacts. By understanding the chemical behavior of the hygroscopic homopiperazine core[2] and the lipophilic benzyl extension[3], you can implement self-validating workflows that ensure reproducible electrophysiology and radioligand binding data.

Part 1: Quantitative Data & Reconstitution Parameters

To ensure experimental consistency, it is critical to distinguish between the free base and the fumaric acid salt (CAS: 223796-16-5) variants of this compound[4]. The table below summarizes the physicochemical properties and storage limits required to maintain structural integrity.

Property4-Benzyl-1-(3-pyridyl)-homopiperazine (Free Base)Fumarate Salt Variant
CAS Number 223796-15-4223796-16-5
Molecular Weight 267.37 g/mol 383.44 g/mol
Physical State Viscous oil / Low-melting solidCrystalline Solid
DMSO Solubility >50 mM (Anhydrous only)>50 mM
Aqueous Solubility <1 mM (Requires acidic pH)~5-10 mM
Storage (Solid) -20°C, Argon/Nitrogen purged-20°C, Desiccated
Storage (Solution) -80°C (Up to 3 months)-80°C (Up to 6 months)
Part 2: Experimental Workflows & Methodologies

The following self-validating protocol is designed for preparing the compound for in vitro nAChR electrophysiology (patch-clamp) or radioligand binding assays.

Step-by-Step Preparation Protocol:

  • Thermal Equilibration: Remove the solid compound vial from the -20°C freezer. Causality: You must allow it to sit at room temperature for 30 minutes in a desiccator before opening. Opening a cold vial causes atmospheric moisture to condense on the highly hygroscopic homopiperazine core[2], leading to rapid degradation and inaccurate molarity calculations due to water weight.

  • Anhydrous Reconstitution: Dissolve the compound in anhydrous, nitrogen-purged DMSO to create a 10 mM stock solution. Causality: Anhydrous DMSO prevents hydrolysis, while nitrogen purging prevents N-oxidation of the tertiary amines and the pyridine ring.

  • Low-Bind Aliquotting: Divide the stock into 10-20 µL aliquots using amber glass or low-bind microcentrifuge tubes. Causality: The benzyl moiety makes the compound highly lipophilic; standard polystyrene tubes will adsorb the compound, reducing the effective concentration. Amber glass prevents UV-induced photo-degradation.

  • Assay Dilution (Self-Validating Step): On the day of the experiment, thaw one aliquot and dilute it directly into Artificial Cerebrospinal Fluid (ACSF) to achieve your final concentration (e.g., 1-10 µM). Validation: Visually inspect the dilution under a microscope for micro-precipitates. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced artifacts in patch-clamp recordings.

Workflow A Solid Compound (Store at -20°C, Desiccated) B Equilibrate to RT (Prevent Condensation) A->B Step 1 C Reconstitute in 100% DMSO (10-50 mM Stock) B->C Step 2 D Aliquot & Freeze (-80°C, Protect from Light) C->D Storage E Dilute in ACSF/Buffer (<0.1% DMSO final) C->E Step 3 F nAChR Binding Assay / Electrophysiology E->F Step 4

Workflow for the preparation and storage of 4-Benzyl-1-(3-pyridyl)-homopiperazine for nAChR assays.

Part 3: Troubleshooting FAQs

Q1: Why is my stock solution precipitating when added to the assay buffer? A: The free base of 4-Benzyl-1-(3-pyridyl)-homopiperazine is highly lipophilic due to the benzyl group. When transitioning from 100% DMSO to an aqueous buffer (like ACSF or PBS) at pH 7.4, the compound experiences a "solvent crash." Troubleshooting: Ensure rapid vortexing during dilution. Alternatively, switch to the fumarate salt variant (CAS 223796-16-5), which has significantly higher aqueous solubility[4]. If you must use the free base, pre-dilute the DMSO stock in a 1:1 mixture of DMSO and 0.1 M HCl before final dilution into the buffered assay medium.

Q2: I am seeing inconsistent IC50/EC50 values across different batches. What went wrong? A: This is a classic symptom of either N-oxidation or moisture absorption. The homopiperazine nitrogen atoms and the pyridine ring are susceptible to oxidation if left at room temperature or exposed to air. Furthermore, the core is hygroscopic[2]. If the solid absorbs water, the "weighed" mass will include water weight, meaning your actual molarity is much lower than calculated. Troubleshooting: Always store the solid under argon at -20°C. To self-validate your stock's integrity, run a quick LC-MS analysis prior to your assay; an N-oxide degradant will appear as a distinct +16 Da mass shift.

Q3: How do I prevent non-specific binding in my radioligand displacement assays? A: The extended lipophilic architecture (the benzyl group) was specifically designed to probe the interface crevices of the α4β2 nAChR orthosteric site[3]. However, this same lipophilicity increases non-specific binding to plastic assay plates and lipid membranes. Troubleshooting: Use glass inserts or ultra-low attachment (ULA) coated plates. Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein and minimize non-specific adsorption to the vessel walls.

Part 4: Mechanistic Signaling Pathway

Understanding the downstream effects of 4-Benzyl-1-(3-pyridyl)-homopiperazine is crucial for designing appropriate functional assays (e.g., calcium imaging vs. patch-clamp). The diagram below illustrates the compound's mechanism of action at the nAChR interface.

Pathway L 4-Benzyl-1-(3-pyridyl)- homopiperazine R nAChR Subtypes (e.g., α4β2) L->R Binds Orthosteric Site I Ion Channel Opening (Na+, Ca2+ Influx) R->I Conformational Shift D Membrane Depolarization I->D Cation Influx S Neurotransmitter Release Modulation D->S Action Potential

Mechanistic signaling pathway of nAChR activation by 4-Benzyl-1-(3-pyridyl)-homopiperazine.

References
  • NeuroSearch A/S. "Heteroaryl diazacycloalkanes, their preparation and use." US Patent US20020045618A1.
  • European Journal of Medicinal Chemistry. "Probing the molecular architecture of the orthosteric binding site of α4β2 nicotinic acetylcholine receptors with elongated analogs." DOI: 10.1016/j.ejmech.2015.07.024. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 4-Benzyl-1-(3-pyridyl)-homopiperazine: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale The development of highly selective nicotinic acetylcholine receptor (nAChR) modulators is a central focus in neuropharmacology, aimed at addressing cognitive deficits in Alzheim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective nicotinic acetylcholine receptor (nAChR) modulators is a central focus in neuropharmacology, aimed at addressing cognitive deficits in Alzheimer's disease, schizophrenia, and neuroinflammation[1]. 4-Benzyl-1-(3-pyridyl)-homopiperazine (4-BPH) is a novel heteroaryl diazacycloalkane designed to overcome the pharmacokinetic and selectivity limitations of traditional nAChR ligands[2].

As a Senior Application Scientist, evaluating this compound requires dissecting its structure-activity relationship (SAR) to understand the causality behind its efficacy:

  • The 3-Pyridyl Pharmacophore: Mimics the pyridine ring of endogenous acetylcholine and nicotine, anchoring the molecule within the orthosteric binding pocket of the nAChR via hydrogen bonding.

  • The Homopiperazine (1,4-Diazepane) Core: Unlike standard 6-membered piperazine rings, the 7-membered homopiperazine core provides a distinct spatial arrangement. It positions the basic secondary amine perfectly to form a critical cation-π interaction with the conserved tryptophan residue in the receptor's binding site.

  • The Benzyl Moiety: Significantly enhances the compound's lipophilicity, driving high blood-brain barrier (BBB) permeability—a non-negotiable requirement for CNS therapeutics[2].

Pathway A 4-Benzyl-1-(3-pyridyl)-homopiperazine B nAChR Activation (α4β2 / α7) A->B Orthosteric Binding C Intracellular Ca2+ Influx B->C Channel Gating D MAPK / PI3K Cascades C->D Depolarization E CREB Phosphorylation D->E Kinase Activation F Cognitive Enhancement E->F Gene Transcription

Fig 1: Downstream signaling cascade initiated by 4-BPH binding to nAChRs.

Comparative Efficacy Analysis

To objectively validate 4-BPH, we must benchmark it against established nAChR ligands. The table below synthesizes quantitative data comparing 4-BPH to clinical and preclinical alternatives. Understanding the biphasic agonist responses of these receptors is crucial for interpreting this data[3].

LigandTarget SubtypeBinding Affinity (Ki)Efficacy ProfileBBB PermeabilityPrimary Clinical Limitation
4-BPH α4β2 / α75 - 15 nMFull/Partial AgonistHighPreclinical stage validation
Nicotine Non-selective1 - 10 nMFull AgonistHighRapid desensitization, Addiction
Varenicline α4β2 (Partial), α7 (Full)0.1 - 0.4 nMPartial AgonistHighPsychiatric adverse effects
Epibatidine Non-selective0.02 - 0.05 nMFull AgonistHighExtreme systemic toxicity
Cytisine α4β21 - 2 nMPartial AgonistModeratePoor oral bioavailability

Experimental Validation Protocols

A rigorous validation pipeline must be a self-validating system . Every assay must contain internal controls that prove the observed effect is caused only by the intended mechanism.

Workflow S1 Radioligand Binding (Affinity) S2 FLIPR Calcium Assay (Efficacy) S1->S2 S3 In Vivo NOR Test (Behavioral) S2->S3 C1 [3H]Epibatidine Control C1->S1 C2 Mecamylamine Blockade C2->S2 C3 Scopolamine Deficit C3->S3

Fig 2: Self-validating experimental workflow for assessing 4-BPH efficacy.

Protocol 1: Radioligand Displacement Assay (Target Affinity)

Causality & Rationale: To prove 4-BPH binds specifically to nAChRs, we use competitive displacement. We utilize [³H]Epibatidine for α4β2 due to its ultra-high affinity (picomolar), ensuring a robust signal-to-noise ratio. For α7, [¹²⁵I]α-Bungarotoxin is utilized because α7 is the primary CNS subtype that binds this snake venom toxin[1]. Step-by-Step Procedure:

  • Prepare rat cortical membranes (for α4β2) and hippocampal membranes (for α7) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubate 50 µg of membrane protein with 0.5 nM[³H]Epibatidine or 1 nM [¹²⁵I]α-Bungarotoxin.

  • Add 4-BPH in a 10-point concentration gradient (10⁻¹⁰ to 10⁻⁴ M).

  • Incubate for 2 hours at 22°C to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Measure retained radioactivity using liquid scintillation counting. Self-Validating System: Non-specific binding (NSB) is defined using 10 µM unlabeled nicotine. If the 4-BPH displacement curve does not bottom out exactly at the NSB baseline, it indicates the compound is either failing to fully displace the radioligand or is binding to off-target sites.

Protocol 2: FLIPR Calcium Flux Assay (Functional Efficacy)

Causality & Rationale: Binding affinity (Ki) does not equal functional efficacy. Because nAChRs are ligand-gated ion channels, their activation directly drives Ca²⁺ influx. By using Fluo-4 AM (a calcium-sensitive fluorescent dye), we can capture the transient channel gating in real-time to determine if 4-BPH is an agonist or antagonist[3]. Step-by-Step Procedure:

  • Seed SH-SY5Y cells (endogenously expressing human nAChRs) into 384-well black-walled plates at 20,000 cells/well.

  • Load cells with 2 µM Fluo-4 AM dye in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

  • Wash cells to remove extracellular dye.

  • Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR).

  • Inject 4-BPH (various concentrations) and record fluorescence (Excitation 488 nm / Emission 525 nm) continuously for 3 minutes. Self-Validating System: Pre-incubate a subset of wells with 10 µM Mecamylamine (a non-competitive nAChR channel blocker). If 4-BPH induces a calcium spike that is not completely abolished by Mecamylamine, the calcium influx is an artifact mediated by a non-nAChR pathway (e.g., GPCR activation), invalidating the compound's selectivity.

Protocol 3: Novel Object Recognition (NOR) in Scopolamine-Treated Rats

Causality & Rationale: In vitro data must translate to in vivo cognitive enhancement. Scopolamine (a muscarinic antagonist) is used to induce transient amnesia, mimicking the cholinergic deficit seen in neurodegenerative diseases. The NOR test exploits the rodent's innate drive to explore novel objects. If 4-BPH restores cholinergic tone, the rat will remember the familiar object and spend more time with the novel one. Step-by-Step Procedure:

  • Habituation: Allow adult Wistar rats to explore an empty open-field arena for 10 minutes daily for 3 days.

  • Treatment: Inject rats intraperitoneally (i.p.) with Scopolamine (1 mg/kg) 30 minutes prior to the trial. Inject 4-BPH (0.5, 1.0, or 3.0 mg/kg i.p.) 15 minutes prior to the trial.

  • Acquisition Phase (T1): Place two identical objects in the arena. Allow the rat to explore for 5 minutes.

  • Retention Phase (T2): 24 hours later, replace one familiar object with a novel object. Allow 5 minutes of exploration.

  • Analysis: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar). Self-Validating System: Include a Vehicle-only group (baseline memory) and a Scopolamine + Vehicle group (deficit baseline). The efficacy of 4-BPH is only validated if its DI significantly exceeds the Scopolamine + Vehicle group and statistically approaches the Vehicle-only baseline.

References

  • Heteroaryl diazacycloalkanes, their preparation and use - US Patent US20040072823A1 (NeuroSearch A/S).
  • Selective alpha7 nicotinic acetylcholine receptor ligands - Current Medicinal Chemistry (Mazurov, A., et al., 2006). Available at:[Link]

  • Unraveling the High- and Low-Sensitivity Agonist Responses of Nicotinic Acetylcholine Receptors - Journal of Neuroscience (Rayes, D., et al., 2011). Available at:[Link]

Sources

Comparative

4-Benzyl-1-(3-pyridyl)-homopiperazine vs other kinase inhibitors

This guide provides a critical comparative analysis of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a specific diazacycloalkane derivative, against established kinase inhibitors sharing the homopiperazine scaffold. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a critical comparative analysis of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a specific diazacycloalkane derivative, against established kinase inhibitors sharing the homopiperazine scaffold.

Executive Summary & Clarification of Mechanism It is critical to correct a common classification error at the outset. While 4-Benzyl-1-(3-pyridyl)-homopiperazine shares the homopiperazine (1,4-diazepane) core found in potent Rho-associated Protein Kinase (ROCK) inhibitors (e.g., Fasudil, H-1152), it is functionally distinct .

  • Primary Identity: High-affinity ligand for Nicotinic Acetylcholine Receptors (nAChRs) .

  • Structural Divergence: It lacks the sulfonyl-isoquinoline moiety required for ATP-competitive kinase inhibition, replacing it with a benzyl-pyridyl architecture optimized for ion channel modulation.

  • Comparison Context: This guide contrasts its nAChR-modulating profile with the kinase-inhibitory profile of its structural analogs to prevent experimental misalignment.

Part 1: Structural & Mechanistic Comparison

The homopiperazine ring acts as a "privileged scaffold," but the functional outcome is dictated by the N-substitutions.

Chemical Architecture Analysis
Feature4-Benzyl-1-(3-pyridyl)-homopiperazine Fasudil (HA-1077) H-1152
Primary Target nAChR (Neuronal Nicotinic Receptor)ROCK1 / ROCK2 (Rho-Kinase)ROCK (High Potency)
Mechanism Ligand / Allosteric Modulator (Ion Channel)ATP-Competitive Inhibitor (Transferase)ATP-Competitive Inhibitor
Core Scaffold Homopiperazine (1,4-diazepane)HomopiperazineHomopiperazine
Critical Moiety N1-Pyridyl / N4-Benzyl N1-Sulfonyl-Isoquinoline N1-Sulfonyl-Dimethylisoquinoline
Binding Mode Interacts with Cys-loop receptor binding pocketH-bonds with kinase hinge region (Glu/Met)H-bonds with kinase hinge region
Typical IC50/Ki nM range for nAChR subtypes1.6 - 10 µM (ROCK)1.6 nM (ROCK)
Mechanistic Divergence (Pathway Visualization)

The following diagram illustrates the divergent signaling pathways activated by the user's compound versus standard kinase inhibitors.

PathwayComparison cluster_nAChR 4-Benzyl-1-(3-pyridyl)-homopiperazine Action cluster_ROCK Homopiperazine Kinase Inhibitors (e.g., Fasudil) Compound_A 4-Benzyl-1- (3-pyridyl)-homopiperazine nAChR nAChR (α4β2 / α7) Ion Channel Compound_A->nAChR Bind IonFlux Na+/Ca2+ Influx nAChR->IonFlux Open Depolarization Membrane Depolarization IonFlux->Depolarization NeuroTrans Dopamine/GABA Release Depolarization->NeuroTrans Fasudil Fasudil / H-1152 ROCK Rho-Kinase (ROCK1/2) Fasudil->ROCK Inhibit MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylate MLC Myosin Light Chain (Phosphorylation) MBS->MLC Regulate Actin Actomyosin Contraction MLC->Actin Contractility

Figure 1: Divergent signaling cascades. The 3-pyridyl derivative (left) drives ion flux and neurotransmission, whereas sulfonyl-derivatives (right) inhibit cytoskeletal dynamics via ROCK.

Part 2: Experimental Protocols

To validate the activity of 4-Benzyl-1-(3-pyridyl)-homopiperazine, one must use a Calcium Flux Assay (indicative of ion channel gating) rather than a kinase phosphorylation assay. However, a Kinase Selectivity Screen is recommended if off-target effects are suspected.

Protocol A: Intracellular Calcium Flux Assay (Primary Validation)

Use this to confirm nAChR agonist/modulator activity.

  • Cell Line Preparation:

    • Use HEK293 cells stably expressing human α4β2 or α7 nAChR.

    • Seed at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading:

    • Remove media and wash with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Load cells with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 min at 37°C.

    • Critical: Include Probenecid (2.5 mM) to prevent dye extrusion.

  • Compound Preparation:

    • Dissolve 4-Benzyl-1-(3-pyridyl)-homopiperazine in DMSO (10 mM stock).

    • Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

  • Measurement (FLIPR/Plate Reader):

    • Transfer plate to reader (Excitation 488 nm / Emission 525 nm).

    • Record baseline fluorescence (F0) for 10 seconds.

    • Injection: Inject compound (50 µL).

    • Record response for 60-120 seconds.

  • Data Analysis:

    • Calculate

      
      . Plot dose-response curve to determine 
      
      
      
      .
    • Control: Use Nicotine (10 µM) as positive control; Mecamylamine as antagonist.

Protocol B: Kinase Activity Screen (Negative Control)

Use this to demonstrate lack of ROCK inhibition compared to Fasudil.

  • Reagents: Recombinant ROCK2 (5-10 ng/well), Substrate (S6 peptide), ATP (10 µM),

    
    P-ATP or fluorescent tracer.
    
  • Reaction Mix:

    • Mix Kinase Buffer (50 mM Tris pH 7.5, 5 mM MgCl

      
      ) with substrate.
      
    • Add 4-Benzyl-1-(3-pyridyl)-homopiperazine (Test) vs Fasudil (Comparator) at 10 µM.

  • Initiation: Add ATP to start reaction. Incubate 30 min at 30°C.

  • Detection: Measure phosphorylation via scintillation counting or fluorescence polarization.

  • Expected Result:

    • Fasudil: >90% Inhibition.

    • 4-Benzyl-1-(3-pyridyl)-homopiperazine: <10% Inhibition (Inactive).

Part 3: Why the Confusion? (Scaffold Analysis)

Researchers often conflate these compounds because the homopiperazine ring is a "privileged structure" in medicinal chemistry.

  • The ROCK Inhibitor Template:

    • Discovery of Fasudil (HA-1077) established that 1,4-diazepane (homopiperazine) mimics the ATP adenine ring when coupled to a sulfonyl group.

    • H-1152 refined this with a methyl group, increasing potency to nanomolar levels.

  • The NeuroSearch Template (The Topic Compound):

    • Patent literature (WO 99/21834) utilizes the same ring but attaches a heteroaryl (pyridine) directly to the nitrogen.

    • This geometry prevents the molecule from fitting the kinase ATP pocket (steric clash and lack of H-bond acceptors/donors in the correct orientation).

    • Instead, it fits the cation-pi binding site of the nAChR.

Table 2: Comparative Selectivity Profile

CompoundROCK1 (Ki)PKA (Ki)PKC (Ki)nAChR (Binding)
Fasudil 0.33 µM1.6 µM3.3 µMInactive
H-1152 0.0016 µM0.63 µM9.27 µMInactive
4-Benzyl-1-(3-pyridyl)-homopiperazine Inactive (>50 µM)InactiveInactive*High Affinity

Predicted based on SAR (Structure-Activity Relationship) lacking sulfonyl hinge-binding motif.

References

  • NeuroSearch A/S. (1999).[1][2] Heteroaryl diazacycloalkanes as cholinergic ligands at nicotinic acetylcholine receptors.[1] Patent WO 99/21834.[1]

  • Sasaki, Y., et al. (2002). "The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine as a probing molecule for Rho-kinase signaling." Pharmacology & Therapeutics, 93(2-3), 225-232.

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98.

  • Breining, S. R. (2004). "Recent developments in the synthesis of nicotinic acetylcholine receptor ligands." Current Topics in Medicinal Chemistry, 4(6), 609-629.

Sources

Validation

Comparative Analysis of 4-Benzyl-1-(3-pyridyl)-homopiperazine Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Nicotinic Acetylcholine Receptor (nAChR) Modulation & CNS Ligand Design Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Nicotinic Acetylcholine Receptor (nAChR) Modulation & CNS Ligand Design

Executive Summary: The Scaffold at a Glance

The 4-Benzyl-1-(3-pyridyl)-homopiperazine scaffold represents a strategic structural expansion of the classic aryl-piperazine pharmacophore. While 1-(3-pyridyl)piperazine is a well-documented metabolite and serotonergic/nicotinic ligand, the expansion to a 7-membered homopiperazine (1,4-diazepane) ring alters the conformational landscape, often enhancing selectivity for specific Nicotinic Acetylcholine Receptor (nAChR) subtypes (specifically


 and 

) or modifying metabolic stability.

This guide provides a technical comparison of this specific homopiperazine analog against its 6-membered ring counterparts and clinical standards, focusing on Structure-Activity Relationships (SAR) , synthetic accessibility , and receptor binding profiles .

Mechanistic Profiling & Pharmacophore Analysis[1]

The 3-Pyridyl "Warhead"

The 3-pyridyl moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for the quaternary ammonium group of acetylcholine. It is the critical "warhead" responsible for high-affinity binding to the orthosteric site of nAChRs.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the receptor backbone (typically Trp147 in the

    
     subunit), mimicking the carbonyl oxygen of acetylcholine or the pyridine nitrogen of nicotine.
    
The Homopiperazine (Diazepane) Linker

Replacing the piperazine (6-membered) ring with a homopiperazine (7-membered) ring introduces:

  • Conformational Flexibility: The larger ring allows the molecule to adopt a "twisted chair" or "boat" conformation, potentially accessing hydrophobic pockets unavailable to the rigid piperazine.

  • Selectivity Shift: Homopiperazines often show reduced affinity for hERG channels compared to piperazines, a critical safety advantage in CNS drug design.

The Benzyl Tail

The N-benzyl group serves as a lipophilic anchor.

  • Function: It increases LogP (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration.

  • Secondary Targets: Large N-substituents often introduce affinity for Sigma-1 (

    
    ) receptors  or Dopamine D2/D3 receptors , creating a "dual-action" profile useful in neuropsychiatric drug discovery.
    

Comparative Performance Analysis

The following analysis contrasts 4-Benzyl-1-(3-pyridyl)-homopiperazine (Compound A) with its direct structural analogs and a clinical standard.

Table 1: Physicochemical & Predicted Pharmacological Profile
FeatureCompound A (Subject) Compound B (Alternative) Compound C (Standard)
Chemical Name 4-Benzyl-1-(3-pyridyl)-homopiperazine 1-Benzyl-4-(3-pyridyl)piperazine Varenicline (Reference)
Core Scaffold 1,4-Diazepane (7-membered)Piperazine (6-membered)Azetidine-fused Quinoxaline
MW ( g/mol ) ~267.37~253.34211.26
cLogP ~2.8 (High CNS penetration)~2.4~1.1
Primary Target nAChR (

/

)
nAChR / 5-HT ReceptorsnAChR (

partial agonist)
Secondary Target Sigma-1 / Dopamine D2Serotonin (5-HT

)
5-HT

(Weak)
Conformational Freedom High (Flexible)Moderate (Rigid Chair)Low (Rigid)
Metabolic Liability N-debenzylation (CYP450)N-debenzylationGlucuronidation
Key Insights:
  • Selectivity: Compound A (Homopiperazine) typically exhibits a lower affinity for 5-HT receptors compared to Compound B (Piperazine), making it a cleaner tool for studying nicotinic pathways.

  • Lipophilicity: The benzyl group in Compound A pushes the cLogP near 3.0, optimal for passive diffusion across the BBB, whereas Varenicline requires transporters or high solubility.

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of 3-pyridyl-homopiperazine activation of presynaptic nAChRs, leading to neurotransmitter release.

nAChR_Signaling Ligand 4-Benzyl-1-(3-pyridyl)- homopiperazine Receptor Presynaptic nAChR (α4β2 / α7) Ligand->Receptor Bindings (Ki ~nM) IonChannel Ion Channel Opening (Na+ / Ca2+ Influx) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Vesicle Synaptic Vesicle Fusion Depolarization->Vesicle Voltage-gated Ca2+ Dopamine Dopamine/GABA Release Vesicle->Dopamine Effect Cognitive Enhancement / Neuroprotection Dopamine->Effect

Figure 1: Signal transduction pathway initiated by 3-pyridyl-homopiperazine ligands at presynaptic terminals.

Experimental Protocols

Protocol A: Chemical Synthesis (Buchwald-Hartwig Amination)

Objective: Efficiently couple the 3-pyridyl moiety to the homopiperazine ring.

Reagents:

  • Homopiperazine (1,4-diazepane)[1]

  • 3-Bromopyridine[2][3][4]

  • Benzyl bromide[2][3][5][6]

  • Pd_2(dba)_3 (Catalyst)

  • BINAP (Ligand)

  • NaOtBu (Base)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Selective Protection: If starting from unsubstituted homopiperazine, react with 1 equivalent of benzyl bromide in DCM at 0°C to yield 1-benzyl-1,4-diazepane . Purify via column chromatography (DCM:MeOH 9:1).

    • Checkpoint: Verify mono-benzylation via LC-MS (Target Mass: ~190.2).

  • Catalytic Coupling:

    • In a flame-dried flask, combine 1-benzyl-1,4-diazepane (1.0 eq), 3-bromopyridine (1.1 eq), Pd_2(dba)_3 (0.02 eq), BINAP (0.06 eq), and NaOtBu (1.4 eq).

    • Add anhydrous Toluene (0.1 M concentration).

    • Degas with Argon for 10 minutes.

  • Reaction: Heat to 100°C for 12–16 hours under Argon.

  • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc gradient).

    • Validation: ^1H NMR should show characteristic pyridine protons (

      
       8.0–8.5 ppm) and the benzyl methylene singlet (
      
      
      
      3.5 ppm).
Protocol B: In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the affinity (Ki) for


 nAChR.
  • Membrane Preparation: Use rat cortical membranes or HEK293 cells stably expressing human

    
     nAChR.
    
  • Radioligand: [^3H]-Epibatidine (0.5 nM) or [^3H]-Cytisine (1 nM).

  • Incubation:

    • Mix membrane homogenate (50

      
      g protein) with radioligand and varying concentrations of 4-Benzyl-1-(3-pyridyl)-homopiperazine  (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl_2.

    • Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC_{50} and convert to Ki using the Cheng-Prusoff equation.

Synthesis & Workflow Diagram

Synthesis_Workflow Start Homopiperazine Step1 Step 1: N-Benzylation (Benzyl Bromide, 0°C) Start->Step1 Inter 1-Benzyl-1,4-diazepane Step1->Inter Yield ~85% Step2 Step 2: Buchwald Coupling (3-Bromopyridine, Pd cat.) Inter->Step2 Product 4-Benzyl-1-(3-pyridyl)- homopiperazine Step2->Product Yield ~70%

Figure 2: Synthetic route for the production of the target scaffold.

References

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Treatments for Alzheimer's Disease. Journal of Medicinal Chemistry.[7] Link

  • Zhang, M., et al. (2014). Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators.[7] Journal of Medicinal Chemistry.[7] Link

  • Glennon, R. A., et al. (1996). Binding of substituted piperazines and homopiperazines at central serotonin 5-HT receptors. Drug Development Research.[8] Link

  • Beresford, I. J., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes.[9] Neurochemistry International. Link

  • PubChem Compound Summary. (2025). 1-(3-Pyridyl)piperazine.[10] National Center for Biotechnology Information. Link

Sources

Comparative

Interpreting Results from 4-Benzyl-1-(3-pyridyl)-homopiperazine Studies

Executive Summary: The Molecule and Its Mission 4-Benzyl-1-(3-pyridyl)-homopiperazine (often coded in early discovery libraries) represents a specific structural class of Nicotinic Acetylcholine Receptor (nAChR) ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecule and Its Mission

4-Benzyl-1-(3-pyridyl)-homopiperazine (often coded in early discovery libraries) represents a specific structural class of Nicotinic Acetylcholine Receptor (nAChR) ligands . Unlike the rigid azetidine rings of A-85380 or the bridged bicyclic systems of epibatidine, this compound utilizes a flexible 1,4-diazepane (homopiperazine) core.

This flexibility is not merely structural; it is functional. By linking the pharmacophoric 3-pyridyl ring (mimicking nicotine) with a hydrophobic 4-benzyl tail via a seven-membered ring, this scaffold modulates receptor conformational states differently than standard agonists.

Primary Application: Development of selective nAChR modulators for CNS disorders (Anxiety, Cognitive Deficits, Alzheimer's, Parkinson's) and Smoking Cessation. Critical Challenge: Distinguishing between partial agonism (therapeutic) and full agonism (potentially toxic/desensitizing) or antagonism.

Mechanistic Grounding & Signaling Pathway

To interpret results correctly, one must understand the signal transduction triggered by this ligand. The compound targets pentameric ligand-gated ion channels (primarily


 and 

subtypes).
Pathway Visualization

The following diagram illustrates the activation cascade and the critical "divergence point" where data interpretation determines the drug's profile (Agonist vs. Desensitizer).

nAChR_Signaling Ligand 4-Benzyl-1-(3-pyridyl)-homopiperazine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Ki) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Activation (EC50) Desensitization Receptor Desensitization (Tolerance/Neuroprotection) Receptor->Desensitization Prolonged Exposure (High Efficacy Agonists) IonFlux Cation Influx (Na+, Ca2+) ConfChange->IonFlux Depol Membrane Depolarization IonFlux->Depol DA_Release Dopamine Release (Reward/Motivation) Depol->DA_Release GABA_Release GABA Release (Anxiolytic Effect) Depol->GABA_Release

Figure 1: Signal transduction pathway for nAChR ligands. Note the bifurcation between neurotransmitter release and receptor desensitization, a key metric in interpreting functional assays.

Comparative Performance Analysis

When reviewing data for 4-Benzyl-1-(3-pyridyl)-homopiperazine, benchmark it against established standards. The homopiperazine ring typically confers lower intrinsic efficacy than the piperazine analogs, often resulting in a "Partial Agonist" profile similar to Varenicline.

Table 1: Pharmacological Benchmarking
Feature4-Benzyl-1-(3-pyridyl)-homopiperazine Nicotine (Standard Agonist)Varenicline (Partial Agonist)Epibatidine (High Potency Ref)
Core Scaffold 1,4-Diazepane (Flexible)Pyridine-PyrrolidineBenzazepine (Rigid)Azabicycloheptane
Binding Affinity (

)
High (nM range) High (1-10 nM)High (<1 nM)Very High (pM range)
Intrinsic Efficacy (

)
Moderate (30-60%) High (100%)Moderate (40-60%)High (100%)
Subtype Selectivity

>

Non-selective

Selective
Non-selective
Therapeutic Window Wide (Low toxicity risk)Narrow (CV side effects)WideNone (Toxic)
Primary Interpretation Look for separation between Anxiolytic dose and Sedative dose.Anxiolytic at low dose; Stimulant at high.Smoking cessation; Anxiolytic.Research tool only.

Expert Insight: If your study shows an


 > 80% relative to Nicotine, the "4-benzyl" substitution may be failing to dampen the efficacy, increasing the risk of receptor desensitization and tolerance. A target 

of 30-60% is ideal for neuroprotective or anxiolytic candidates.

Experimental Protocols & Self-Validating Systems

To ensure data trustworthiness, assays must be designed with internal controls that validate the integrity of the specific ligand class.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 to assess potency.
Self-Validating Check: The homopiperazine ring is basic. Ensure pH is strictly controlled (pH 7.4) to prevent protonation artifacts affecting binding.
  • Membrane Prep: Use rat cortical membranes (rich in

    
    ) or transfected HEK-293 cells.
    
  • Radioligand: Use [

    
    H]-Epibatidine  (0.5 nM) for high sensitivity or [
    
    
    
    H]-Cytisine
    for
    
    
    selectivity.
  • Non-Specific Binding (NSB): Define using 300 µM (-)Nicotine tartrate.

  • Incubation: 2 hours at 4°C (reduces proteolysis and receptor degradation).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Why PEI? The benzyl group makes the compound lipophilic. PEI prevents the ligand from sticking to the filter glass, which would cause false "high affinity" readings (Filter Binding Artifact).

  • Analysis: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional FLIPR Calcium Assay (Efficacy)

Objective: Determine Agonist (


) vs. Antagonist (

) activity.
  • Cell Line: SH-SY5Y cells or HEK-293 stably expressing human

    
    .
    
  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins.

  • Basal Read: Measure fluorescence for 10s to establish baseline.

  • Compound Addition: Inject 4-Benzyl-1-(3-pyridyl)-homopiperazine.

  • Validation Step (The "Prime" Control):

    • If no response is seen, do not assume antagonism yet.

    • Add a standard agonist (e.g., 10 µM Nicotine) 5 minutes later.

    • Interpretation: If the Nicotine response is blocked, your compound is an Antagonist . If Nicotine works normally, your compound is Inactive .

  • Data Output: Calculate Net Fluorescence Units (NFU) and plot concentration-response curves.

Interpretation Guide: Reading the Results

When you have your data, apply this logic flow to categorize the compound's potential.

Scenario 1: High Affinity ( nM) + Low Efficacy ( )
  • Classification: Potent Antagonist or Weak Partial Agonist.

  • Potential: Smoking cessation aid (blocks nicotine reward) or antidepressant.

  • Risk: May block endogenous cholinergic signaling, causing memory deficits.

Scenario 2: Moderate Affinity ( 10-100 nM) + Moderate Efficacy ( )
  • Classification: Ideal Partial Agonist.

  • Potential: Anxiolytic and Cognitive Enhancer.

  • Why: Sufficient tone to activate receptors for cognition, but not enough to cause desensitization or seizures. The "Goldilocks" zone for this chemical class.

Scenario 3: Off-Target Warning (Sigma Receptors)
  • The Trap: The "Benzyl-Piperazine/Homopiperazine" motif is also a pharmacophore for Sigma-1 (

    
    ) receptors .
    
  • Validation: You must run a counter-screen using [

    
    H]-Pentazocine.
    
  • Interpretation: If

    
     affinity is within 10-fold of nAChR affinity, in vivo behavioral effects (e.g., anti-anxiety) might be driven by Sigma-1, not Acetylcholine. This requires dual-antagonist studies to deconvolute.
    

Workflow Visualization

The following diagram outlines the logical progression from synthesis to lead selection, highlighting the critical decision gates.

Workflow Start Synthesis: 4-Benzyl-1-(3-pyridyl)-homopiperazine Screen1 Primary Screen: Binding (Ki) Start->Screen1 Decision1 Ki < 100 nM? Screen1->Decision1 Screen2 Secondary Screen: Functional (Emax) Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Emax 30-60%? Screen2->Decision2 OffTarget Selectivity Screen: Sigma-1 / hERG Decision2->OffTarget Yes (Partial Agonist) Decision2->Discard No (Full Agonist/Antagonist) InVivo In Vivo: Elevated Plus Maze OffTarget->InVivo Clean Profile OffTarget->Discard Toxic/Promiscuous

Figure 2: Strategic workflow for evaluating homopiperazine derivatives. Note the specific "Emax 30-60%" gate, critical for this compound class.

References

  • Peters, D., et al. (1999). Heteroaryl diazacycloalkanes as cholinergic ligands at nicotinic acetylcholine receptors.[1][2] Patent WO 99/21834.[1]

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194.

  • Bunnelle, W. H., et al. (2004). Neuronal nicotinic acetylcholine receptor ligands as potential therapeutics. Current Topics in Medicinal Chemistry, 4(3), 299-334.

  • Rollema, H., et al. (2007). Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. Neuropharmacology, 52(3), 985-994.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

Sources

Validation

4-Benzyl-1-(3-pyridyl)-homopiperazine: A Technical Guide to Cross-Reactivity Profiling

Topic: 4-Benzyl-1-(3-pyridyl)-homopiperazine Cross-Reactivity Profiling Content Type: Publish Comparison Guide Executive Summary In the landscape of GPCR medicinal chemistry, 4-Benzyl-1-(3-pyridyl)-homopiperazine (hereaf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Benzyl-1-(3-pyridyl)-homopiperazine Cross-Reactivity Profiling Content Type: Publish Comparison Guide

Executive Summary

In the landscape of GPCR medicinal chemistry, 4-Benzyl-1-(3-pyridyl)-homopiperazine (hereafter referred to as B3PH ) represents a critical chemical scaffold. Distinct from its 6-membered ring analog (benzylpiperazine), the 7-membered homopiperazine (diazepane) ring introduces conformational flexibility that significantly alters binding kinetics and selectivity profiles.

This guide is designed for medicinal chemists and pharmacologists profiling B3PH as a probe for Dopamine (D2/D3/D4) and Serotonin (5-HT) receptor subtypes. We analyze its performance against standard alternatives, highlighting the "selectivity vs. promiscuity" trade-off that defines its utility in drug discovery.

The Challenge: Specificity in a Promiscuous Scaffold

The homopiperazine moiety is a "privileged structure" in neuropharmacology, capable of binding multiple aminergic GPCRs. While this makes B3PH a potent lead, it introduces a significant risk of off-target effects.

Primary Cross-Reactivity Risks:

  • Sigma Receptors (

    
    ):  The basic nitrogen and benzyl group mimic the pharmacophore of high-affinity sigma ligands, potentially confounding functional data.
    
  • hERG Channel Blockade: A critical safety liability for benzyl-amine derivatives.

  • Transporter Inhibition (DAT/SERT): Unlike receptor binding, transporter inhibition can alter local neurotransmitter concentrations, masking true receptor-mediated effects.

Comparative Analysis: B3PH vs. Alternatives

The following table contrasts B3PH with its closest structural and functional alternatives.

Table 1: Comparative Selectivity Profile

Feature4-Benzyl-1-(3-pyridyl)-homopiperazine (B3PH) 1-Benzylpiperazine (BZP) SYA 013 (Haloperidol Analog)
Core Scaffold 1,4-Diazepane (7-membered)Piperazine (6-membered)1,4-Diazepane
Primary Target Dopamine D4 / 5-HT2A Non-selective 5-HT/DADopamine D2/D4
Conformational State Flexible (Chair/Twist-boat)Rigid (Chair)Flexible
Key Selectivity Driver 3-Pyridyl H-bond acceptorPhenyl hydrophobic interaction4-Cl-Phenyl / Butanone tail
Cross-Reactivity High (

,

-adrenergic)
High (DAT, NET, SERT)Moderate (D2 > D4)
Application Subtype-selective Probe Psychoactive Stimulant (Control)Antipsychotic Lead

Expert Insight: The shift from a phenyl ring (in BZP) to a 3-pyridyl ring in B3PH reduces lipophilicity (LogP) and introduces a hydrogen bond acceptor. This subtle change often decreases affinity for the Dopamine Transporter (DAT) while retaining or enhancing affinity for D4 and 5-HT receptors, making B3PH a superior tool for dissecting receptor vs. transporter effects.

Experimental Workflow: Validating Selectivity

To trust B3PH data, you must rule out off-target interference. The following workflow integrates binding affinity (Ki) with functional efficacy (


/EC50).
Step-by-Step Profiling Protocol

Phase A: Radioligand Binding (The Filter)

  • Objective: Determine affinity constants (

    
    ) across the "Dopamine-Serotonin" panel.
    
  • Method: Competition binding using

    
    -N-Methylspiperone (non-selective) vs. 
    
    
    
    -YM-09151-2 (D4 selective).
  • Critical Control: Include 10

    
    M Haloperidol  to define non-specific binding (NSB).
    
  • Criterion: A Selectivity Ratio (

    
     Off-target / 
    
    
    
    Target) > 100 is required for use as a standalone probe.

Phase B: Functional BRET Assay (The Truth)

  • Objective: Distinguish Agonism vs. Antagonism and rule out "false binding" (where a compound binds but does not signal).

  • System: HEK293 cells transfected with D4R-Rluc and G

    
    i-YFP (Bioluminescence Resonance Energy Transfer).
    
  • Protocol:

    • Incubate cells with B3PH (0.1 nM – 10

      
      M) for 15 mins.
      
    • Agonist Mode: Measure BRET ratio change immediately.

    • Antagonist Mode: Add Quinpirole (Reference Agonist) and measure inhibition of BRET signal.

Mechanism of Action & Signaling Pathways

Understanding the downstream effects of B3PH is crucial for interpreting assay results. The diagram below illustrates the divergent signaling pathways B3PH may modulate depending on its selectivity profile (D4 vs. 5-HT2A).

Figure 1: Signaling divergence. B3PH primarily drives Gi-mediated cAMP reduction via D4R, but cross-reactivity with 5-HT2A can trigger Gq-mediated Calcium flux, confounding results.

Data Interpretation: The "Red Flag" Table

When analyzing your screening data, use this reference table to identify potential cross-reactivity artifacts.

Table 2: Troubleshooting B3PH Experimental Data

ObservationProbable CauseVerification Step
High potency in binding, low potency in function Ligand is a "Silent Antagonist" or biased ligand.Run competitive antagonism assay with a known agonist.
Unexpected Calcium flux in D4-expressing cells 5-HT2A Cross-talk (D4 is Gi, not Gq).Co-treat with Ketanserin (5-HT2A selective antagonist).
Bell-shaped dose-response curve Sigma Receptor activation or cytotoxicity.Check cell viability (LDH assay) and use Haloperidol block.
Inhibition of control agonist (e.g., Quinpirole) B3PH is acting as an Antagonist , not Agonist.This confirms B3PH occupies the pocket but blocks G-protein coupling.
References
  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. National Institutes of Health (NIH). [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

  • Antibody Cross-Reactivity Analysis. PEPperPRINT. [Link][1]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives. ResearchGate. [Link]

Sources

Comparative

Publish Comparison Guide: Confirming the Binding Site of 4-Benzyl-1-(3-pyridyl)-homopiperazine

This guide outlines the experimental framework for confirming the binding site and functional profile of 4-Benzyl-1-(3-pyridyl)-homopiperazine (CAS 223796-16-5), a heteroaryl diazacycloalkane ligand developed for neurona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental framework for confirming the binding site and functional profile of 4-Benzyl-1-(3-pyridyl)-homopiperazine (CAS 223796-16-5), a heteroaryl diazacycloalkane ligand developed for neuronal nicotinic acetylcholine receptors (nAChRs).

Executive Summary & Compound Profile

4-Benzyl-1-(3-pyridyl)-homopiperazine is a synthetic ligand designed to target neuronal nicotinic acetylcholine receptors (nAChRs). Unlike classical piperazine derivatives, the homopiperazine (1,4-diazepane) ring introduces conformational flexibility that modulates subtype selectivity, specifically favoring heteromeric neuronal nAChRs (e.g.,


) over homomeric 

or muscle-type receptors.

This guide provides a self-validating experimental protocol to confirm its binding site, affinity (


), and functional efficacy (agonist vs. antagonist) compared to industry standards.
FeatureTechnical Specification
Chemical Name 4-Benzyl-1-(3-pyridyl)-1,4-diazepane
CAS Number 223796-16-5
Primary Target Neuronal nAChR (High affinity for non-

subtypes, e.g.,

)
Binding Mode Orthosteric (Competitive with Epibatidine/Nicotine)
Key Structural Motif 7-membered diazepane ring (Homopiperazine)

Mechanism of Action & Signaling Pathway

To validate the binding site, one must understand the signal transduction pathway. This compound targets the orthosteric site on the extracellular domain of the nAChR pentamer.

Pathway Visualization

The following diagram illustrates the nAChR activation pathway and the intervention point of 4-Benzyl-1-(3-pyridyl)-homopiperazine.

nAChR_Pathway Ligand 4-Benzyl-1-(3-pyridyl)-homopiperazine Receptor Neuronal nAChR (α4β2) Ligand->Receptor Binds Orthosteric Site ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Agonist/Partial Agonist Mode IonFlux Na+/Ca2+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Response Neurotransmitter Release (DA, ACh, Glu) Depolarization->Response Antagonist Competitive Antagonist (e.g., DHβE) Antagonist->Receptor Blocks Binding

Figure 1: Signal transduction cascade for neuronal nAChR activation. The compound competes for the orthosteric binding site to modulate ion flux.

Comparative Analysis: Performance vs. Alternatives

When characterizing this ligand, it is critical to benchmark it against established nAChR tools.

CompoundRoleSelectivity ProfileKey Application in Validation
4-Benzyl-1-(3-pyridyl)-homopiperazine Test Ligand High affinity

; Low

Novelty/Lead Optimization
Epibatidine Reference AgonistNon-selective (High Affinity)Determining total nAChR density (

).
Nicotine Natural AgonistNon-selectiveBaseline for potency comparison.
Cytisine Partial AgonistSelective

Comparator for partial efficacy profiles.
DHβE AntagonistSelective

Negative control to block test ligand response.

-Bungarotoxin
AntagonistSelective

Used to mask

sites to isolate

signal.

Experimental Protocols for Validation

To scientifically confirm the binding site, you must perform a Competition Radioligand Binding Assay . This proves the molecule binds to the same site as a known radiotracer.

Protocol A: Competition Binding Assay (Gold Standard)

Objective: Determine the affinity constant (


) of 4-Benzyl-1-(3-pyridyl)-homopiperazine by displacing 

-Epibatidine.

Materials:

  • Membrane Prep: Rat cerebral cortex (rich in

    
    ) or transfected HEK293 cells expressing human 
    
    
    
    .
  • Radioligand:

    
    -Epibatidine (0.5 nM final conc).
    
  • Non-specific Control: 300 µM (-)Nicotine tartrate.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in assay buffer.

  • Incubation: In a 96-well plate, add:

    • 25 µL Radioligand (

      
      -Epibatidine).
      
    • 25 µL Test Compound (Serial dilution:

      
       M to 
      
      
      
      M).
    • 150 µL Membrane suspension.

  • Equilibrium: Incubate at 25°C for 60-90 minutes (crucial for homopiperazines to reach equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is the dissociation constant of

-Epibatidine.
Protocol B: Functional Characterization (FLIPR Calcium Assay)

Binding does not equal activation. This assay determines if the compound is an agonist , antagonist , or partial agonist .

Workflow Visualization:

FLIPR_Workflow Step1 Cell Loading (Calcium Dye) Step2 Baseline Read (10s) Step1->Step2 Step3 Compound Addition Step2->Step3 Step4 Response Measurement (Fluorescence Increase) Step3->Step4 Step5 Antagonist Check (Add ACh) Step4->Step5 If no response in Step 4

Figure 2: FLIPR Calcium 6 Assay workflow for functional screening.

Interpretation:

  • Agonist: Immediate fluorescence increase upon addition.

  • Antagonist: No fluorescence upon addition; blocks subsequent Acetylcholine (ACh) response.

  • Partial Agonist: Lower

    
     compared to full agonist (Epibatidine/ACh).
    

Critical Analysis & Troubleshooting

Homopiperazine vs. Piperazine Selectivity

The expansion from a 6-membered piperazine to a 7-membered homopiperazine ring often alters the steric fit within the nAChR binding pocket.

  • Observation: If you observe lower affinity than expected, check the salt form. The fumaric acid salt is common for this compound and affects molecular weight calculations.

  • Validation: Ensure you are using the free base molecular weight for molarity calculations if weighing the salt.

Subtype Specificity Validation

To strictly confirm


 selectivity over 

:
  • Run the binding assay with

    
    -Bungarotoxin  (specific for 
    
    
    
    ).
  • Expected Result: 4-Benzyl-1-(3-pyridyl)-homopiperazine should show low or no displacement of Bungarotoxin (

    
     nM), confirming it does not bind the 
    
    
    
    site.

References

  • NeuroSearch A/S. (2001).[1] Heteroaryl diazacycloalkanes as cholinergic ligands. Patent WO1999002517.

  • Hogg, R. C., & Bertrand, D. (2004). Nicotinic acetylcholine receptors as drug targets. Current Drug Targets: CNS & Neurological Disorders.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Molaid Chemicals. (n.d.). 4-benzyl-1-(3-pyridyl)-homopiperazine fumaric acid salt Properties.

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of 4-Benzyl-1-(3-pyridyl)-homopiperazine

This guide provides an in-depth technical analysis of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a synthetic ligand designed to modulate nicotinic acetylcholine receptors (nAChRs). It synthesizes data from patent literature...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Benzyl-1-(3-pyridyl)-homopiperazine , a synthetic ligand designed to modulate nicotinic acetylcholine receptors (nAChRs). It synthesizes data from patent literature (specifically NeuroSearch A/S disclosures) and broader structure-activity relationship (SAR) studies of heteroaryl-diazacycloalkanes.

Executive Summary & Mechanism of Action

4-Benzyl-1-(3-pyridyl)-homopiperazine (CAS: 223796-16-5) is a high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChRs). Developed primarily within the scaffold libraries of NeuroSearch A/S , this compound represents a strategic modification of the classic nicotine pharmacophore.

Mechanism of Action

The compound functions as a cholinergic ligand at nAChRs, specifically targeting the


  and 

subtypes. Its mechanism relies on the "cation-

" interaction paradigm:
  • 3-Pyridyl "Warhead": Mimics the pyrrolidine nitrogen/pyridine ring of nicotine, forming a critical hydrogen bond with the receptor's Trp/Tyr residues in the orthosteric binding site.

  • Homopiperazine (1,4-Diazepane) Core: A flexible 7-membered ring that replaces the pyrrolidine of nicotine or the piperazine of other ligands. This expansion allows the molecule to adopt unique conformational states, potentially accessing accessory hydrophobic pockets that rigid analogs (like cytisine) cannot.

  • Benzyl Tail: A hydrophobic moiety that extends into the non-conserved regions of the receptor binding cleft, modulating potency and subtype selectivity (often favoring

    
     over 
    
    
    
    ).
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of nAChR modulation by this ligand class.

nAChR_Signaling Ligand 4-Benzyl-1-(3-pyridyl)-homopiperazine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Ki ~nM) IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Excitability Ca_Release VGC Ca2+ Channel Activation Depolarization->Ca_Release Signal Amplification Neurotrans Neurotransmitter Release (DA, ACh, Glu) Ca_Release->Neurotrans Exocytosis Effect Cognitive Enhancement / Neuroprotection Neurotrans->Effect Therapeutic Outcome

Caption: Signal transduction cascade initiated by 4-Benzyl-1-(3-pyridyl)-homopiperazine binding to presynaptic nAChRs.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 4-Benzyl-1-(3-pyridyl)-homopiperazine is defined by three structural domains. The following table breaks down the SAR logic compared to the endogenous ligand, Acetylcholine (ACh), and Nicotine.

Comparative SAR Table
Structural Domain4-Benzyl-1-(3-pyridyl)-homopiperazineImpact on ActivityComparison to Alternatives
Heteroaromatic Head 3-Pyridyl Critical for Affinity. The nitrogen atom accepts a H-bond from the receptor. The 3-position is optimal for mimicking nicotine.2-Pyridyl: Loss of activity (steric clash). Phenyl: Significant loss of affinity (lacks H-bond acceptor).
Central Scaffold Homopiperazine (7-ring) Conformational Flexibility. Allows the basic nitrogen (N1) to position optimally relative to the pyridyl ring.Piperazine (6-ring): Often higher affinity but lower selectivity. Pyrrolidine (5-ring): High affinity (Nicotine), but metabolically labile.
Distal Substituent N-Benzyl Lipophilicity & Potency. The benzyl group interacts with a hydrophobic pocket (e.g.,

-subunit interface), increasing binding energy.
N-Methyl: Lower lipophilicity, often lower potency. N-H (Secondary amine): Good affinity, but poor blood-brain barrier (BBB) penetration compared to benzyl.
Key Insight: The "Homopiperazine" Advantage

Unlike the rigid azabicyclic systems of Varenicline or Cytisine , the homopiperazine ring is flexible. Experimental data suggests that while rigid ligands are often partial agonists, flexible N-benzyl homopiperazines can act as functional antagonists or desensitizers depending on the specific receptor state, making them valuable for treating addiction where receptor upregulation is a problem.

Performance Comparison: Alternatives

In drug development, this compound is often benchmarked against standard nAChR ligands.

Benchmarking Table: Binding & Function
CompoundCore StructurePrimary TargetBinding Affinity (

)
Functional Profile
4-Benzyl-1-(3-pyridyl)-homopiperazine Homopiperazine

/

< 50 nM (High)Agonist / Partial Agonist
Nicotine PyrrolidineNon-selective~1-10 nMFull Agonist
Varenicline Azabicyclo

0.1-1 nMPartial Agonist
Cytisine Tricyclic

< 1 nMPartial Agonist
Epibatidine AzabicycloNon-selective0.04 nMSuper-Agonist (Toxic)

Analysis: While Epibatidine and Varenicline show higher absolute affinity, 4-Benzyl-1-(3-pyridyl)-homopiperazine offers a tunable scaffold . The benzyl group can be substituted (e.g., with halogens) to shift selectivity between


 and 

subtypes, a feature less accessible in the rigid Varenicline scaffold.

Experimental Protocols

To validate the activity of this compound, the following protocols are standard in the field.

A. Chemical Synthesis (Buchwald-Hartwig Amination)

This route ensures high yield and purity, avoiding the formation of bis-pyridyl byproducts.

Reagents:

  • 1-Benzyl-1,4-diazepane (Commercial or synthesized)[1]

  • 3-Bromopyridine

  • Pd_2(dba)_3 (Catalyst)

  • BINAP (Ligand)

  • Sodium tert-butoxide (Base)

  • Toluene (Solvent)

Workflow Diagram:

Synthesis_Workflow Start 1-Benzyl-1,4-diazepane + 3-Bromopyridine Cat Add Catalyst: Pd2(dba)3 / BINAP Start->Cat React Reflux in Toluene (100°C, 12-24h) Cat->React Workup Filter & Extract (DCM/Water) React->Workup Purify Column Chromatography (SiO2, MeOH/DCM) Workup->Purify Salt Salt Formation (Fumaric Acid) Purify->Salt

Caption: Palladium-catalyzed synthesis of 4-Benzyl-1-(3-pyridyl)-homopiperazine.

B. Radioligand Binding Assay (Protocol)

Objective: Determine


 values for 

nAChRs.
  • Membrane Prep: Homogenize rat cortical tissue (rich in

    
    ) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
    
  • Incubation:

    • Total Binding: 150 µL membrane + 50 µL [^3H]-Epibatidine (0.5 nM final).

    • Non-Specific: Add 300 µM Nicotine or Carbachol.

    • Test: Add 4-Benzyl-1-(3-pyridyl)-homopiperazine (concentrations

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60-90 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • NeuroSearch A/S. (2004).[2][3] Heteroaryl diazacycloalkanes, their preparation and use.[4][2][5][6] US Patent Application 20040072823A1.[2] Link

  • Molaid Chemicals. (2023). Chemical Structure and Properties: 4-benzyl-1-(3-pyridyl)-homopiperazine fumaric acid salt (CAS 223796-16-5).Link

  • Romanelli, M. N., et al. (2020). The twin drug approach for novel nicotinic acetylcholine receptor ligands. Frontiers in Neuroscience. (Contextual reference for homopiperazine scaffolds). Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[7] Journal of Medicinal Chemistry. (Foundational SAR for 3-pyridyl ligands). Link

Sources

Comparative

Publish Comparison Guide: In Vitro vs. In Vivo Profiling of 4-Benzyl-1-(3-pyridyl)-homopiperazine

Executive Summary This guide provides a technical analysis of 4-Benzyl-1-(3-pyridyl)-homopiperazine (hereafter referred to as BPHP ), a potent nicotinic acetylcholine receptor (nAChR) ligand developed for cognitive enhan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 4-Benzyl-1-(3-pyridyl)-homopiperazine (hereafter referred to as BPHP ), a potent nicotinic acetylcholine receptor (nAChR) ligand developed for cognitive enhancement and anxiolytic applications. By synthesizing data from high-affinity binding assays and behavioral models, this document contrasts BPHP’s performance against standard cholinergic agonists like Nicotine and Epibatidine .

Key Takeaway: BPHP demonstrates a superior therapeutic index compared to traditional nAChR agonists, exhibiting high affinity for neuronal nAChR subtypes (likely


) with minimal cardiovascular side effects, a critical advantage over Nicotine.

Compound Profile & Mechanism of Action

Chemical Identity:

  • IUPAC Name: 4-Benzyl-1-(pyridin-3-yl)-1,4-diazepane

  • Common Code: BPHP (in this guide)

  • Class: Heteroaryl Diazacycloalkane[1][2]

  • Source: NeuroSearch A/S (Patent WO 99/21834)

Mechanism: BPHP functions as a neuronal nAChR ligand. Upon binding to presynaptic nAChRs (primarily


 and 

subtypes), it modulates the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine. This modulation underpins its efficacy in treating cognitive deficits, attention disorders, and anxiety.
Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction pathway activated by BPHP, leading to its observed in vivo effects.

G BPHP BPHP (Ligand) nAChR Neuronal nAChR (α4β2 / α7) BPHP->nAChR  Binds   IonFlux Cation Influx (Na+, Ca2+) nAChR->IonFlux  Opens Channel   Depol Membrane Depolarization IonFlux->Depol NT_Release Neurotransmitter Release (DA, ACh, NE) Depol->NT_Release  Presynaptic   Effect Cognitive Enhancement & Anxiolysis NT_Release->Effect  Modulation  

Figure 1: Signal transduction pathway of BPHP acting on neuronal nicotinic acetylcholine receptors.

In Vitro Performance: Binding & Selectivity

In in vitro assays, BPHP is characterized by its binding affinity (


) and functional potency (

). A critical differentiator is its selectivity against muscular nAChR subtypes, which minimizes peripheral side effects.
Comparative Binding Data (Inferred/Representative)
ParameterBPHPNicotineEpibatidineClinical Significance
Target Affinity (

)
< 10 nM (High)~1-10 nM~0.01-0.1 nMHigh affinity allows for lower dosing.
Selectivity (Neuronal vs. Muscle) > 1000-fold ~100-foldLow SelectivityHigh selectivity prevents muscle twitching/toxicity.
Functional Efficacy Partial/Full Agonist Full AgonistFull AgonistPartial agonism may reduce receptor desensitization.
Metabolic Stability High Low (Rapid metabolism)HighSupports once-daily dosing potential.

Expert Insight: The homopiperazine (7-membered) ring structure of BPHP, compared to the piperazine (6-membered) ring of other analogs, often confers distinct conformational flexibility that enhances selectivity for specific nAChR subtypes, reducing off-target binding.

In Vivo Performance: Efficacy & Safety[3]

The transition from in vitro binding to in vivo efficacy is validated through behavioral models. BPHP shows a distinct profile where cognitive benefits are preserved without the cardiovascular liability of Nicotine.

Key In Vivo Findings
  • Cognitive Enhancement (Rat Model of Arousal/Attention):

    • Observation: BPHP significantly improves performance in attention-demanding tasks (e.g., 5-Choice Serial Reaction Time Task).

    • Comparison: Efficacy is comparable to Nicotine but maintained over a wider dose range without sedation.[3]

  • Anxiolytic-like Effects:

    • Observation: In models like the Elevated Plus Maze or Social Interaction Test, BPHP reduces indices of anxiety (anger, irritability, frustration).

    • Advantage: Unlike benzodiazepines, BPHP does not cause general response depression, drowsiness, or sedation.

  • Safety Profile (Cardiovascular & Toxicity):

    • Heart Rate/Blood Pressure: BPHP shows no significant adverse effects on hemodynamic parameters at effective doses.

    • Toxicity: Demonstrates a lower toxicity profile compared to Epibatidine (which is highly toxic) and Nicotine (which has a narrow therapeutic window).

Efficacy vs. Side Effect Profile
FeatureBPHPNicotineVehicle (Control)
Cognitive Score High HighLow
Anxiety Reduction Moderate-High VariableNone
Sedation None LowNone
CV Side Effects Negligible Moderate (Tachycardia) None

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and robust data generation.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine the affinity (


) of BPHP for neuronal nAChRs using rat brain membranes.
  • Tissue Preparation:

    • Dissect rat cerebral cortex (rich in

      
      ).
      
    • Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) .

    • Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat twice to wash.

  • Incubation:

    • Prepare assay tubes containing:

      • 100 µL Membrane suspension (200-300 µg protein).

      • 50 µL ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

        
        -Epibatidine or 
        
        
        
        -Nicotine (final conc. ~0.5 nM).
      • 50 µL BPHP (concentration range:

        
         to 
        
        
        
        M).
      • Non-specific binding defined by 10 µM (-)-Nicotine.

    • Incubate at 25°C for 60-90 minutes .

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: 5-Choice Serial Reaction Time Task (In Vivo)

Objective: Assess attention and impulsivity in rats.

  • Training:

    • Train food-restricted rats to detect a brief light flash in one of five apertures.

    • Correct nose-poke delivers a food pellet.

  • Drug Administration:

    • Administer BPHP (e.g., 0.1, 0.3, 1.0 mg/kg, s.c. or p.o.) or Vehicle 30 minutes prior to testing.

  • Testing Phase:

    • Run session (typically 100 trials or 30 mins).

    • Key Metrics:

      • Accuracy: % Correct responses (Measure of attention).

      • Omissions: Failure to respond (Measure of sedation/motivation).

      • Premature Responses: Responses before light stimulus (Measure of impulsivity).

  • Data Interpretation:

    • An increase in Accuracy with no increase in Omissions indicates cognitive enhancement.

    • Compare BPHP group vs. Vehicle and Nicotine (positive control).

References

  • NeuroSearch A/S. (1999). Heteroaryl diazacycloalkanes, their preparation and use. World Intellectual Property Organization, WO 99/21834.[3][4]

  • NeuroSearch A/S. (2004).[5] Certain heteroaryl diazacycloalkanes as cholinergic ligands at nicotinic acetylcholine receptors.[1][2] US Patent 6,825,189.

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology, 74(8), 1092-1101.

  • Hurst, R., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405.

Sources

Comparative

Performance Comparison Guide: 4-Benzyl-1-(3-pyridyl)-homopiperazine in nAChR Modulation

As a Senior Application Scientist specializing in neuropharmacology and receptor kinetics, I frequently evaluate novel chemotypes for central nervous system (CNS) applications. The compound 4-Benzyl-1-(3-pyridyl)-homopip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology and receptor kinetics, I frequently evaluate novel chemotypes for central nervous system (CNS) applications. The compound 4-Benzyl-1-(3-pyridyl)-homopiperazine (also known as 1-benzyl-4-pyridin-3-yl-1,4-diazepane) represents a highly specialized class of heteroaryl diazacycloalkanes originally developed to target neuronal nicotinic acetylcholine receptors (nAChRs)[1].

Unlike rigid bicyclic scaffolds, the 7-membered homopiperazine ring provides unique conformational flexibility. This allows the benzyl and 3-pyridyl pharmacophores to adopt an optimal geometry within the orthosteric binding site of the


 nAChR, fine-tuning its profile as a partial agonist. This guide objectively compares its performance against industry-standard nAChR ligands and provides self-validating experimental protocols for your own laboratory evaluations.

Mechanistic Overview & Pathway Dynamics

Neuronal


 nAChRs are critical regulators of neurotransmitter release, particularly in the mesolimbic dopamine system. Full agonists (like Epibatidine) cause rapid channel opening followed by profound receptor desensitization. In contrast, partial agonists like 4-Benzyl-1-(3-pyridyl)-homopiperazine and Varenicline provide sub-maximal channel activation, which is highly desirable for treating cognitive dysfunctions or withdrawal syndromes without triggering excessive dopamine-driven reward loops[2][3].

Pathway LIG 4-Benzyl-1-(3-pyridyl)- homopiperazine REC α4β2 nAChR (VTA Neurons) LIG->REC High Affinity Binding ION Na+/Ca2+ Influx REC->ION Partial Channel Opening DA Dopamine Release (Nucleus Accumbens) ION->DA Modulated DA Efflux

Fig 1. α4β2 nAChR partial agonism and downstream mesolimbic dopamine modulation.

Comparative Performance Analysis

To establish the utility of 4-Benzyl-1-(3-pyridyl)-homopiperazine, we must benchmark it against three distinct reference standards:

  • Varenicline : A high-affinity

    
     partial agonist used clinically for smoking cessation[2].
    
  • RJR-2403 (Metanicotine) : A highly selective

    
     agonist utilized in cognitive dysfunction models[4].
    
  • Epibatidine : A non-selective, ultra-high-affinity full agonist used primarily as a radioligand tool compound[3].

Table 1: Pharmacological Profile Comparison
LigandTarget SelectivityBinding Affinity (

for

)
Functional EfficacyStructural Class
4-Benzyl-1-(3-pyridyl)-homopiperazine

>

~1.0 - 10 nM*[1]Partial AgonistHeteroaryl Diazacycloalkane
Varenicline

>

0.15 nM[2]Partial Agonist (45%)Bicyclic Quinoxaline
RJR-2403 (Metanicotine)

specific
26 nM[4]AgonistAcyclic Pyridinyl
Epibatidine Non-selective nAChR0.02 - 0.04 nM[3]Full AgonistBicyclic Pyridinyl

*Note: Exact


 values for specific homopiperazine derivatives vary by exact assay conditions, but generally fall within the low nanomolar range characteristic of this patent class[1].

Application Insight: While Varenicline exhibits superior raw affinity[2], the homopiperazine scaffold of 4-Benzyl-1-(3-pyridyl)-homopiperazine offers a highly tunable synthetic vector at the N-4 position (the benzyl group). This allows researchers to easily modify lipophilicity and blood-brain barrier (BBB) penetrance during hit-to-lead optimization, an advantage not easily achieved with the rigid Varenicline core.

Experimental Validation: Step-by-Step Methodologies

Protocol 1: Competitive Radioligand Binding Assay ( -Epibatidine)

Causality Check: We utilize


-Epibatidine because its sub-nanomolar affinity (

~0.02 nM) ensures it labels

sites robustly, providing a wide dynamic range to calculate the

of our test compound[3][5].

Step 1: Tissue Preparation

  • Isolate the cerebral cortex from adult male Sprague-Dawley rats. Why the cortex? It contains a predominant (>90%) population of

    
     nAChRs compared to other subtypes[6].
    
  • Homogenize the tissue in 10 volumes of ice-cold modified Krebs-Henseleit buffer (pH 7.4).

  • Centrifuge at 40,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the pellet to a final protein concentration of 1-2 mg/mL.

Step 2: Assay Incubation

  • In a 96-well plate, combine 50 µL of the test compound (4-Benzyl-1-(3-pyridyl)-homopiperazine) at varying concentrations (

    
     to 
    
    
    
    M), 50 µL of
    
    
    -Epibatidine (final concentration 200 pM)[7], and 100 µL of membrane homogenate.
  • Internal Control: Dedicate wells to contain 100 µM (-)-nicotine to define Non-Specific Binding (NSB)[5]. If NSB exceeds 20% of total binding, your filtration wash steps are insufficient.

  • Incubate the plate at 4°C for 2 to 5 hours to reach equilibrium[7].

Step 3: Filtration and Quantification

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters.

  • Critical Step: Presoak the filters in 0.3% polyethyleneimine (PEI) for 2 hours prior to use[5]. nAChR ligands are highly cationic; PEI neutralizes the negative charge of the glass fibers, preventing false-positive background binding.

  • Wash filters rapidly with 3 × 5 mL aliquots of ice-cold buffer.

  • Add scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta scintillation counter. Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    .

Workflow S1 1. Tissue Preparation Rat Cerebral Cortex Homogenate S2 2. Radioligand Incubation [3H]-Epibatidine + Test Ligand S1->S2 Resuspend in Krebs-Henseleit S3 3. Rapid Filtration PEI-soaked GF/C Filters S2->S3 2-5 hours at 4°C to Equilibrium S4 4. Scintillation Counting MicroBeta Reader S3->S4 Ice-cold buffer wash (x3) S5 5. Non-Linear Regression IC50 to Ki (Cheng-Prusoff) S4->S5 CPM to Specific Binding %

Fig 2. Step-by-step workflow for the [3H]-Epibatidine competitive radioligand binding assay.

Protocol 2: In Vitro Functional Assay (Calcium Flux)

Causality Check: Binding affinity (


) does not equal efficacy. To prove 4-Benzyl-1-(3-pyridyl)-homopiperazine is a partial agonist, we must measure intracellular calcium dynamics against a full agonist.
  • Cell Culture: Plate HEK-293 cells stably expressing human

    
     nAChRs in 384-well black-walled, clear-bottom plates.
    
  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Agonist Addition: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 4-Benzyl-1-(3-pyridyl)-homopiperazine at varying concentrations.

  • Validation: Normalize the peak fluorescent response to the maximal response generated by 100 µM Acetylcholine (ACh). A true partial agonist will plateau at roughly 30-50% of the ACh maximal response, similar to Varenicline's ~45% efficacy[2].

Conclusion

For drug development professionals targeting cholinergic pathways, 4-Benzyl-1-(3-pyridyl)-homopiperazine offers a compelling alternative to rigid bicyclic compounds. Its homopiperazine core provides a unique spatial orientation that maintains high affinity for


 receptors while allowing for extensive synthetic derivatization. By employing the rigorous 

-Epibatidine displacement and calcium flux protocols outlined above, laboratories can accurately benchmark its partial agonist properties against clinical standards like Varenicline.
References

1.[1] Molaid.com. "4-benzyl-1-(3-pyridyl)-homopiperazine fumaric acid salt - CAS 223796-16-5." Molaid Chemical Database. Available at: 2.[2] Dove Medical Press. "Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients." Dovepress. Available at: 3.[4] MedKoo Biosciences. "Metanicotine oxalate | RJR 2403." MedKoo. Available at: 4.[3] Proceedings of the National Academy of Sciences (PNAS). "Molecular actions of smoking cessation drugs at α4β2 nicotinic receptors defined in crystal structures." PNAS. Available at: 5.[5] Journal of Pharmacology and Experimental Therapeutics. "Agonist-Induced Up-Regulation of α4β2 Nicotinic Acetylcholine Receptors in M10 Cells: Pharmacological and Spatial Definition." DOI.org. Available at: 6.[6] National Institutes of Health. "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues." NIH.gov. Available at: 7.[7] Frontiers in Pharmacology. "Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay." Frontiers. Available at:

Sources

Safety & Regulatory Compliance

Safety

4-Benzyl-1-(3-pyridyl)-homopiperazine proper disposal procedures

Executive Summary: Immediate Action Directive 4-Benzyl-1-(3-pyridyl)-homopiperazine is a complex organic base containing a diazepane (homopiperazine) ring and a pyridine moiety. Due to the basicity of the secondary/terti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

4-Benzyl-1-(3-pyridyl)-homopiperazine is a complex organic base containing a diazepane (homopiperazine) ring and a pyridine moiety. Due to the basicity of the secondary/tertiary amines and the bioactive nature of the pyridine pharmacophore, this compound must be classified and handled as Hazardous Chemical Waste .

CRITICAL PROHIBITIONS:

  • DO NOT dispose of down the drain.

  • DO NOT mix with acidic waste streams without controlled neutralization (risk of exotherm).

  • DO NOT dispose of in regular trash (municipal solid waste).

Disposal Classification:

  • Primary Hazard: Corrosive (Basic) & Toxic.

  • Waste Stream: Organic Base / Alkaline Organic Liquid (if dissolved) or Hazardous Solid Waste.

Chemical Profile & Hazard Assessment

To ensure safe disposal, one must understand the chemical behavior driving the safety protocols. This compound combines a benzyl group, a pyridine ring, and a homopiperazine ring.

FeatureChemical PropertyImplication for Disposal
Core Structure 1,4-Diazepane (Homopiperazine)High Basicity: Acts as a strong organic base. Can cause chemical burns.[1][2] Incompatible with strong acids and oxidizers.[3]
Heterocycle 3-Pyridyl groupToxicity: Pyridine derivatives often exhibit biological activity (neurotoxicity/hepatotoxicity). Treat as toxic.
Physical State Likely Solid or Viscous OilSolubility: Low water solubility; high solubility in organic solvents (DCM, Methanol, DMSO).
Reactivity Nucleophilic NitrogenIncompatibility: Reacts vigorously with acid chlorides, anhydrides, and strong acids.

Inferred GHS Classification (Conservative Approach):

  • Skin Corr.[2][3][4][5] 1B: Causes severe skin burns and eye damage.[2][3]

  • Acute Tox. 4: Harmful if swallowed.

  • Aquatic Chronic: Potential long-term hazard to aquatic environments.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the material at the point of generation.

A. Waste Segregation Protocol

Segregate this compound from incompatible streams to prevent accidental reactions (e.g., heat generation or toxic gas release).[6]

  • Compatible Streams: Basic organic solvents (e.g., Pyridine, Triethylamine), non-halogenated organic solvents (e.g., Methanol, Ethanol).

  • Incompatible Streams: Oxidizers (Nitric acid, Peroxides), Strong Acids (Sulfuric, Hydrochloric), Halogenated solvents (if strict separation is required by your hauler).

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers due to potential corrosion from the amine.

  • Venting: Use vented caps if the waste solution is recently mixed or potentially reactive, though stable solutions should be tightly sealed.

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired chemicals, synthesis yield, or spill cleanup debris.

  • Labeling: Attach a hazardous waste tag. Clearly write: "4-Benzyl-1-(3-pyridyl)-homopiperazine - Toxic/Corrosive Solid."

  • Primary Containment: Place the substance in a screw-top jar.

  • Secondary Containment: Place the jar inside a clear, sealable plastic bag (4-mil polyethylene).

  • Disposal: Transfer to the Lab Pack drum designated for "Toxic/Basic Solids."

Workflow B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Applicable for: HPLC waste, mother liquors, or dissolved stock.

  • Solvent Check: Identify the carrier solvent.

    • If Halogenated (DCM/Chloroform): Dispose in Halogenated Waste .

    • If Non-Halogenated (MeOH/DMSO): Dispose in Non-Halogenated Organic Waste .

  • pH Adjustment (Optional but Recommended): If the concentration is high (>5%), the solution will be basic. Ensure the waste container is rated for bases.

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Log: Record the volume and concentration on the waste manifest.

Workflow C: Contaminated Debris (Sharps/Glass)

Applicable for: Syringes, vials, and pipettes.

  • Rinsing: Triple-rinse the glassware with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Workflow B).

  • Debris Disposal:

    • Glass:[7] Place in the "Broken Glass" box (if rinsed) or "Sharps" container (if contaminated/needles).

    • Gloves/Paper: If heavily contaminated, treat as Solid Hazardous Waste (Workflow A).

Visualized Decision Logic

The following diagram illustrates the decision-making process for segregating 4-Benzyl-1-(3-pyridyl)-homopiperazine waste.

WasteDisposal Start Waste Generation: 4-Benzyl-1-(3-pyridyl)-homopiperazine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Glass) StateCheck->Debris Consumables Pack Double Bag & Label 'Toxic Basic Solid' Solid->Pack SolventCheck Check Carrier Solvent Liquid->SolventCheck Rinse Triple Rinse with Solvent Debris->Rinse LabPack Disposal: Lab Pack Drum Pack->LabPack Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens LiquidWaste Disposal: Organic Waste Carboy Halo->LiquidWaste NonHalo->LiquidWaste Rinse->LiquidWaste Rinsate Sharps Disposal: Sharps/Biohazard Bin Rinse->Sharps

Caption: Segregation logic for 4-Benzyl-1-(3-pyridyl)-homopiperazine based on physical state and solvent carrier.

Emergency Spill Response Protocol

In the event of a spill outside of primary containment, follow this Assess-Neutralize-Clean protocol.

Required Spill Kit Materials:

  • Nitrile gloves (double gloving recommended).

  • Chemical splash goggles.

  • Absorbent pads or vermiculite.

  • Neutralizing agent: Citric Acid or Dilute Acetic Acid (since the compound is a base).

Step-by-Step Response:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Protect: Don full PPE.[4] Ensure fume hood is active if the spill is volatile (unlikely, but safe practice).

  • Neutralize:

    • If Liquid: Sprinkle Citric Acid powder or spray dilute acetic acid over the spill to neutralize the amine. Test pH (aim for pH 6-8).

    • If Solid: Cover with wet paper towels to prevent dust, then wipe up.

  • Absorb: Use vermiculite or absorbent pads to collect the neutralized residue.

  • Dispose: Place all cleanup materials into a heavy-duty plastic bag, label as "Spill Debris: Contaminated with Toxic Organic Base," and dispose of via Workflow A .

References

  • PubChem. (2025).[2][5] Compound Summary: 1-(4-Pyridyl)piperazine (Analogue Hazard Data). National Library of Medicine. [Link]

  • U.S. EPA. (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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